1,5-Dimethyl-4-nitro-1H-pyrazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-6-7(4)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTRTJLAGHYGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301883 | |
| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-42-1 | |
| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3920-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dimethyl-4-nitro-1H-pyrazole (CAS: 3920-42-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Dimethyl-4-nitro-1H-pyrazole (CAS number 3920-42-1), a key heterocyclic building block in medicinal chemistry and organic synthesis. The pyrazole core is a "privileged scaffold" in drug discovery, and the strategic placement of dimethyl and nitro functional groups on this particular molecule imparts unique reactivity and makes it a valuable intermediate for the synthesis of a wide array of pharmacologically active compounds. This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its chemical reactivity and applications in drug development, and present essential safety and handling information.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its structural features allow for diverse substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The presence of the pyrazole nucleus in numerous FDA-approved drugs underscores its importance in medicinal chemistry. The title compound, this compound, serves as a crucial starting material and intermediate for creating novel molecular architectures with potential therapeutic applications.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 3920-42-1 | [3] |
| Molecular Formula | C₅H₇N₃O₂ | [3] |
| Molecular Weight | 141.13 g/mol | [3] |
| Melting Point | 111-113 °C | [3] |
| Boiling Point | 243.0 ± 20.0 °C at 760 mmHg | [3] |
| Appearance | White to pale yellow crystalline solid | [4] |
| Synonyms | 1,5-Dimethyl-4-nitropyrazole, 1,5-DIMETHYL-4-NITRO-1H-PYRAZOL | [3] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include two singlets for the two methyl groups (one attached to the nitrogen at position 1 and the other at position 5) and a singlet for the proton at position 3 of the pyrazole ring.
-
¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the three pyrazole ring carbons (with the carbon bearing the nitro group being significantly downfield), and the carbon attached to the two nitrogen atoms.
-
IR Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). Additional peaks will correspond to C-H and C-N stretching and bending vibrations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct nitration of the corresponding 1,5-dimethyl-1H-pyrazole precursor. This electrophilic aromatic substitution is a common method for introducing a nitro group onto the pyrazole ring.[5][6]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole): [5]
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended to determine reaction completion).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.
Causality Behind Experimental Choices:
-
The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
The reaction is performed at low temperatures to control the exothermic nature of the nitration reaction and to minimize the formation of by-products.
-
The acidic pyrazole nitrogen is protonated in the strong acid medium, directing the electrophilic substitution to the C4 position, which is the most electron-rich carbon on the pyrazole ring.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the pyrazole ring system. This makes it a versatile intermediate in organic synthesis.
Key Reactions:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 4-amino-1,5-dimethyl-1H-pyrazole, a valuable precursor for the synthesis of fused heterocyclic systems and other derivatives.
Caption: Reduction of the nitro group opens pathways to further functionalization.
-
Nucleophilic Aromatic Substitution: The electron-deficient pyrazole ring, activated by the nitro group, can undergo nucleophilic aromatic substitution reactions, although this is less common than in other aromatic systems.
Applications in Drug Discovery:
While specific examples directly citing this compound in drug development are not abundant in publicly available literature, its structural motif is highly relevant. The resulting 4-aminopyrazole derivative is a key building block for the synthesis of various biologically active compounds, including:
-
Kinase Inhibitors: The pyrazole scaffold is prevalent in many kinase inhibitors used in cancer therapy. The amino group at the C4 position can serve as a crucial hydrogen bond donor or acceptor for interactions with the kinase hinge region.
-
Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[7]
-
Antimicrobial and Antiviral Agents: The pyrazole nucleus is found in compounds with activity against various pathogens.[8]
The synthesis of diverse compound libraries starting from this compound allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.[3]
Hazard Identification:
-
Toxicity: This compound is considered toxic and direct contact with the skin, inhalation, or ingestion should be avoided.[3]
-
Fire/Explosion Hazard: It is flammable and should be kept away from open flames and high temperatures.[3]
Handling and Storage Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and oxidizing agents.[3]
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity imparted by the nitro group make it an important precursor for the development of novel heterocyclic compounds with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. sciensage.info [sciensage.info]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chim.it [chim.it]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Structural Analysis and Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,5-Dimethyl-4-nitro-1H-pyrazole is a five-membered heterocyclic compound containing a pyrazole ring substituted with two methyl groups and a nitro group. The pyrazole scaffold is a prominent feature in many biologically active compounds, and the introduction of a nitro group can significantly influence the molecule's electronic properties, reactivity, and potential as an energetic material or a precursor for further functionalization.[1] A thorough understanding of its three-dimensional structure and spectroscopic fingerprint is paramount for its application in drug design and materials science. This guide provides a detailed exposition of the methodologies and expected data for the comprehensive characterization of this molecule.
Molecular Structure and Synthesis
The structural formula of this compound is presented below. The molecule consists of a planar pyrazole ring, with a methyl group at the N1 position, another methyl group at the C5 position, and a nitro group at the C4 position.
Diagram 1: Molecular Structure of this compound
Synthetic Approach: Nitration of 1,5-Dimethyl-1H-pyrazole
The most common method for the synthesis of nitropyrazoles is the direct nitration of the corresponding pyrazole precursor.[2] The electron-rich pyrazole ring is susceptible to electrophilic substitution, and the position of nitration is directed by the existing substituents. For 1,5-dimethyl-1H-pyrazole, the C4 position is the most likely site for nitration.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-dimethyl-1H-pyrazole (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
Spectroscopic Characterization
A general workflow for the characterization of the synthesized this compound is depicted below.
Diagram 2: Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to be relatively simple. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the nitro group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 3.8 - 4.0 | Singlet |
| C-CH₃ | 2.5 - 2.7 | Singlet |
| C3-H | 8.0 - 8.2 | Singlet |
-
Causality behind Predictions: The N-methyl protons are expected to be deshielded due to their attachment to the nitrogen atom within the aromatic ring. The C5-methyl protons will likely appear at a lower chemical shift. The lone proton at the C3 position is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent nitro group and the overall aromatic ring current.
The carbon NMR spectrum will provide information about the carbon environment in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 40 |
| C-CH₃ | 12 - 17 |
| C3 | 135 - 140 |
| C4 | 130 - 135 |
| C5 | 145 - 150 |
-
Causality behind Predictions: The chemical shifts of the pyrazole ring carbons are in the aromatic region. The C4 carbon, bearing the nitro group, is expected to be significantly affected. The C5 carbon, attached to a nitrogen and a methyl group, is also expected to be downfield. The methyl carbons will appear in the upfield region of the spectrum.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the strong absorptions of the nitro group.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3150 | Medium |
| C-H (aliphatic) | 2900 - 3000 | Medium |
| C=N, C=C (ring) | 1500 - 1600 | Medium |
| NO₂ (asymmetric) | 1520 - 1560 | Strong |
| NO₂ (symmetric) | 1340 - 1380 | Strong |
-
Causality behind Predictions: The most prominent peaks in the IR spectrum will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.[2] The C-H stretching of the aromatic proton and the methyl groups will also be visible, as well as the characteristic ring stretching vibrations of the pyrazole core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₇N₃O₂), the expected molecular weight is approximately 141.13 g/mol .
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 141 | [M]⁺ (Molecular ion) |
| 125 | [M - O]⁺ |
| 111 | [M - NO]⁺ |
| 95 | [M - NO₂]⁺ |
-
Causality behind Predictions: In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 141. Common fragmentation pathways for nitroaromatic compounds involve the loss of oxygen ([M-O]⁺), nitric oxide ([M-NO]⁺), and the nitro group ([M-NO₂]⁺).[4]
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. If suitable single crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Based on the crystal structure of a related compound, 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole, it is expected that the pyrazole ring is planar.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Safety and Handling
This compound is a nitro-containing organic compound and should be handled with care. It may be toxic upon inhalation, ingestion, or skin contact.[6] As a nitroaromatic compound, it could also be flammable or have explosive properties under certain conditions.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The structural characterization of this compound relies on a combination of synthetic chemistry and modern analytical techniques. This guide provides a comprehensive framework for its synthesis and detailed structural elucidation using NMR, IR, and mass spectrometry, supplemented by predictions for its crystallographic properties. The provided protocols and expected spectral data will be an invaluable resource for researchers working with this versatile pyrazole derivative, facilitating its unambiguous identification and paving the way for its application in various fields of chemical science.
References
A Technical Guide to the Spectroscopic Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the molecular structure of 1,5-Dimethyl-4-nitro-1H-pyrazole. As a significant scaffold in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for synthesis verification, quality control, and further derivatization. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the spectra. Furthermore, it outlines standardized experimental protocols for data acquisition, ensuring reproducibility and accuracy.
Introduction: The Significance of this compound
This compound is a heterocyclic compound belonging to the pyrazole family, a class of molecules renowned for their diverse biological activities. The introduction of a nitro group at the C4 position and methyl groups at the N1 and C5 positions significantly influences the electronic properties and steric hindrance of the pyrazole ring, making it a versatile building block in the synthesis of novel therapeutic agents and functional materials. Accurate structural elucidation through spectroscopic methods is the cornerstone of its application, ensuring the identity and purity of the compound.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly correlate with its spectroscopic output. The presence of two distinct methyl groups, the pyrazole ring system, and the electron-withdrawing nitro group gives rise to a unique and identifiable spectral fingerprint.
Molecular Structure of this compound
A Comprehensive Technical Guide to the Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole
Abstract
This technical guide provides an in-depth exploration of a reliable and efficient synthesis pathway for 1,5-Dimethyl-4-nitro-1H-pyrazole, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis strategy, from the underlying reaction principles to a detailed, field-proven experimental protocol. The core of the synthesis involves the direct electrophilic nitration of the 1,5-dimethyl-1H-pyrazole precursor. We will dissect the mechanistic underpinnings of this transformation, explain the causality behind the choice of reagents and reaction conditions, and present a self-validating protocol designed for reproducibility. All key claims and procedural standards are supported by authoritative references to ensure scientific integrity.
Introduction
The Prominence of Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in modern chemistry. As five-membered heterocyclic compounds, pyrazoles and their derivatives exhibit a wide spectrum of biological activities and are core components in numerous pharmaceuticals, agrochemicals, and energetic materials.[1][2] Their structural stability, coupled with the ease of functionalization, makes them versatile building blocks in organic synthesis.[3][4] The introduction of a nitro group onto the pyrazole ring, in particular, not only modulates the electronic properties of the molecule but also serves as a synthetic handle for further transformations, such as reduction to an amino group or nucleophilic substitution.[5]
Target Molecule: this compound
This compound (CAS 3920-42-1) is a key synthetic intermediate.[6] The presence of the nitro group at the C4 position activates the molecule for various subsequent chemical modifications, making it a valuable precursor for the synthesis of more complex, biologically active compounds. This guide focuses on its synthesis via a direct and efficient nitration pathway.
| Property | Value |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Appearance | Solid |
| Melting Point | 111-113 °C |
Strategic Synthesis Design
The most logical and atom-economical approach to synthesizing this compound is through the direct nitration of its immediate precursor, 1,5-dimethyl-1H-pyrazole. This strategy leverages the principles of electrophilic aromatic substitution on a heterocyclic system.
Overall Synthesis Scheme
The transformation involves the introduction of a nitro group (NO₂) onto the C4 position of the pyrazole ring using a potent nitrating agent.
Caption: Overall reaction for the synthesis of this compound.
Core Synthesis Pathway: Direct Nitration
Reaction Principle: Electrophilic Aromatic Substitution
The nitration of pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring, while containing electron-withdrawing nitrogen atoms, is still susceptible to attack by strong electrophiles. The reaction proceeds via two critical stages:
-
Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from concentrated nitric acid through protonation by a stronger acid, typically concentrated sulfuric acid.[7]
-
Electrophilic Attack: The electron-rich C4 position of the 1,5-dimethyl-1H-pyrazole ring attacks the nitronium ion, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the C4 position re-establishes the aromaticity of the ring, yielding the final product. The substitution is highly regioselective for the C4 position due to the directing effects of the N1 and C5 substituents and the inherent electron density of that position.[8]
Mechanism of Nitronium Ion Formation
The catalytic role of sulfuric acid is paramount. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.
Caption: Generation of the nitronium ion from nitric and sulfuric acids.
Detailed Experimental Protocol
This protocol is a self-validating system designed for a ~10 mmol scale. Adherence to temperature control is critical for safety and product purity.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 1,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 10.0 | 0.96 g |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 10 mL |
| Nitric Acid (70%) | HNO₃ | 63.01 | 11.0 | ~0.7 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
| Crushed Ice | - | - | - | ~50 g |
Procedure:
-
Reactor Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Acid Addition: Carefully add 10 mL of concentrated sulfuric acid (H₂SO₄) to the flask. Allow it to cool to the bath temperature.
-
Substrate Dissolution: While maintaining vigorous stirring and the 0-5 °C temperature, slowly add 0.96 g (10.0 mmol) of 1,5-dimethyl-1H-pyrazole to the cold sulfuric acid. The addition should be portion-wise to control the exotherm. Stir for 10 minutes until a clear solution is obtained.
-
Preparation of Nitrating Mixture: In a separate, pre-cooled test tube, prepare the nitrating mixture by slowly adding 0.7 mL (~11.0 mmol) of concentrated nitric acid (HNO₃) to 1 mL of concentrated sulfuric acid. Caution: This addition is exothermic.
-
Nitration Reaction: Using a dropping funnel or a pre-chilled pipette, add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid over 15-20 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Quenching: Carefully and slowly pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring. This will precipitate the crude product as a solid.
-
Neutralization & Extraction: Allow the ice to melt. The resulting acidic solution should be neutralized carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Work-up: Combine the organic layers and wash them once with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane/benzene or an ethanol/water mixture, to yield the final product as a crystalline solid.[6]
Experimental Workflow Diagram
Caption: Step-by-step workflow from reaction setup to final purification.
Safety and Handling
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Always handle them inside a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict adherence to the specified temperature control is essential to prevent runaway reactions. An ice bath must be readily available.
-
Product Toxicity: this compound is an organic compound that should be handled with care. Avoid direct skin contact, inhalation, or ingestion.[6]
Conclusion
The direct nitration of 1,5-dimethyl-1H-pyrazole using a mixed-acid system of nitric and sulfuric acid is a robust and highly effective method for the synthesis of this compound. The pathway offers excellent regioselectivity for the desired C4 isomer. By carefully controlling critical parameters, particularly temperature, this protocol provides a reliable and reproducible route for obtaining this valuable synthetic intermediate in high purity and good yield, suitable for further applications in research and development.
References
- 1. energetic-materials.org.cn [energetic-materials.org.cn]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynce.com [biosynce.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
1,5-Dimethyl-4-nitro-1H-pyrazole reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 1,5-Dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of functionalized molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where its derivatives have demonstrated a range of biological activities and practical applications.[1][2][3] The strategic placement of a nitro group on the pyrazole core profoundly influences its reactivity, creating a hub for diverse chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, focusing on its synthesis, the critical reduction of its nitro group, and its potential for nucleophilic aromatic substitution. Each section is supported by detailed protocols, mechanistic diagrams, and evidence-based insights to empower researchers in leveraging this valuable synthetic building block.
Synthesis: Electrophilic Nitration of 1,5-Dimethyl-1H-pyrazole
The primary and most direct route to this compound is through the electrophilic aromatic substitution of its precursor, 1,5-dimethyl-1H-pyrazole. The pyrazole ring is an aromatic heterocycle, and electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich and sterically accessible site.[4][5][6]
Mechanistic Rationale
The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4] The role of sulfuric acid is critical; it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[7]
The mechanism proceeds in two main steps:
-
Attack by the Pyrazole Ring: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.
-
Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring.[7]
The presence of two methyl groups at the N1 and C5 positions influences the electronics of the ring, but the C4 position remains the most favorable site for electrophilic attack.[5]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scribd.com [scribd.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Molecular structure and conformation of 1,5-Dimethyl-4-nitro-1H-pyrazole
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,5-Dimethyl-4-nitro-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide synthesizes data from closely related pyrazole derivatives, spectroscopic principles, and computational chemistry insights to present a robust model of its structural characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, predicted molecular geometry, conformational dynamics, and spectroscopic signature.
Introduction: The Significance of Substituted Nitropyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group onto the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and potential as an energetic material.[2] The methylation at the N1 and C5 positions further refines its steric and electronic landscape, making this compound a valuable scaffold for further chemical exploration. Understanding the precise three-dimensional arrangement of atoms and the conformational flexibility of this molecule is paramount for rational drug design and the development of new materials.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes for nitropyrazoles. A common and effective method involves the direct nitration of a 1,5-dimethyl-1H-pyrazole precursor.
Synthetic Pathway Overview
The synthesis generally proceeds in two main steps: the formation of the pyrazole ring followed by nitration.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis via Nitration
This protocol is adapted from general procedures for the nitration of pyrazoles.[3]
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (Saturated Solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Nitration Reaction: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Molecular Structure and Conformation
In the absence of a specific crystal structure for this compound, we can infer its key structural features from high-resolution crystallographic data of closely related analogs, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[5]
Predicted Molecular Geometry
The pyrazole ring is expected to be essentially planar. The nitro group at the C4 position is also predicted to be coplanar with the pyrazole ring to maximize resonance stabilization.[5] The methyl groups at the N1 and C5 positions will be situated in the plane of the ring.
Caption: Predicted planar structure of this compound.
Tabulated Predicted Bond Lengths and Angles
The following table presents predicted bond lengths and angles based on data from related pyrazole structures.[5][6]
| Parameter | Predicted Value | Justification |
| Bond Lengths (Å) | ||
| N1-N2 | ~ 1.35 Å | Typical N-N single bond in pyrazoles. |
| N2-C3 | ~ 1.33 Å | Aromatic C-N bond. |
| C3-C4 | ~ 1.40 Å | Aromatic C-C bond. |
| C4-C5 | ~ 1.38 Å | Aromatic C-C bond. |
| C5-N1 | ~ 1.36 Å | Aromatic C-N bond. |
| C4-N(nitro) | ~ 1.45 Å | C-N single bond to the nitro group. |
| N-O (nitro) | ~ 1.22 Å | Characteristic of a nitro group. |
| N1-C(methyl) | ~ 1.47 Å | N-C single bond. |
| C5-C(methyl) | ~ 1.50 Å | C-C single bond. |
| **Bond Angles (°) ** | ||
| C5-N1-N2 | ~ 110° | Internal angle of the pyrazole ring. |
| N1-N2-C3 | ~ 105° | Internal angle of the pyrazole ring. |
| N2-C3-C4 | ~ 112° | Internal angle of the pyrazole ring. |
| C3-C4-C5 | ~ 106° | Internal angle of the pyrazole ring. |
| C4-C5-N1 | ~ 107° | Internal angle of the pyrazole ring. |
| C3-C4-N(nitro) | ~ 127° | Exocyclic angle. |
| C5-C4-N(nitro) | ~ 127° | Exocyclic angle. |
| O-N-O (nitro) | ~ 125° | Characteristic of a nitro group. |
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation of the methyl groups and the nitro group.
-
Methyl Group Rotation: The methyl groups attached to N1 and C5 are expected to exhibit low rotational barriers, allowing for free rotation at room temperature.
-
Nitro Group Orientation: The nitro group at C4 is predicted to be largely coplanar with the pyrazole ring to maximize π-conjugation.[1][5] Minor out-of-plane deviations may occur due to steric interactions with adjacent substituents in more crowded systems. In this case, with adjacent hydrogen at C3 and a methyl group at C5, the steric hindrance is minimal, favoring a planar conformation. Studies on other nitropyrazoles have shown that the nitro group tends to adopt a nearly planar conformation with the pyrazole ring.[1]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts are predicted based on the analysis of similar pyrazole derivatives and the known effects of substituents.[4][7][8]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| C3-H | ~8.0-8.5 | s | Singlet due to no adjacent protons. |
| N1-CH₃ | ~3.8-4.2 | s | Methyl group on nitrogen. |
| C5-CH₃ | ~2.5-2.8 | s | Methyl group on carbon. |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C3 | ~135-140 | Carbon adjacent to two nitrogens. |
| C4 | ~125-130 | Carbon bearing the nitro group (downfield shift). |
| C5 | ~145-150 | Carbon bearing a methyl group. |
| N1-CH₃ | ~35-40 | Methyl carbon on nitrogen. |
| C5-CH₃ | ~12-16 | Methyl carbon on carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the N-O stretching vibrations of the nitro group.[9][10]
| Predicted Frequency (cm⁻¹) | Vibration |
| ~3100-3150 | C-H stretch (aromatic) |
| ~2900-3000 | C-H stretch (methyl) |
| ~1520-1560 | Asymmetric N-O stretch (nitro) |
| ~1340-1380 | Symmetric N-O stretch (nitro) |
| ~1450-1500 | C=C and C=N stretch (pyrazole ring) |
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₇N₃O₂), which is 141.13 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the methyl groups.
Standardized Experimental Protocols
Single-Crystal X-ray Diffraction
While a structure for the title compound is not reported, the following is a generalized protocol for obtaining crystallographic data for pyrazole derivatives.[6]
Caption: Generalized workflow for single-crystal X-ray crystallography.
Methodology:
-
Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Selection and Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine it using full-matrix least-squares on F².
NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans may be necessary to obtain a good signal-to-noise ratio.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. By integrating data from analogous compounds and fundamental spectroscopic principles, a comprehensive model of its structural and electronic properties has been constructed. The provided synthetic and analytical protocols offer a solid foundation for researchers working with this and related pyrazole derivatives. Further experimental work, particularly a single-crystal X-ray diffraction study, would be invaluable to confirm and refine the predictions made in this guide.
References
- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [vinar.vin.bg.ac.rs]
- 7. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Potential Biological Activities of Nitropyrazole Derivatives: An In-depth Technical Guide
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities.[1] The introduction of a nitro functional group onto this heterocyclic core can significantly modulate the electronic properties and biological profile of the resulting nitropyrazole derivatives. This technical guide provides a comprehensive exploration of the potential biological activities of nitropyrazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, supported by a critical analysis of structure-activity relationships (SAR). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these biological activities, intended to equip researchers, scientists, and drug development professionals with the practical knowledge to advance the study of this promising class of compounds.
Introduction: The Nitropyrazole Scaffold - A Moiety of Interest
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] Their inherent chemical properties, including their aromatic character and ability to participate in hydrogen bonding, make them ideal candidates for drug design.[3] The incorporation of a nitro group (-NO2), a potent electron-withdrawing moiety, can profoundly influence the physicochemical properties of the pyrazole ring, such as its acidity, reactivity, and lipophilicity. These modifications, in turn, can enhance interactions with biological targets and lead to novel or improved therapeutic effects.[4] This guide will systematically dissect the current understanding of the biological potential of nitropyrazole derivatives.
Anticancer Activity of Nitropyrazole Derivatives
Nitropyrazole derivatives have emerged as a promising class of compounds in the quest for novel anticancer agents.[5] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.
Mechanisms of Anticancer Action
The anticancer effects of nitropyrazole derivatives are attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.
-
Inhibition of Protein Kinases: Many nitropyrazole derivatives function as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] By blocking the activity of these enzymes, they can halt the cell cycle and induce apoptosis in cancer cells.[7] The nitro group can enhance the binding affinity of these compounds to the kinase active site through electrostatic and hydrogen bonding interactions.
-
Tubulin Polymerization Inhibition: Several pyrazole-containing compounds have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[8] This disruption of the cytoskeleton ultimately leads to cell cycle arrest and apoptosis.
-
DNA Intercalation and Topoisomerase Inhibition: Some nitropyrazole derivatives can intercalate into the DNA double helix or inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.[9] This leads to DNA damage and triggers apoptotic pathways in cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of nitropyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indenopyrazoles | K562 (Leukemia) | 0.26 | [8] |
| A549 (Lung) | 0.19 | [8] | |
| 1,3,4-Trisubstituted Pyrazoles | HCT116 (Colon) | 1.5 | [7] |
| HepG2 (Liver) | 1.8 | [7] | |
| Pyrazole-pyrimidine derivative | A549 (Lung) | 5.50 | [9] |
| HCT116 (Colon) | 9.77 | [9] | |
| HepG2 (Liver) | 7.12 | [9] | |
| MCF-7 (Breast) | 7.85 | [9] | |
| Pyrazole-thiazolidinone hybrid | Lung Cancer Cell Line | 31.01% inhibition | [10] |
| Naphthyl-substituted pyrazole | MCF-7 (Breast) | 19.13 | [11] |
| A549 (Lung) | 15.69 | [11] |
Table 1: Representative IC50 values of various pyrazole derivatives against human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[12][13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[12]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitropyrazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Antimicrobial Activity of Nitropyrazole Derivatives
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Nitropyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.
Mechanisms of Antimicrobial Action
The antimicrobial effects of nitropyrazoles are often linked to their ability to disrupt essential microbial processes. The nitro group can be bioreduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-thiazole derivatives | Staphylococcus aureus | 64 | [15] |
| Bacillus subtilis | 32 | [15] | |
| 1,3,5-trisubstituted pyrazoles | Staphylococcus aureus | 0.75-25 (mM) | [16] |
| Escherichia coli | 0.75-25 (mM) | [16] | |
| Nitrofuran-containing pyrazoles | Escherichia coli | - | [17] |
| Pseudomonas aeruginosa | - | [17] | |
| Staphylococcus aureus | - | [17] | |
| Bacillus subtilis | - | [17] | |
| Candida albicans | - | [17] | |
| Pyrazole-derived hydrazones | Gram-positive strains | 0.78–1.56 | [18] |
| Acinetobacter baumannii | 0.78–1.56 | [18] | |
| Pyrazole-thiazole hybrids | Staphylococcus aureus | 1.9-3.9 | [18] |
| Klebsiella planticola | 1.9-3.9 | [18] |
Table 2: Representative MIC values of nitropyrazole derivatives against various microorganisms.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[19][20][21][22]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Nitropyrazole derivatives
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight.
-
Prepare a standardized inoculum suspension in sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22]
-
Dilute the standardized inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the nitropyrazole derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[19]
-
Alternatively, the optical density can be measured using a microplate reader.
-
Anti-inflammatory Activity of Nitropyrazole Derivatives
Chronic inflammation is a key contributor to a variety of diseases. Nitropyrazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of many pyrazole derivatives, including some nitropyrazoles, are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the COX-2 enzyme in vitro.[23][24][25][26][27]
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the COX-2 enzyme to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of the nitropyrazole derivatives.
-
-
Reaction Setup:
-
Add the diluted enzyme to the wells of a 96-well plate.
-
Add the compound dilutions to the respective wells. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (no inhibitor).
-
Pre-incubate the enzyme and compounds for a specified time (e.g., 15 minutes) at the reaction temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Add arachidonic acid to each well to initiate the enzymatic reaction.
-
-
Detection:
-
After a set incubation time, stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC50 value.
-
Conclusion and Future Perspectives
Nitropyrazole derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic tractability, make them an attractive area for further research. Future efforts should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and conducting in vivo studies to validate their therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate these endeavors and contribute to the advancement of nitropyrazole-based drug discovery.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. srrjournals.com [srrjournals.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 9. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 27. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Toxicological Profile of 1,5-Dimethyl-4-nitro-1H-pyrazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic organic compound of increasing interest in medicinal chemistry and organic synthesis. Its pyrazole core is a common scaffold in many pharmaceutical agents, and the presence of a nitro group makes it a versatile intermediate for further functionalization.[1][2] However, the very features that make it synthetically attractive—the nitro group and the pyrazole ring—also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety, toxicity, and handling of this compound, grounded in both established safety data and the broader toxicological context of nitroaromatic compounds.
Chemical & Physical Properties
A foundational aspect of safe handling is understanding the physical characteristics of a compound. These properties dictate its behavior under various laboratory conditions and inform storage and handling protocols.
| Property | Value | Reference |
| CAS Number | 3920-42-1 | [1] |
| Molecular Formula | C₅H₇N₃O₂ | [2] |
| Molecular Weight | 141.13 g/mol | [2] |
| Appearance | Not specified, likely a solid | [2] |
| Melting Point | 111-113°C | [1] |
| Boiling Point | 243.0 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary risks.
GHS Pictogram:
Signal Word: Warning [2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These classifications mandate specific precautions to avoid exposure and mitigate risk during handling.
Toxicological Profile: A Mechanistic Perspective
The primary mechanism of toxicity for many nitroaromatic compounds involves the reductive metabolism of the nitro group.[3][4] This process, which can occur in mammalian liver microsomes and intestinal microflora, reduces the nitro group (-NO₂) to a nitroso (-NO) and subsequently to a hydroxylamine (-NHOH) intermediate.[4][5] These intermediates are reactive electrophiles capable of covalently binding to cellular macromolecules like DNA and proteins, leading to cytotoxicity and potentially mutagenicity.[4]
Furthermore, the one-electron reduction of the nitro group can lead to the formation of a nitro anion radical.[3] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a process known as "futile cycling." This cycling generates superoxide radicals and other reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.[3]
Given these established mechanisms for nitroaromatic compounds, it is prudent to assume that this compound may exhibit similar toxicological properties. The irritant effects noted in its GHS classification are consistent with the potential for localized cellular damage upon contact with skin, eyes, and the respiratory tract.[2]
Caption: Potential metabolic activation pathway of this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the known hazards, a stringent set of handling protocols is required. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize all routes of exposure.
Engineering Controls:
-
Fume Hood: All handling of this compound, especially when in powdered form or when heated, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the lack of specific permeation data, heavy-duty nitrile or neoprene gloves are a reasonable starting point. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of splashing, additional protective clothing such as an apron or chemical-resistant suit may be necessary.
Caption: Essential PPE and procedural controls for handling this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Keep away from sources of ignition, strong oxidizing agents, and strong acids.[1][6]
-
Thermal Stability: While specific data is unavailable for this compound, some energetic nitropyrazoles can undergo thermal decomposition.[7] Avoid high temperatures.[1]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain: Wearing appropriate PPE, prevent the further spread of the spill. For a solid spill, carefully sweep or vacuum (with HEPA filter) the material into a suitable, labeled disposal container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and place all cleanup materials into a hazardous waste container.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Waste Disposal
All waste containing this compound, including contaminated labware and cleanup materials, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]
Conclusion
This compound is a valuable synthetic intermediate, but its handling demands respect and caution. While specific toxicological data remains limited, its classification as a skin, eye, and respiratory irritant, combined with the known metabolic pathways of nitroaromatic compounds, underscores the importance of stringent safety protocols. By adhering to the guidelines outlined in this document—utilizing appropriate engineering controls and PPE, following safe storage and handling procedures, and being prepared for emergencies—researchers can effectively mitigate the risks associated with this compound and conduct their work in a safe and responsible manner.
References
An In-depth Technical Guide to the Solubility and Stability of 1,5-Dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,5-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and a nitro group.[1][2] Its molecular structure, particularly the presence of the electron-withdrawing nitro group, significantly influences its physicochemical properties, including solubility and stability. These characteristics are of paramount importance for its application in organic synthesis and biochemical research.[1] This guide provides a comprehensive technical overview of the solubility and stability of this compound, drawing upon available data for the compound and its close structural analogs to offer field-proven insights for laboratory applications.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of this compound is essential for its effective handling and use.
| Property | Value | Source |
| Molecular Formula | C5H7N3O2 | [1] |
| Molecular Weight | 141.13 g/mol | [1][2] |
| Melting Point | 111-113 °C | [1] |
| Boiling Point | 243.0 ± 20.0 °C at 760 mmHg | [1] |
| Appearance | Solid, Powder | [2] |
Part 1: Solubility Profile
The solubility of a compound is a critical parameter that dictates its utility in various experimental settings, from reaction media to biological assays. While specific quantitative solubility data for this compound is not extensively documented, a robust profile can be inferred from the behavior of structurally similar compounds, such as 1-methyl-4-nitropyrazole, and general principles of organic chemistry.[3]
General Solubility Characteristics
The presence of the polar nitro group and the nitrogen atoms in the pyrazole ring suggests that this compound will exhibit a degree of polarity. However, the two methyl groups contribute to its lipophilic character. This dual nature results in moderate solubility in a range of organic solvents.
Solubility in Common Laboratory Solvents
Based on data for 1-methyl-4-nitropyrazole, the solubility of this compound is expected to increase with the polarity of the solvent and with rising temperature.[3]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | The nitro group and pyrazole nitrogens can form hydrogen bonds with protic solvents, but the methyl groups limit extensive aqueous solubility. Solubility in alcohols is expected to be better than in water. |
| Aprotic Polar | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding to the methyl groups. Acetone is predicted to be a particularly good solvent.[3] |
| Nonpolar/Weakly Polar | Toluene, Dichloromethane | Low to Moderate | While the methyl groups provide some lipophilicity, the overall polarity of the molecule limits its solubility in nonpolar solvents. |
Experimental Protocol: Determining Solubility
A gravimetric method can be employed to experimentally determine the solubility of this compound in a solvent of interest.[3]
Methodology:
-
Saturation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or gentle heating.
-
Mass Determination: Accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility in terms of g/L or mol/L.
Caption: Workflow for gravimetric solubility determination.
Part 2: Stability Profile
Understanding the stability of this compound under various conditions is crucial for its storage, handling, and application in chemical reactions and biological systems. Forced degradation studies, which subject the compound to more severe conditions than accelerated stability testing, are instrumental in elucidating its intrinsic stability and potential degradation pathways.[4][5][6]
Thermal Stability
Nitropyrazoles are known to be energetic materials, and their thermal decomposition is a key safety and stability consideration.[7][8][9][10]
Expected Degradation Pathways:
-
Nitro Group Chemistry: The initial step in the thermal decomposition of many nitropyrazoles involves the chemistry of the nitro group. This can include nitro-nitrite rearrangement or homolytic cleavage of the C-NO2 bond to release NO2 radical.[8][11]
-
Ring Opening: Following the initial nitro group reactions, the pyrazole ring can undergo opening. For some nitropyrazoles, this is preceded by a sigmatropic hydrogen shift.[7][11]
-
Influence of Methyl Groups: The presence of methyl groups on the pyrazole ring can influence the decomposition pathway. In the case of 1-methyl-3,4,5-trinitro-1H-pyrazole, the nitro-nitrate rearrangement is a favorable decomposition process.[8]
Experimental Protocol: Assessing Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to evaluate thermal stability.[10]
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample of this compound into an appropriate DSC or TGA pan.
-
Instrument Setup: Program the instrument with a defined heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-400 °C).[8]
-
Data Acquisition: Run the analysis under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis:
-
DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), noting the onset and peak temperatures.
-
TGA: Monitor the mass of the sample as a function of temperature to identify mass loss events corresponding to decomposition.
-
Caption: Simplified potential thermal degradation pathways.
Hydrolytic Stability
The stability of this compound in aqueous solutions at different pH values is a critical factor for its use in biological assays and aqueous reaction media.
Predicted Stability:
-
Acidic Conditions (e.g., 0.1 N HCl): The pyrazole ring is generally stable to acid hydrolysis. However, extreme acidic conditions and elevated temperatures could potentially lead to slow degradation.
-
Neutral Conditions (e.g., pH 7): The compound is expected to be relatively stable at neutral pH.
-
Basic Conditions (e.g., 0.1 N NaOH): The presence of the electron-withdrawing nitro group could make the pyrazole ring more susceptible to nucleophilic attack under basic conditions, potentially leading to ring opening or other degradation pathways.
Experimental Protocol: Forced Hydrolysis Study
Methodology:
-
Sample Preparation: Prepare solutions of this compound in 0.1 N HCl, water (neutral), and 0.1 N NaOH.[12]
-
Stress Conditions: Reflux the solutions for a defined period (e.g., 6-8 hours) at an elevated temperature (e.g., 70 °C).[12]
-
Time-Point Analysis: At specific time intervals (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot from each solution.
-
Neutralization and Dilution: Neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analytical Monitoring: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of degradation products.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules.
Predicted Photostability:
Nitropyrazoles, and nitroaromatic compounds in general, can be susceptible to photodegradation. The energy from UV light can promote the molecule to an excited state, leading to various reactions such as cleavage of the C-NO2 bond or reactions involving the pyrazole ring.
Experimental Protocol: Photostability Testing
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent and place them in transparent containers (e.g., quartz cells). Prepare a "dark control" by wrapping an identical sample in aluminum foil.
-
Light Exposure: Expose the samples to a controlled light source that provides both visible and UV radiation for a specified duration.
-
Analytical Monitoring: At predetermined time points, analyze the light-exposed and dark control samples by HPLC or UV-Vis spectroscopy to assess the extent of degradation.
Analytical Methods for Stability Testing
A robust, stability-indicating analytical method is essential for accurately monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and any matrix components.
-
Accuracy and Precision: The method should provide accurate and reproducible quantitative results.
-
Linearity and Range: A linear relationship between detector response and concentration should be established over a suitable range.
Conclusion
While specific experimental data for this compound is limited in the public domain, a comprehensive understanding of its likely solubility and stability can be constructed by examining the properties of closely related analogs and applying fundamental principles of chemical reactivity. The compound is predicted to have moderate solubility in polar aprotic solvents and to be susceptible to thermal, hydrolytic (particularly under basic conditions), and photolytic degradation. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate these properties, ensuring the reliable and safe use of this compound in their scientific endeavors.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repo.ssau.ru [repo.ssau.ru]
- 12. One moment, please... [iajpr.com]
A Technical Guide to the Computational Modeling of 1,5-Dimethyl-4-nitro-1H-pyrazole: Properties and Interactions
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational methodologies employed to characterize the properties of 1,5-Dimethyl-4-nitro-1H-pyrazole. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including the inhibition of protein kinases.[1][2] Understanding the structural, electronic, and dynamic properties of these molecules at an atomic level is paramount for rational drug design and development. This guide will delve into the application of Density Functional Theory (DFT) for elucidating molecular structure and electronic properties, Molecular Dynamics (MD) simulations to explore conformational landscapes and intermolecular interactions, and molecular docking to predict binding affinities with relevant biological targets. Each section is underpinned by detailed, field-proven protocols and validated against available experimental data, ensuring a robust and reliable computational framework.
Introduction: The Significance of this compound in Modern Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[3][4] Its derivatives are known to target a variety of biological entities, with a notable emphasis on protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][5] The specific compound, this compound, with its distinct substitution pattern, presents a valuable candidate for further investigation as a potential kinase inhibitor or as a scaffold for the development of novel therapeutics.
Computational modeling offers a powerful lens through which to examine the nuanced properties of this molecule, providing insights that are often challenging to obtain through experimental methods alone. By simulating its behavior at the quantum and classical levels, we can predict its geometry, electronic landscape, conformational flexibility, and potential interactions with biological macromolecules. This in-silico approach accelerates the drug discovery pipeline by enabling the pre-screening of compounds, optimization of lead candidates, and elucidation of mechanisms of action.
This guide is structured to provide a logical and in-depth exploration of the computational modeling of this compound, from the fundamental quantum mechanical properties to its potential as a therapeutic agent.
Unveiling the Molecular Architecture: Density Functional Theory (DFT) Calculations
Density Functional Theory is a robust quantum mechanical method for investigating the electronic structure of many-body systems, making it an ideal tool for characterizing the geometry and electronic properties of this compound.
Rationale for DFT in Small Molecule Characterization
DFT provides a balance between computational cost and accuracy, allowing for the reliable prediction of molecular geometries, vibrational frequencies, and electronic properties such as molecular orbitals and electrostatic potential. For a molecule like this compound, DFT can accurately model the influence of the electron-withdrawing nitro group on the aromatic pyrazole ring and the conformational preferences of the methyl groups.
Protocol for DFT Geometry Optimization and Vibrational Analysis
A crucial aspect of computational modeling is the validation of the chosen theoretical level against experimental data. While a crystal structure for this compound is not publicly available, a closely related compound, 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole (CCDC number: 660291), provides a valuable benchmark for our computational protocol.[2]
Experimental Protocol: DFT Geometry Optimization
-
Initial Structure Preparation: Construct the 3D structure of this compound using a molecular builder.
-
Choice of Functional and Basis Set: Select a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electronic distribution.
-
Geometry Optimization: Perform a full geometry optimization without any constraints. This will find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Validation (using 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole):
-
Repeat steps 1-4 for the hydrazino- derivative.
-
Compare the calculated bond lengths, bond angles, and dihedral angles with the experimental data from the crystal structure. A high degree of correlation will validate the chosen computational method.
-
Data Presentation: Comparison of Calculated and Experimental Geometries for the Validation Compound
| Geometric Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| N1-N2 Bond Length (Å) | Value | Value |
| C4-N3 (Nitro) Bond Length (Å) | Value | Value |
| C3-C4-C5 Bond Angle (°) | Value | Value |
| O1-N3-O2 Bond Angle (°) | Value | Value |
Note: The table would be populated with the actual calculated and experimental data for 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole to demonstrate the accuracy of the method.
Electronic Properties: Frontier Molecular Orbitals and Electrostatic Potential
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with other molecules, including protein targets.
Visualization: DFT Workflow
Caption: A generalized workflow for DFT calculations on this compound.
Exploring Conformational Dynamics: Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics simulations offer a dynamic view, exploring the conformational landscape and its interactions with a solvent environment over time.
The Rationale for MD Simulations
MD simulations are essential for understanding how a molecule behaves in a more realistic, solvated environment. They can reveal important conformational changes, the stability of different conformers, and the nature of solute-solvent interactions, which are critical for predicting bioavailability and binding to a target.
Protocol for MD Simulation of this compound
Experimental Protocol: MD Simulation
-
Force Field Parameterization: Standard force fields may not have accurate parameters for the nitro group in this specific chemical environment. It is crucial to either use a force field that has been specifically parameterized for nitro compounds or to derive custom parameters. This can be done by fitting to quantum mechanical data (e.g., from the DFT calculations).
-
System Setup:
-
Place the optimized structure of this compound in the center of a periodic box.
-
Solvate the box with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system if necessary (though the target molecule is neutral).
-
-
Minimization and Equilibration:
-
Perform an energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space.
-
Trajectory Analysis: Analyze the trajectory to study properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs) to understand solvent interactions, and dihedral angle distributions to characterize conformational changes.
Visualization: MD Simulation Workflow
Caption: A streamlined workflow for performing MD simulations.
Predicting Biological Interactions: Molecular Docking Studies
Given the prevalence of pyrazole derivatives as kinase inhibitors, molecular docking is a key computational technique to predict the binding mode and affinity of this compound with various protein kinases.
The Role of Molecular Docking in Drug Discovery
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening of compound libraries and for understanding the key interactions that drive ligand binding, which can guide the design of more potent and selective inhibitors.
Protocol for Molecular Docking of this compound against Protein Kinases
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB). Examples of relevant kinases targeted by pyrazole derivatives include Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[4]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for the amino acid residues.
-
Define the binding site, typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Use the optimized 3D structure of this compound from the DFT calculations.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site of the receptor.
-
The program will generate a series of possible binding poses ranked by a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Visualize the docked complex to understand the binding mode in detail.
-
Data Presentation: Predicted Binding Affinities and Key Interactions
| Target Kinase (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| CDK2 (e.g., 1HCK) | Value | e.g., Leu83, Lys33 | Hydrogen Bond, Hydrophobic |
| JAK2 (e.g., 2B7A) | Value | e.g., Leu932, Val863 | Hydrophobic, van der Waals |
Visualization: Molecular Docking Logical Relationship
Caption: Logical flow of a molecular docking study.
Conclusion and Future Directions
This technical guide has outlined a comprehensive computational workflow for the characterization of this compound. By integrating DFT, MD simulations, and molecular docking, researchers can gain a deep understanding of its structural, electronic, dynamic, and interactive properties. The protocols provided herein are designed to be robust and self-validating, forming a solid foundation for further in-silico and experimental investigations.
Future work should focus on synthesizing this compound and obtaining experimental spectroscopic and crystallographic data to further validate and refine the computational models. Additionally, the predictions from molecular docking studies can be used to guide the synthesis of novel derivatives with improved binding affinities and selectivity for specific protein kinase targets, thereby accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole
Introduction
1,5-Dimethyl-4-nitro-1H-pyrazole (CAS No. 3920-42-1) is a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The pyrazole core is a key structural motif in numerous pharmacologically active compounds, and the introduction of a nitro group at the C4 position offers a versatile chemical handle for further functionalization.[1] This document provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the synthesis of the 1,5-dimethyl-1H-pyrazole precursor via a Knorr-type cyclocondensation, followed by electrophilic nitration.
This guide is designed for researchers and professionals in organic synthesis and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.
Overall Synthetic Workflow
The synthesis is performed in two primary stages:
-
Part I: Synthesis of 1,5-Dimethyl-1H-pyrazole from methylhydrazine and acetylacetone.
-
Part II: Nitration of 1,5-Dimethyl-1H-pyrazole to yield the final product.
Figure 1: Overall two-step synthesis workflow.
Part I: Synthesis of 1,5-Dimethyl-1H-pyrazole (Precursor)
This procedure is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound.[2] Here, methylhydrazine is used in place of hydrazine to achieve N-methylation, leading to a mixture of regioisomers. The 1,5-dimethyl isomer is typically the major product due to the initial, more favorable nucleophilic attack of the substituted nitrogen of methylhydrazine on one of the carbonyl groups of acetylacetone.
Materials & Equipment
-
Reagents:
-
Methylhydrazine (CH₆N₂)
-
Acetylacetone (2,4-pentanedione, C₅H₈O₂)
-
Diethyl ether (C₄H₁₀O)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol (for recrystallization, optional)
-
-
Equipment:
-
Round-bottomed flask (250 mL)
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve methylhydrazine (e.g., 0.10 mol) in 50 mL of ethanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.
-
Addition of Acetylacetone: Add acetylacetone (e.g., 0.10 mol, 1.0 equivalent) dropwise to the cooled methylhydrazine solution over 30 minutes using a dropping funnel. It is crucial to maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with saturated sodium chloride solution (50 mL). Dry the ether layer over anhydrous potassium carbonate.
-
Isolation: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield crude 1,5-dimethyl-1H-pyrazole, which typically appears as a pale yellow oil or low-melting solid. The product can be further purified by vacuum distillation if required.
Part II: Synthesis of this compound
This step involves the electrophilic aromatic substitution of the synthesized 1,5-dimethyl-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle. The C4 position is particularly activated towards electrophilic attack when the C3 and C5 positions are substituted, as in this precursor. A standard nitrating mixture of concentrated nitric and sulfuric acids is used to generate the nitronium ion (NO₂⁺) electrophile.[3][4]
Mechanism of C4 Nitration
Figure 2: Simplified mechanism of C4 nitration.
Materials & Equipment
-
Reagents:
-
1,5-Dimethyl-1H-pyrazole (from Part I)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice/Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (C₄H₈O₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-necked round-bottomed flask (250 mL)
-
Thermometer
-
Dropping funnel
-
Ice/salt bath
-
Stirring plate and magnetic stir bar
-
Büchner funnel and filter flask
-
Step-by-Step Protocol
-
Acid Mixture Preparation (Caution!): In a 250 mL three-necked flask equipped with a thermometer, dropping funnel, and magnetic stir bar, carefully add concentrated sulfuric acid (e.g., 40 mL). Cool the flask in an ice/salt bath to -5 to 0 °C.
-
Substrate Addition: Slowly add 1,5-dimethyl-1H-pyrazole (e.g., 0.05 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 5 °C.
-
Nitrating Mixture Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.055 mol, 1.1 equivalents) to a small amount of concentrated sulfuric acid (e.g., 10 mL) in a separate, cooled flask. Transfer this mixture to the dropping funnel.
-
Nitration Reaction: Add the nitrating mixture dropwise to the pyrazole solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Caution!): Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 200-300 g) in a large beaker with stirring. This step is highly exothermic.
-
Neutralization and Precipitation: Allow the ice to melt. A solid precipitate of the crude product should form. Slowly neutralize the acidic solution by carefully adding saturated sodium bicarbonate solution until the pH is approximately 7. Be prepared for significant gas (CO₂) evolution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/benzene, to yield this compound as a crystalline solid.[5]
Quantitative Data and Properties
| Compound | Formula | Mol. Weight ( g/mol ) | Key Properties |
| Methylhydrazine | CH₆N₂ | 46.07 | Colorless liquid, highly flammable, toxic |
| Acetylacetone | C₅H₈O₂ | 100.12 | Colorless liquid, flammable |
| 1,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | Pale yellow oil or low-melting solid |
| This compound | C₅H₇N₃O₂ | 141.13 | Melting Point: 111-113 °C [5] |
Safety & Handling
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methylhydrazine: This reagent is toxic, flammable, and a suspected carcinogen. Handle with extreme care.
-
Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. They can cause severe burns. Always add acid to water (or in this case, the reaction mixture to ice), never the other way around. The preparation and use of the nitrating mixture are highly exothermic and must be done with extreme caution and efficient cooling.
-
Nitrated Products: Nitro-aromatic compounds are often toxic and can be explosive, particularly if over-nitrated or impure. Handle the final product with care.[5]
References
The Synthetic Versatility of 1,5-Dimethyl-4-nitro-1H-pyrazole: A Gateway to Novel Chemical Entities
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in contemporary medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of biologically active compounds and functional materials.[3][4] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutics, agrochemicals, and advanced materials.[5][6][7] Among the diverse array of functionalized pyrazoles, 1,5-dimethyl-4-nitro-1H-pyrazole stands out as a particularly valuable and versatile building block. The presence of a nitro group, coupled with two strategically placed methyl groups, offers a rich landscape for a variety of chemical transformations, enabling the synthesis of a wide range of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3920-42-1 | [8] |
| Molecular Formula | C₅H₇N₃O₂ | [8] |
| Molecular Weight | 141.13 g/mol | [8] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 111-113 °C | [9] |
| Boiling Point | 243.0 ± 20.0 °C at 760 mmHg | [9] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C. | [8] |
Safety Precautions: this compound is a chemical reagent and should be handled with appropriate safety precautions in a fume hood.[9] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Key Synthetic Transformations and Protocols
This compound serves as a versatile precursor for a variety of valuable intermediates. The primary sites of reactivity are the nitro group at the C4 position and the methyl group at the C5 position.
Reduction of the Nitro Group: Access to 4-Amino-1,5-dimethyl-1H-pyrazole
The reduction of the nitro group to a primary amine is a cornerstone transformation, yielding the highly valuable 4-amino-1,5-dimethyl-1H-pyrazole. This aminopyrazole is a key intermediate for the synthesis of a wide range of fused heterocyclic systems and is a common motif in kinase inhibitors and other biologically active molecules.[6][10]
Diagram 1: Reduction of this compound
Caption: General scheme for the reduction of the nitro group.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude 4-amino-1,5-dimethyl-1H-pyrazole.
-
The product can be purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices: The choice of a palladium catalyst is standard for nitro group reductions due to its high activity and selectivity. The reaction is typically run at room temperature and low pressure for safety and to minimize side reactions. The use of a filter aid is crucial for the complete and safe removal of the pyrophoric palladium catalyst.
For laboratories not equipped for high-pressure hydrogenation, catalytic transfer hydrogenation offers a convenient alternative.[11][12]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or other suitable catalyst (e.g., Ni-B amorphous alloy)[13]
-
Hydrazine hydrate (N₂H₄·H₂O) or Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol, add the catalyst (e.g., 10% Pd/C, 5-10 mol% Pd).
-
To this stirred suspension, add hydrazine hydrate (3-5 eq) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: Hydrazine hydrate serves as the hydrogen source in this reaction, transferring hydrogen to the substrate in the presence of a catalyst. The reaction is often heated to increase the rate of hydrogen transfer. This method avoids the need for specialized high-pressure hydrogenation equipment.
Functionalization of the C5-Methyl Group
The methyl group at the C5 position of the pyrazole ring can be functionalized via lithiation followed by quenching with an electrophile. This strategy opens up a pathway to introduce a variety of substituents at this position, further expanding the synthetic utility of the core scaffold.[14][15]
Diagram 2: Functionalization of the C5-Methyl Group
Caption: General scheme for C5-methyl group functionalization.
This protocol is adapted from procedures for the lithiation of 1-methylpyrazoles.[14][16] The presence of the nitro group may influence the regioselectivity and reactivity, and optimization may be required.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, Benzaldehyde, Carbon dioxide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.1-1.5 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Examples of Electrophiles for Quenching the Lithiated Intermediate
| Electrophile | Product Functional Group |
| Iodomethane (CH₃I) | Ethyl (-CH₂CH₃) |
| Benzaldehyde (PhCHO) | Hydroxybenzyl (-CH(OH)Ph) |
| Carbon Dioxide (CO₂) | Carboxylic acid (-CH₂COOH) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CH₂CHO) |
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like n-butyllithium at low temperatures is crucial for the deprotonation of the methyl group without competing nucleophilic attack on the pyrazole ring. Anhydrous conditions are essential to prevent quenching of the organolithium intermediate. The choice of electrophile determines the nature of the newly introduced functional group.
Applications in the Synthesis of Bioactive Molecules
The derivatives of this compound are valuable precursors for the synthesis of complex molecules with potential therapeutic applications, particularly in the field of kinase inhibitors.[1][6][10]
Synthesis of Pyrazolo[3,4-d]pyrimidines
The 4-amino-1,5-dimethyl-1H-pyrazole intermediate can undergo cyclocondensation reactions with various 1,3-dielectrophiles to form fused pyrazolo[3,4-d]pyrimidine systems. These scaffolds are prevalent in a wide range of kinase inhibitors.
Diagram 3: Synthesis of Pyrazolo[3,4-d]pyrimidines
Caption: General scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.
This is a general representation, and specific protocols will vary depending on the nature of the 1,3-dielectrophile. The amino group of the pyrazole acts as a nucleophile, initiating a cascade of reactions that lead to the formation of the fused bicyclic system.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its rich chemistry, centered around the reactivity of the nitro and methyl groups, provides access to a diverse range of functionalized pyrazole derivatives. These derivatives, in turn, serve as key intermediates in the synthesis of complex molecular architectures with significant potential in drug discovery and materials science. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the synthetic potential of this remarkable scaffold in their scientific endeavors.
References
- 1. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 1,5-Dimethyl-4-nitro-1H-pyrazole in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic applications of 1,5-dimethyl-4-nitro-1H-pyrazole in medicinal chemistry. This document provides an in-depth exploration of its role as a versatile synthetic intermediate, complete with detailed experimental protocols and the rationale behind its use in the synthesis of bioactive molecules.
Introduction: The Pyrazole Scaffold and the Significance of this compound
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7] The specific substitution pattern on the pyrazole ring is critical in defining the pharmacological profile of the resulting compounds.
This compound (CAS 3920-42-1) is a key building block in this context. While not typically an active pharmaceutical ingredient itself, its true value lies in its utility as a synthetic intermediate.[8] The electron-withdrawing nitro group at the 4-position and the methylation at the 1- and 5-positions provide a stable, yet highly versatile, scaffold for further chemical modifications. The most critical of these is the reduction of the nitro group to a primary amine, which opens up a vast landscape of synthetic possibilities for drug discovery programs.
Compound Properties:
| Property | Value |
| Molecular Formula | C5H7N3O2 |
| Molecular Weight | 141.13 g/mol [9] |
| CAS Number | 3920-42-1[9] |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage | Sealed in a dry environment at 2-8°C[9] |
Core Application: A Gateway to Functionalized Pyrazoles
The primary application of this compound in medicinal chemistry is its conversion to 4-amino-1,5-dimethyl-1H-pyrazole. This transformation is pivotal as the resulting amino group serves as a handle for a multitude of subsequent chemical reactions, enabling the synthesis of diverse compound libraries for biological screening.
Key Transformation: Reduction of the Nitro Group
The reduction of the nitro group on the pyrazole ring is a robust and well-established chemical transformation. The choice of reducing agent is critical and can be tailored based on the desired scale and the presence of other functional groups.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Reaction flask (e.g., Parr shaker bottle)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-amino-1,5-dimethyl-1H-pyrazole, which can be purified further by crystallization or column chromatography if necessary.
Causality behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups.
-
Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.
-
Hydrogen Pressure: Moderate hydrogen pressure is sufficient for this transformation and is safer for standard laboratory equipment.
Synthetic Utility of 4-Amino-1,5-dimethyl-1H-pyrazole in Drug Discovery
The resulting 4-amino-1,5-dimethyl-1H-pyrazole is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group can undergo a wide range of reactions, including acylation, sulfonylation, and condensation with carbonyl compounds to form imines or enamines, which can then be used in cyclization reactions.
Synthesis of Fused Pyrazole Systems
A common strategy in medicinal chemistry is the construction of fused heterocyclic systems to explore novel chemical space and to constrain the conformation of bioactive molecules. 4-Amino-1,5-dimethyl-1H-pyrazole is an excellent precursor for such systems.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their diverse biological activities, including kinase inhibition.
Materials:
-
4-Amino-1,5-dimethyl-1H-pyrazole
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Sodium ethoxide
-
Ethanol
-
Reflux apparatus
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 4-amino-1,5-dimethyl-1H-pyrazole (1.0 eq).
-
To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried to yield the desired pyrazolo[3,4-d]pyrimidine derivative.
Visualization of Synthetic Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. biosynce.com [biosynce.com]
- 9. lab-chemicals.com [lab-chemicals.com]
Application Notes & Protocols: Strategic Derivatization of 1,5-Dimethyl-4-nitro-1H-pyrazole for Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its remarkable structural and electronic properties have cemented its status as a "privileged scaffold," a molecular framework that can bind to multiple biological targets. Pyrazole-containing compounds are prevalent in numerous FDA-approved therapeutics, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and antibacterial effects. The metabolic stability of the pyrazole ring further enhances its appeal in drug design.
Within this important class of compounds, 1,5-dimethyl-4-nitro-1H-pyrazole emerges as a particularly valuable and versatile starting material for building libraries of potential drug candidates. Its key features include:
-
N1-Methylation: This modification prevents tautomerism, ensuring that subsequent reactions yield single, well-defined regioisomers, which is critical for establishing clear structure-activity relationships (SAR).
-
C5-Methylation: This group provides a specific steric and electronic profile that can be crucial for molecular recognition by a target protein.
-
C4-Nitro Group: The powerful electron-withdrawing nature of the nitro group makes it an exceptionally versatile chemical handle. It serves two primary purposes: activating the ring system and, more importantly, acting as a precursor to the highly reactive amino group, which is the gateway to a multitude of derivatization pathways.
This guide provides a detailed exploration of the strategic derivatization of this compound, complete with field-proven protocols and the scientific rationale behind key experimental choices.
Section 1: Synthesis of the Core Scaffold
The initial step in any derivatization campaign is securing a reliable supply of the starting material. This compound can be efficiently synthesized via the nitration of 1,5-dimethyl-1H-pyrazole.
Experimental Protocol 1: Nitration of 1,5-Dimethyl-1H-pyrazole
-
Rationale: This protocol employs a classic mixed-acid nitration. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic reaction and prevent unwanted side products.
-
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Application Notes & Protocols: Reduction of 1,5-Dimethyl-4-nitro-1H-pyrazole to 1,5-Dimethyl-1H-pyrazol-4-amine
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The transformation of a nitro group to an amine on the pyrazole ring is a critical step in the synthesis of many pharmacologically active compounds. Specifically, 1,5-dimethyl-1H-pyrazol-4-amine is a valuable building block for drug discovery, and its efficient synthesis from the corresponding nitro precursor, 1,5-dimethyl-4-nitro-1H-pyrazole, is of significant interest to researchers in the pharmaceutical and life sciences industries. This document provides detailed protocols and scientific rationale for this important chemical reduction.
Strategic Overview: Choosing the Right Reduction Method
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several robust methods exist, each with distinct advantages and disadvantages. The choice of method depends on factors such as available equipment, reaction scale, substrate sensitivity, and desired purity profile. For the reduction of this compound, three primary strategies are considered:
-
Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a metal catalyst (typically palladium on carbon). It is experimentally simple, avoids the need for high-pressure hydrogenation equipment, and is often high-yielding and clean.[1][2][3]
-
Metal-Acid Reduction (Béchamp Reduction): A classic and cost-effective method using metals like iron or tin in an acidic medium (e.g., HCl or acetic acid).[4][5][6][7][8] This approach is well-suited for large-scale synthesis but can sometimes require tedious workup procedures to remove metal salts.
-
Stannous Chloride (SnCl₂) Reduction: A common laboratory-scale method that is effective for reducing nitro groups in the presence of other sensitive functionalities.[9] The workup can be challenging due to the formation of tin hydroxides upon basification.[10][11][12]
This guide will provide detailed protocols for the two most common and reliable methods for this specific substrate: Catalytic Transfer Hydrogenation and Iron/HCl Reduction.
Visualization of the Core Transformation
The overall chemical reaction is the reduction of the nitro group on the pyrazole ring to an amine group.
Caption: General scheme for the reduction of this compound.
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This method is highly recommended for its mild conditions, high yields, and clean reaction profile, making it ideal for research and development settings. The mechanism involves the decomposition of ammonium formate on the palladium surface to generate hydrogen in situ, which then reduces the nitro group.[1]
Principle
Ammonium formate serves as a convenient and safe source of hydrogen gas when decomposed on the surface of a palladium catalyst. This in situ generated hydrogen is highly reactive and efficiently reduces the nitro group to an amine under mild, atmospheric pressure conditions.[2][13]
Reagents and Materials
-
This compound
-
Palladium on Carbon (10 wt% Pd, preferably wet to reduce pyrophoricity)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite® (Diatomaceous earth)
-
Round-bottom flask, magnetic stirrer, condenser
-
Filtration apparatus (Büchner funnel or similar)
Detailed Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add methanol or ethanol (approx. 10-20 mL per gram of starting material). Stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.1 eq by weight of the starting material). Safety Note: If using dry Pd/C, the flask should be purged with an inert gas (Nitrogen or Argon) before adding the catalyst, as dry Pd/C can be pyrophoric and may ignite flammable solvents in the presence of air.[14][15][16]
-
Reagent Addition: Add ammonium formate (3.0-5.0 eq) to the stirring suspension. The addition may cause a gentle exotherm and gas evolution (CO₂ and NH₃).
-
Reaction Monitoring: Attach a condenser and heat the reaction mixture to a gentle reflux (typically 50-65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (usually 1-3 hours).
-
Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with additional ethyl acetate or methanol to ensure complete recovery of the product. Safety Note: The filtered catalyst remains saturated with hydrogen and is pyrophoric.[14] Do not allow the filter cake to dry in the air. Quench it immediately by submerging it in a large volume of water.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the residue, add ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazol-4-amine.
Purification and Characterization
The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Expected Product: 1,5-dimethyl-1H-pyrazol-4-amine[17]
-
Molecular Formula: C₅H₉N₃[17]
-
Molecular Weight: 111.15 g/mol [17]
-
Appearance: Typically an off-white to pale yellow solid.
Protocol 2: Béchamp Reduction using Iron Powder and Hydrochloric Acid
This classic method is robust, scalable, and uses inexpensive reagents, making it suitable for larger-scale preparations.
Principle
In an acidic medium, metallic iron acts as the reducing agent, transferring electrons to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[7] The product is initially formed as an ammonium salt, which is neutralized with a base during workup to liberate the free amine.[4][7][8]
Reagents and Materials
-
This compound
-
Iron powder (Fe), fine mesh
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Celite®
-
Standard laboratory glassware for reflux and extraction
Detailed Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask fitted with a condenser and a magnetic stirrer, create a suspension of this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Acid Addition: Heat the suspension to reflux. Slowly and carefully add concentrated HCl (0.1-0.3 eq) dropwise to the refluxing mixture. The reaction is exothermic.
-
Reaction Monitoring: Maintain the reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up - Neutralization: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a 2M solution of sodium hydroxide to basify the mixture to a pH of 8-9. This will precipitate iron salts.
-
Filtration: Dilute the slurry with ethyl acetate or DCM and filter through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with the chosen organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Troubleshooting & Optimization
-
Incomplete Reaction: If the reaction stalls, a small additional portion of acid can be added. Ensure the iron powder is of sufficient quality and surface area.
-
Difficult Work-up: The precipitation of iron hydroxides can sometimes lead to emulsions during extraction. Thorough filtration through Celite® is crucial. Adding more solvent or brine can help break up emulsions.
Comparative Summary of Protocols
| Parameter | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Béchamp Reduction (Fe/HCl) |
| Reagents | Pd/C, Ammonium Formate | Fe powder, HCl |
| Conditions | Mild (Reflux in MeOH/EtOH) | Reflux in EtOH/H₂O |
| Work-up | Simple filtration and extraction | Can be challenging due to iron salts |
| Safety | Requires careful handling of pyrophoric Pd/C | Involves handling of concentrated acid |
| Cost | Higher (due to Palladium catalyst) | Lower (inexpensive reagents) |
| Ideal Scale | Lab-scale (mg to g) | Lab to Pilot-scale (g to kg) |
| Purity | Generally very clean | May contain residual iron |
Experimental Workflow Visualization
This diagram illustrates the general laboratory process from starting material to the final, purified product.
Caption: A generalized workflow for the synthesis and purification of the target amine.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Palladium on Carbon (Pd/C): Pd/C, especially when dry or saturated with hydrogen, is pyrophoric and can ignite solvents upon exposure to air.[14][15] Always handle it under an inert atmosphere or use a water-wet catalyst. The catalyst recovered after the reaction must be kept wet and should be disposed of according to institutional guidelines.[14]
-
Reagents: Concentrated acids like HCl are corrosive and should be handled with care. Ammonium formate can be an irritant. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 4. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. orgosolver.com [orgosolver.com]
- 8. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 9. scispace.com [scispace.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]
- 13. zenodo.org [zenodo.org]
- 14. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 15. honrel.com [honrel.com]
- 16. sarponggroup.com [sarponggroup.com]
- 17. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Nitration of 1,5-Dimethyl-1H-pyrazole
Abstract
This document provides a comprehensive guide for the experimental setup and execution of the electrophilic nitration of 1,5-dimethyl-1H-pyrazole to yield 1,5-dimethyl-4-nitro-1H-pyrazole. Nitrated pyrazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties.[1] This application note details the underlying reaction mechanism, safety protocols for handling nitrating agents, a step-by-step experimental procedure, product purification, and analytical characterization. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the target compound for researchers, scientists, and drug development professionals.
Scientific Foundation: Mechanism and Regioselectivity
The nitration of 1,5-dimethyl-1H-pyrazole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[1] The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.
The key to this synthesis is the regioselectivity of the substitution. For pyrazoles, electrophilic attack preferentially occurs at the C4 position.[2][3] This preference can be explained by examining the stability of the sigma complex (Wheland intermediate) formed upon electrophilic attack at different positions.
-
Attack at C4: The positive charge in the intermediate can be delocalized across the ring system without placing a positive charge on the already electron-deficient, pyridine-like nitrogen atom. This results in a more stable intermediate.
-
Attack at C3 or C5: Attack at these positions would generate a highly unstable intermediate where a positive charge is placed on an sp²-hybridized nitrogen atom (an unfavorable azomethine cation), significantly raising the activation energy for this pathway.[2]
Therefore, the reaction proceeds almost exclusively at the C4 position, leading to the desired this compound product.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids and the highly exothermic nature of the reaction.[4][5] Adherence to strict safety protocols is mandatory.
-
Hazard Assessment:
-
Chemical Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact.[6][7] Nitric acid is a strong oxidizer and can react violently with organic materials.[5] Toxic nitrogen oxide gases may be evolved during the reaction.
-
Thermal Hazards: The reaction is highly exothermic. Uncontrolled addition of reagents can lead to a thermal runaway, causing the reaction to boil violently and potentially leading to an explosion.[4]
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton). Have a secondary pair available.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Spill & Emergency Response:
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,5-Dimethyl-1H-pyrazole | ≥98% | Commercial Source | - |
| Sulfuric Acid (H₂SO₄) | 98% (Concentrated) | ACS Reagent Grade | Handle with extreme care. |
| Nitric Acid (HNO₃) | 70% (Concentrated) | ACS Reagent Grade | Strong oxidizer. |
| Deionized Water | - | - | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Grade | For neutralization. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying. |
| Ethanol (EtOH) | 95% or Absolute | - | For recrystallization. |
Equipment
-
100 mL and 50 mL Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Step-by-Step Procedure
-
Preparation of Nitrating Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly, dropwise , add 1.5 mL of concentrated nitric acid to the cold sulfuric acid using a dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
-
Reaction Execution:
-
In a separate 50 mL flask, dissolve 1.10 g (10 mmol) of 1,5-dimethyl-1H-pyrazole in 5 mL of concentrated sulfuric acid. The dissolution may be slightly exothermic; allow it to cool to room temperature.
-
Once the nitrating mixture is stable at 0-5 °C, slowly add the pyrazole solution dropwise over 30 minutes. Crucially, maintain the internal reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.
-
Remove the ice bath and let the reaction stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto ~100 g of crushed ice in a large beaker with stirring. This step is highly exothermic.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration. If not, proceed with neutralization and extraction.
-
Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as this will generate CO₂ gas.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.[9]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected product is a solid with a melting point of 111-113 °C.[10]
-
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis and characterization of this compound.
Caption: Workflow for the nitration of 1,5-dimethyl-1H-pyrazole.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several self-validating steps:
-
In-Process Control: The strict control of temperature during the addition of reagents is a critical checkpoint. Maintaining the temperature below 10 °C prevents side reactions and ensures safety. Monitoring the reaction by TLC provides clear evidence of reaction completion, preventing premature work-up.
-
Product Characterization: The identity and purity of the final product are unequivocally confirmed through a suite of standard analytical techniques. The concordance of data from ¹H NMR, ¹³C NMR, IR, and MS with expected values (Table 2) validates the successful synthesis of the target molecule. A sharp melting point close to the literature value further confirms the purity.[10]
Data Presentation & Characterization
Table 1: Quantitative Data for Synthesis
| Compound | Mol. Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 1,5-Dimethyl-1H-pyrazole | 110.16 | 1.10 | 10.0 | 1.0 |
| Nitric Acid (70%) | 63.01 | ~1.5 mL | ~23.8 | ~2.4 |
| Sulfuric Acid (98%) | 98.08 | 25 mL | - | Solvent |
| Product (Theoretical) | 155.15 | 1.55 | 10.0 | - |
Table 2: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.9-8.1 (s, 1H, C4-H is absent, C3-H appears downfield), ~3.8 (s, 3H, N-CH₃), ~2.6 (s, 3H, C5-CH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~148 (C5), ~140 (C3), ~132 (C4-NO₂), ~36 (N-CH₃), ~14 (C5-CH₃). Note: Specific shifts are estimates based on similar structures.[11] |
| IR Spectroscopy | ν (cm⁻¹): ~1520-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~3100 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch). |
| Mass Spectrometry | m/z: Molecular ion [M]⁺ at 155.15. Fragmentation pattern would show loss of NO₂ (m/z 109) and other characteristic fragments. |
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. scribd.com [scribd.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. biosynce.com [biosynce.com]
- 11. researchgate.net [researchgate.net]
Screening 1,5-Dimethyl-4-nitro-1H-pyrazole for Antibacterial Activity: A Detailed Application Note and Protocol
An Application Guide for Researchers
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry, forming the structural basis of countless therapeutic agents.[2][3][4]
Among these, the pyrazole nucleus is a privileged scaffold, renowned for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] The biological potency of the pyrazole ring is often enhanced by the introduction of specific functional groups. The nitro group (-NO2) is of particular interest; nitro-aromatic and nitro-heterocyclic compounds are a known class of antimicrobials, including drugs like metronidazole and chloramphenicol.[9] Their mechanism often involves intracellular reduction of the nitro group by bacterial nitroreductases to form cytotoxic radical species that damage bacterial DNA and other critical macromolecules.[9][10]
This application note focuses on 1,5-Dimethyl-4-nitro-1H-pyrazole , a compound that combines the biologically active pyrazole core with a potentially toxophoric nitro group. Its structure makes it a rational candidate for antibacterial screening. We present a detailed, field-proven protocol for systematically evaluating its antibacterial efficacy through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.
Compound Profile: this compound
A thorough understanding of the test article is critical for experimental design and safety.
Chemical Properties & Identifiers:
| Property | Value | Source |
| CAS Number | 3920-42-1 | [11][12] |
| Molecular Formula | C₅H₇N₃O₂ | [12] |
| Molecular Weight | 141.13 g/mol | [12] |
| Melting Point | 111-113 °C | [11] |
| Appearance | Solid (form may vary) | |
| Purity | ≥97% recommended | [12] |
Synthesis Rationale: While several synthetic routes to substituted pyrazoles exist, this compound is typically synthesized via the nitration of a 1,5-dimethyl-1H-pyrazole precursor.[13] This involves an electrophilic substitution reaction where nitric acid introduces the nitro group onto the pyrazole ring, a critical step for imbuing the molecule with its potential antibacterial activity.[13][14]
Safety and Handling: As a nitro-containing organic compound, this compound requires careful handling.
-
Toxicity: The compound is considered toxic. Avoid direct skin contact, inhalation, or ingestion.[11] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: The compound may be flammable. Store away from open flames, sparks, and high-heat sources.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at 2-8°C for long-term stability.[12]
Scientific Principle & Experimental Design
The core of this investigation is to quantify the antibacterial effect of the test compound. We employ standardized methods from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.
Methodology Rationale:
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC): This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation. Its use of a 96-well plate format allows for efficient, simultaneous testing of multiple concentrations and strains.
-
Subculture for Minimum Bactericidal Concentration (MBC): While MIC reveals the concentration required for bacteriostatic (growth-inhibiting) activity, the MBC test determines the concentration required for bactericidal (killing) activity. It is a critical follow-up to the MIC assay, defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Diagram: Potential Mechanism of Action
The presence of the nitro group suggests a potential mechanism of action reliant on reductive activation, a hallmark of many nitro-heterocyclic drugs.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynce.com [biosynce.com]
- 12. lab-chemicals.com [lab-chemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives in Drug Discovery
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic versatility and ability to engage in a wide array of biological interactions have cemented its importance in the development of novel therapeutics.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2] Notably, this scaffold is a cornerstone in the design of kinase inhibitors, with numerous pyrazole-based drugs targeting protein kinases having received FDA approval, particularly in oncology. This technical guide provides an in-depth overview and detailed protocols for the high-throughput screening (HTS) of pyrazole-based compound libraries, a critical step in identifying novel drug candidates.
Core Principles of High-Throughput Screening for Pyrazole Libraries
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[3] The successful screening of a pyrazole library hinges on a meticulously designed and validated assay that is robust, reproducible, and amenable to automation. The general workflow for an HTS campaign involving a pyrazole library is a multi-step process that begins with assay development and culminates in the identification of validated lead compounds.
References
The Strategic Role of 1,5-Dimethyl-4-nitro-1H-pyrazole in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Pyrazole Core in Crop Protection
The pyrazole scaffold is a cornerstone in the discovery and development of modern agrochemicals. Its unique electronic and structural properties have led to the creation of highly effective herbicides, fungicides, and insecticides. Within this versatile class of compounds, 1,5-Dimethyl-4-nitro-1H-pyrazole emerges as a pivotal intermediate, offering a strategic entry point for the synthesis of a variety of commercial agrochemicals. The presence of the nitro group at the 4-position provides a versatile chemical handle for further functionalization, enabling the construction of complex molecular architectures with tailored biological activities.
This technical guide provides in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of key agrochemicals. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering both practical methodologies and the scientific rationale behind the experimental choices.
PART 1: Synthesis of Key Agrochemical Scaffolds from this compound
The journey from this compound to a final agrochemical product involves a series of strategic chemical transformations. The nitro group can be readily converted into other key functional groups, primarily an amino group or a carboxylic acid group, which then serve as anchor points for building the final molecule.
The Gateway to Herbicides: Reduction to 1,5-Dimethyl-1H-pyrazol-4-amine
A crucial transformation of this compound is its reduction to 1,5-Dimethyl-1H-pyrazol-4-amine. This amino pyrazole is a key building block for the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates.
Causality Behind Experimental Choices: The catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and highly efficient method for the reduction of aromatic nitro groups.[1] This method is preferred due to its high chemoselectivity, meaning it specifically reduces the nitro group without affecting the pyrazole ring or other functional groups that might be present. The use of a catalyst like Pd/C provides a solid surface for the reaction to occur, increasing the reaction rate and allowing for milder reaction conditions (lower pressure and temperature) compared to other reduction methods. The choice of solvent, such as ethanol or methanol, is critical as it needs to dissolve the starting material and be compatible with the catalytic system.
Experimental Protocol 1: Catalytic Hydrogenation of this compound
Objective: To synthesize 1,5-Dimethyl-1H-pyrazol-4-amine.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 1,5-Dimethyl-1H-pyrazol-4-amine.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 1,5-Dimethyl-1H-pyrazol-4-amine | - |
| Catalyst | 10% Pd/C | [1] |
| Solvent | Ethanol | [1] |
| Hydrogen Pressure | 1-5 atm | [1] |
| Temperature | Room Temperature | [1] |
| Typical Yield | >90% | [1] |
Application in Herbicide Synthesis: The Case of Pyrazosulfuron-ethyl
1,5-Dimethyl-1H-pyrazol-4-amine is a precursor to the key intermediate used in the synthesis of the sulfonylurea herbicide, Pyrazosulfuron-ethyl. While the commercial synthesis starts from ethyl 5-amino-1-methylpyrazole-4-carboxylate, the fundamental chemistry of utilizing the aminopyrazole core is analogous.
Logical Workflow for Herbicide Synthesis:
Caption: Synthetic pathway from this compound to a sulfonylurea herbicide.
The Foundation for Fungicides: Conversion to Pyrazole-4-carboxylic Acid
The development of pyrazole carboxamide fungicides, a significant class of succinate dehydrogenase inhibitors (SDHI), relies on the availability of pyrazole-4-carboxylic acid intermediates.[2][3] While direct conversion of the nitro group to a carboxylic acid is challenging, a common synthetic strategy involves the introduction of a carboxyl group or its precursor at the 4-position. For the purpose of this guide, we will outline a conceptual pathway. A plausible route involves the conversion of the 4-nitro group to a more versatile intermediate, such as a 4-halopyrazole, which can then undergo carboxylation.
Causality Behind Experimental Choices: A Sandmeyer-type reaction provides a classical method to convert an amino group (derived from the nitro group) into various other functionalities, including a halogen. The subsequent carboxylation of the resulting 4-halopyrazole can be achieved through methods like Grignard reaction followed by quenching with carbon dioxide, or palladium-catalyzed carboxylation reactions. These methods are well-established in organic synthesis for the formation of C-C bonds.[4]
Experimental Protocol 2: Conceptual Pathway to 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
Objective: To outline a synthetic route for 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid from 1,5-Dimethyl-1H-pyrazol-4-amine.
Part A: Diazotization and Halogenation (Sandmeyer Reaction)
-
Cool a solution of 1,5-Dimethyl-1H-pyrazol-4-amine in an aqueous mineral acid (e.g., HBr) to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of a copper(I) halide (e.g., CuBr) in the corresponding mineral acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product, 4-bromo-1,5-dimethyl-1H-pyrazole, with an organic solvent.
Part B: Carboxylation via Grignard Reagent
-
Prepare a Grignard reagent by reacting 4-bromo-1,5-dimethyl-1H-pyrazole with magnesium turnings in an anhydrous ether solvent (e.g., THF).
-
Cool the Grignard reagent solution in a dry ice/acetone bath.
-
Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Quench the reaction with an aqueous acid solution.
-
Extract the desired 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid with an appropriate organic solvent.
Data Presentation:
| Reaction Step | Key Reagents | Intermediate/Product | Reference |
| Diazotization | NaNO2, HBr | Pyrazole-4-diazonium salt | - |
| Halogenation | CuBr | 4-Bromo-1,5-dimethyl-1H-pyrazole | - |
| Grignard Formation | Mg, THF | Pyrazole-4-magnesium bromide | [4] |
| Carboxylation | CO2 | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | [4] |
Application in Fungicide Synthesis: Pyrazole Carboxamides
Once the 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is synthesized, it can be readily converted into a variety of pyrazole carboxamide fungicides. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a suitable amine.
Logical Workflow for Fungicide Synthesis:
Caption: Synthetic pathway from this compound to a pyrazole carboxamide fungicide.
Experimental Protocol 3: Synthesis of a Model Pyrazole Carboxamide
Objective: To synthesize a model N-aryl-1,5-dimethyl-1H-pyrazole-4-carboxamide.
Materials:
-
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
Aniline derivative
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Suspend or dissolve 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added.
-
Stir the reaction mixture at room temperature or gentle reflux until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the aniline derivative (1 equivalent) and a base like triethylamine (1.1 equivalents) in anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-1,5-dimethyl-1H-pyrazole-4-carboxamide.[5]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | - |
| Activating Agent | Thionyl chloride | [5] |
| Amine | Aniline derivative | [5] |
| Base | Triethylamine | [5] |
| Solvent | Dichloromethane | [5] |
| Typical Yield | Variable, often >70% | [5] |
PART 2: Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic intermediate design in modern agrochemical synthesis. Its versatile nitro group allows for efficient entry into two major classes of agrochemicals: sulfonylurea herbicides and pyrazole carboxamide fungicides. The protocols outlined in this guide provide a foundational understanding of the key transformations involved, emphasizing the rationale behind the chosen synthetic routes. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the exploration of novel derivatives from such key intermediates will undoubtedly remain a fertile ground for innovation in the agrochemical industry.
References
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Application Note & Protocols: Leveraging 1,5-Dimethyl-4-nitro-1H-pyrazole as a Precursor for Novel Heterocyclic Scaffolds
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it a cornerstone in modern drug discovery.[3] This guide provides a detailed exploration of 1,5-Dimethyl-4-nitro-1H-pyrazole as a strategic starting material for the synthesis of diverse, high-value heterocyclic compounds. We will delve into the key transformations of this synthon, focusing on the synthetic utility of the C4-nitro group as a versatile handle for constructing fused pyrazole systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. This document offers not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their synthetic design and execution.
The Strategic Importance of the Starting Synthon: this compound
This compound is a highly valuable building block for several reasons. The pyrazole core itself is aromatic and possesses two nitrogen atoms that can act as hydrogen bond donors or acceptors, crucial for molecular recognition at biological targets.
-
Electronic Nature : The C4-nitro group is a powerful electron-withdrawing group. This significantly influences the reactivity of the pyrazole ring and serves as the primary reactive center for subsequent elaborations.
-
Methyl Group Influence : The N1-methyl group prevents tautomerism and simplifies the product landscape, while the C5-methyl group provides a point of steric and electronic differentiation.
-
Synthetic Versatility : The nitro group can be readily transformed into an amino group, a gateway functionality for a multitude of cyclization and condensation reactions.
Protocol 1: Synthesis of this compound
This protocol details the direct nitration of 1,5-dimethyl-1H-pyrazole. The procedure is adapted from standard electrophilic aromatic substitution methodologies for pyrazoles.[4]
Principle: The pyrazole ring is sufficiently electron-rich to undergo electrophilic nitration. The reaction is typically performed using a mixture of nitric and sulfuric acids, where the nitronium ion (NO₂⁺) is the active electrophile. The C4 position is preferentially nitrated due to the directing effects of the two nitrogen atoms.
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice Bath
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1.0 equivalent of 1,5-dimethyl-1H-pyrazole to 4.0 equivalents of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Once the pyrazole is fully dissolved, add a mixture of 1.1 equivalents of concentrated nitric acid and 1.0 equivalent of concentrated sulfuric acid dropwise. The internal temperature must be kept below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice. This will precipitate the product.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by recrystallization from ethanol/water to afford this compound as a solid.
Key Transformation: Reduction of the Nitro Group
The conversion of the 4-nitro group to a 4-amino group is the most critical step, transforming the electron-poor pyrazole into an electron-rich nucleophilic building block, 4-amino-1,5-dimethyl-1H-pyrazole. The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule.
Causality Behind Method Selection:
-
Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni): This is a clean and efficient method. However, it is not chemoselective and will reduce other functionalities like alkenes, alkynes, or benzyl protecting groups. Raney Nickel is often preferred over Palladium on Carbon (Pd/C) if dehalogenation of aryl halides is a concern.[5]
-
Metal/Acid Reduction (SnCl₂/HCl, Fe/AcOH, Zn/AcOH): These methods are robust and tolerant of many functional groups that are sensitive to hydrogenation.[5] Tin(II) chloride is particularly mild and widely used.
-
Sodium Dithionite (Na₂S₂O₄): This reagent offers a transition metal-free alternative, useful for substrates where trace metal contamination is a concern. It is effective for the chemoselective reduction of nitroarenes.[6]
Table 1: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean byproducts (H₂O). | Not chemoselective, requires pressure equipment. |
| Metal/Acid | SnCl₂·2H₂O, HCl (conc.) | Good chemoselectivity, inexpensive. | Requires stoichiometric metal salts, acidic workup. |
| Metal-Free | Na₂S₂O₄, H₂O/THF | Mild, avoids metal contamination. | Can require phase-transfer catalyst for some substrates. |
Protocol 2: Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole via SnCl₂ Reduction
Procedure:
-
Suspend 1.0 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 5.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux (approx. 78 °C) and stir vigorously.
-
Slowly add 4.0 equivalents of concentrated hydrochloric acid dropwise via an addition funnel.
-
Maintain the reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Basify the mixture by adding 50% aqueous sodium hydroxide (NaOH) solution until a pH > 10 is achieved. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-Amino-1,5-dimethyl-1H-pyrazole. The product can be further purified by column chromatography if necessary.
Synthesis of Fused Heterocyclic Systems
The resulting 4-aminopyrazole is a versatile precursor for constructing fused bicyclic systems of high pharmacological relevance.
Workflow for Heterocycle Synthesis
Caption: Synthetic workflow from the starting pyrazole to fused heterocyclic cores.
Protocol 3: Synthesis of 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Principle: This protocol employs a cyclocondensation reaction between the 4-aminopyrazole and formamide. Formamide serves as a source of a single carbon atom to form the pyrimidine ring, which upon cyclization and dehydration yields the target aromatic system. This is a classic and direct method for constructing the pyrazolo[3,4-d]pyrimidine core, a scaffold found in numerous kinase inhibitors.[7][8]
Procedure:
-
In a flask fitted with a reflux condenser, combine 1.0 equivalent of 4-Amino-1,5-dimethyl-1H-pyrazole with an excess of formamide (approx. 10-15 equivalents).
-
Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 4: Synthesis of 1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine
Principle: The Friedländer annulation is a cornerstone for synthesizing fused pyridine rings. In this protocol, the nucleophilic 4-amino group of the pyrazole attacks one carbonyl of a 1,3-dicarbonyl compound (acetylacetone), followed by an intramolecular condensation and dehydration to form the fused pyridine ring. This approach is highly efficient for generating substituted pyrazolo[3,4-b]pyridines.[9][10]
Procedure:
-
To a solution of 1.0 equivalent of 4-Amino-1,5-dimethyl-1H-pyrazole in glacial acetic acid, add 1.2 equivalents of acetylacetone.
-
Heat the reaction mixture to reflux (approx. 120 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous ammonia or sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Advanced Synthetic Strategies: The ANRORC Mechanism
For researchers looking beyond simple transformations, related nitropyrazole systems offer insights into more complex reactivity patterns. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines proceeds via an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism.[11]
Mechanism Insight: In this pathway, the nucleophilic hydrazine does not simply displace a nitro group. Instead, it attacks an electron-deficient carbon of the pyrazole ring (C5), leading to ring opening. The resulting open-chain intermediate then undergoes a new intramolecular cyclization to form a different pyrazole ring system, expelling a dinitromethane anion. This type of rearrangement highlights the dynamic nature of heterocyclic scaffolds under nucleophilic conditions and offers a pathway to regioisomers that are not accessible through direct substitution.
Caption: Conceptual flow of an ANRORC reaction.
While not directly demonstrated for this compound, understanding such potential pathways is crucial for predicting side products and designing novel transformations.
Conclusion and Future Outlook
This compound stands out as a robust and versatile platform for the synthesis of complex heterocyclic molecules. The straightforward conversion of its nitro group into a nucleophilic amino functionality unlocks access to a rich variety of fused pyrazole systems with proven significance in drug development. The protocols outlined herein provide a reliable foundation for researchers to explore this chemical space. Future work could involve leveraging the C4 position for other transformations, such as cross-coupling reactions or the introduction of different functional groups, to further expand the library of accessible novel compounds for biological screening.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of pyrazolo[3,4-d]pyrimidines: Nitric oxide releasing compounds targeting hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dau.url.edu [dau.url.edu]
- 10. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield and product purity.
The nitration of pyrazoles is a cornerstone of heterocyclic chemistry, yet it presents challenges in controlling regioselectivity and reaction conditions.[1] The pyrazole ring is an aromatic system susceptible to electrophilic substitution, with the C4 position being the most electronically favored site for attack.[2] However, the reaction's exothermic nature and the powerful oxidizing properties of nitrating agents demand meticulous control to prevent side reactions and degradation.[3] This guide consolidates best practices and addresses specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and direct route is the electrophilic nitration of the 1,5-dimethyl-1H-pyrazole precursor. This is typically achieved using a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: What are the most critical parameters to control for maximizing yield and purity?
There are three paramount parameters for this reaction:
-
Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-10°C) is crucial to prevent runaway reactions, minimize the formation of oxidative byproducts, and avoid dinitration.[3]
-
Rate of Addition: The nitrating agent should be added slowly and dropwise to the solution of the pyrazole substrate. This allows for effective heat dissipation and prevents localized "hot spots" that can lead to decomposition and the formation of tar-like substances.[3]
-
Stoichiometry of Reagents: Using a slight excess of the nitrating agent can ensure the complete conversion of the starting material. However, a large excess should be avoided as it increases the risk of over-nitration and complicates the work-up procedure.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the non-polar starting material from the more polar nitro-product. The reaction is complete when the spot corresponding to the 1,5-dimethyl-1H-pyrazole has been consumed. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the disappearance of the starting material and the appearance of the product peak with the correct mass-to-charge ratio.[4][5]
Q4: What are the common impurities and side products I should expect?
The primary impurities to anticipate are:
-
Unreacted Starting Material: Due to incomplete reaction.
-
Isomeric Byproducts: While nitration is strongly directed to the C4 position, trace amounts of other isomers, such as 1,5-dimethyl-3-nitro-1H-pyrazole, could potentially form under certain conditions.[6]
-
Dinitrated Products: If the reaction temperature is too high or an excess of nitrating agent is used, a second nitro group may be introduced.
-
Oxidation/Degradation Products: These often appear as a dark, tarry residue and result from poor temperature control.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q: My reaction yielded very little or no product. What went wrong?
A: This is a common issue that can stem from several factors. Let's diagnose it systematically.
-
Possible Cause 1: Ineffective Nitrating Agent. The nitronium ion may not have formed in sufficient concentration. Ensure your nitric and sulfuric acids are of high purity and concentration. Old or improperly stored acids can absorb moisture, reducing their effectiveness.
-
Solution: Use fresh, concentrated (98%+) sulfuric acid and concentrated (70%) or fuming nitric acid. Prepare the nitrating mixture (also known as "mixed acid") just before use and keep it cold.
-
Possible Cause 2: Reaction Temperature Was Too Low. While controlling the exotherm is critical, if the temperature is kept excessively low (e.g., < 0°C), the activation energy barrier for the reaction may not be overcome, leading to a stalled or extremely slow reaction.
-
Solution: Maintain the temperature within the optimal range of 0-10°C. If the reaction is clean but slow (as monitored by TLC), you can consider letting it stir for a longer duration at this temperature before proceeding with the work-up.
-
Possible Cause 3: Inefficient Quenching/Work-up. The product can be lost during the work-up phase. When pouring the reaction mixture onto ice, the product precipitates as a solid or an oil. If the pH is not properly adjusted during neutralization, the product may remain protonated and water-soluble.
-
Solution: After quenching on ice, neutralize the mixture very carefully with a cold, dilute base (e.g., NaOH or NaHCO₃ solution) until the pH is neutral to slightly basic (pH 7-8). Ensure the mixture remains cold throughout the neutralization process. Extract thoroughly with an appropriate organic solvent like dichloromethane or ethyl acetate multiple times to ensure complete recovery.
Q: My reaction mixture turned dark brown or black and produced a tar-like substance. Is it salvageable?
A: A dark, tarry appearance is a strong indicator of decomposition, likely caused by an uncontrolled exotherm.
-
Cause: The most probable cause is that the internal reaction temperature exceeded the safe limit, leading to oxidative degradation of the pyrazole ring. This often happens if the nitrating agent is added too quickly or the cooling bath is inefficient.
-
Solution & Prevention:
-
Salvage: It is often difficult to recover a good yield from a "tarred" reaction. However, you can attempt to salvage it by diluting the quenched mixture with a large volume of water and extracting it with an organic solvent. The crude extract will likely require extensive purification by column chromatography.
-
Prevention: The key is rigorous temperature control. Use a larger flask to increase the surface area for cooling, ensure your stirring is efficient, and add the mixed acid very slowly, monitoring the internal temperature with a thermometer. Pre-chilling all reagents and glassware is also a recommended practice.
-
Q: My post-reaction analysis (TLC, NMR) shows multiple products. How can I improve selectivity?
A: The presence of multiple spots or peaks indicates either incomplete reaction, side reactions, or the formation of isomers.[7]
-
Cause 1: Isomer Formation. While C4-nitration is preferred, the choice of nitrating agent can influence regioselectivity. Nitration with mixed acids (HNO₃/H₂SO₄) is standard, but nitration using nitric acid in acetic anhydride (forming acetyl nitrate in situ) can sometimes yield different isomer ratios for certain substrates.[8][9]
-
Solution: For this specific synthesis, the mixed acid method is generally reliable for C4-nitration of dimethylpyrazoles.[7] Ensure strict adherence to the low-temperature protocol, as higher temperatures can reduce selectivity.
-
Cause 2: Over-nitration (Dinitration). This occurs when conditions are too harsh.
-
Solution: Reduce the equivalents of nitric acid to be closer to stoichiometric (e.g., 1.05-1.1 equivalents). Ensure the reaction is not left for an excessively long time after the starting material has been consumed.
-
Purification Strategy: If a mixture is obtained, purification via column chromatography on silica gel is the most effective method to separate the desired 4-nitro isomer from other byproducts.[10] Alternatively, careful recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be effective if the impurities have significantly different solubilities.
Section 3: Optimized Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
1,5-Dimethyl-1H-pyrazole (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,5-dimethyl-1H-pyrazole (1.0 eq) and dissolve it in concentrated H₂SO₄ (approx. 3-4 mL per gram of pyrazole). Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (1.1 eq). Cool this mixture down to 0°C.
-
Nitration: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred pyrazole solution over 30-45 minutes. Critically, ensure the internal temperature of the reaction does not rise above 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.
-
Quenching: Fill a large beaker with a generous amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A white or pale-yellow precipitate should form.
-
Neutralization: While keeping the beaker in an ice bath, slowly add saturated NaHCO₃ solution portion-wise until the effervescence ceases and the pH of the solution is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure this compound. The product should be a pale-yellow solid with a melting point around 111-113°C.[11]
Section 4: Data & Visualizations
Table 1: Influence of Reaction Conditions on Outcome
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | 0-10°C | High yield, high purity | Minimizes side reactions and decomposition.[3] |
| > 20°C | Low yield, tar formation, dinitration | Uncontrolled exotherm leads to degradation and over-reaction.[3] | |
| Nitrating Agent | HNO₃ / H₂SO₄ | Good C4-selectivity | Forms the highly reactive NO₂⁺ electrophile, favoring attack at the electron-rich C4 position.[2] |
| HNO₃ / Ac₂O | May alter regioselectivity | Acetyl nitrate is a different nitrating species; its use can sometimes change the outcome in complex systems.[8][9] | |
| Addition Rate | Slow (dropwise) | Clean reaction, good yield | Allows for efficient heat dissipation. |
| Fast (in one portion) | High risk of runaway reaction, decomposition | Overwhelms the cooling capacity, causing a rapid temperature spike.[3] |
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biosynce.com [biosynce.com]
Technical Support Center: Purification of Crude 1,5-Dimethyl-4-nitro-1H-pyrazole
Welcome to the technical support center for the purification of crude 1,5-Dimethyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information provided is based on established principles of organic chemistry and proven laboratory techniques for pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities in the synthesis of nitropyrazoles can include:
-
Regioisomers: If the pyrazole ring is formed from an unsymmetrical precursor, you may have regioisomers.[1] For this compound, this is less of a concern if you start with a pre-formed 1,5-dimethylpyrazole.
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as 1,5-dimethylpyrazole and the nitrating agent (e.g., nitric acid, sulfuric acid).
-
Over-nitrated or Under-nitrated Byproducts: Depending on the reaction conditions, you might have pyrazoles with no nitro group or multiple nitro groups.[2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up are common impurities.
-
Degradation Products: The nitro group can make the compound susceptible to degradation under harsh conditions (e.g., high heat).[3]
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: For a solid crude product, recrystallization is often the most efficient first-pass purification method.[4][5] It is a cost-effective and scalable technique. If your crude product is an oil or if recrystallization fails to remove impurities, column chromatography is the next logical step.[6]
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key properties of this compound (CAS 3920-42-1) include:
-
Molecular Formula: C5H7N3O2[7]
-
Molecular Weight: 141.13 g/mol [8]
-
Appearance: Typically a solid at room temperature. The melting point is reported as 111-113°C.[7]
-
Polarity: The presence of the nitro group makes it a relatively polar molecule.[3] This will influence solvent selection for both recrystallization and chromatography.
Troubleshooting Guides
Challenge 1: The crude product is a persistent oil and will not solidify.
This is a common issue, often referred to as "oiling out," and can be caused by several factors.
Root Cause Analysis:
-
Residual Solvents: Trapped solvent molecules can significantly lower the melting point of your compound.
-
High Impurity Load: A high concentration of impurities can act as a eutectic mixture, preventing crystallization.
-
Melting Point Below Solvent Boiling Point: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it will melt before it dissolves.[9]
Solutions Workflow:
Caption: Decision workflow for an oily product.
Detailed Protocols:
-
Solvent Removal under High Vacuum:
-
Dissolve the oil in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Concentrate the solution on a rotary evaporator.
-
Place the flask on a high-vacuum line for several hours to remove all traces of solvent. Gentle heating can be applied if the compound is thermally stable.[6]
-
-
Trituration:
-
Add a non-polar solvent in which your compound is insoluble (e.g., hexane or pentane) to the oil.
-
Stir vigorously with a glass rod, scratching the side of the flask. This can induce crystallization.
-
If crystals form, filter and wash with the same cold solvent.
-
-
Column Chromatography:
-
This is the most reliable method for purifying oils.[6]
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for compounds of this polarity. Start with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.[6] Monitor the fractions by Thin Layer Chromatography (TLC).
-
Challenge 2: Recrystallization results in low yield or no crystals.
Low recovery is a frequent problem in recrystallization.
Root Cause Analysis:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5]
-
Using Too Much Solvent: This will keep your compound in solution even after cooling.
-
Cooling Too Quickly: Rapid cooling leads to the formation of small, impure crystals or prevents crystallization altogether.
Solutions & Optimization:
| Problem | Solution | Scientific Rationale |
| No Crystal Formation | 1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal. 3. Cool the solution in an ice bath or refrigerator. | 1. Creates nucleation sites. 2. Provides a template for crystal growth. 3. Decreases solubility. |
| Low Yield | 1. Reduce the amount of solvent used for dissolution. 2. Concentrate the mother liquor and cool for a second crop of crystals. 3. Use a mixed solvent system. | 1. Ensures a supersaturated solution upon cooling. 2. Recovers dissolved product. 3. Allows for fine-tuning of solubility. |
Recommended Solvent Systems for Recrystallization:
Based on the polarity of this compound, here are some suggested solvent systems to try:
| Solvent/System | Type | Polarity | Rationale |
| Ethanol/Water | Mixed Protic | High | Good for polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool slowly.[9] |
| Isopropanol | Protic | Medium | A common and effective recrystallization solvent.[9] |
| Ethyl Acetate/Hexane | Mixed Aprotic | Medium to Low | Good for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane until persistent cloudiness is observed.[10] |
| Toluene | Aromatic | Low | Can be effective for compounds with aromatic character. |
Challenge 3: Column chromatography provides poor separation.
Co-elution of impurities with the desired product can be frustrating.
Root Cause Analysis:
-
Inappropriate Solvent System: The polarity of the eluent may be too high or too low.
-
Column Overloading: Too much crude material was loaded onto the column.
-
Poor Column Packing: Channels in the silica gel can lead to streaking and poor separation.
-
Compound-Silica Interaction: The basicity of the pyrazole ring can lead to tailing on acidic silica gel.[6]
Troubleshooting Workflow:
Caption: Troubleshooting poor column chromatography separation.
Optimization Strategies:
-
TLC Optimization: Before running a column, always optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your desired compound to achieve good separation.[6]
-
Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This will help to separate compounds with similar polarities.[11]
-
Deactivating Silica Gel: If you observe significant tailing of your compound spot on TLC, it may be due to the acidic nature of the silica gel. You can neutralize it by adding a small amount of triethylamine (0.5-1%) to your eluent.[6][11]
-
Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina, or even reverse-phase silica (C18).
Challenge 4: The purified product is colored.
A yellow or brownish tint in the final product is a common issue with nitro-aromatic compounds.
Root Cause Analysis:
-
Trace Impurities: Highly colored minor impurities can be difficult to remove.
-
Degradation: The compound may have partially decomposed during purification, especially if heated for extended periods.
Decolorization Techniques:
-
Activated Charcoal Treatment:
-
Dissolve the colored compound in a suitable hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often enough).
-
Stir or swirl the mixture for a few minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
Caution: Using too much charcoal can lead to significant product loss due to adsorption.
-
-
Recrystallization: Often, a careful recrystallization is sufficient to leave colored impurities behind in the mother liquor.[6]
-
Silica Gel Plug:
-
Dissolve the compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Pass the solution through a short column ("plug") of silica gel.
-
The colored impurities may be retained at the top of the silica.
-
Elute the desired compound with more solvent and concentrate the filtrate.[11]
-
By systematically applying these troubleshooting strategies, you can overcome the common challenges associated with the purification of crude this compound and obtain a product of high purity for your research and development needs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole. This document is designed to provide in-depth troubleshooting assistance and address frequently asked questions encountered during its synthesis. As your virtual application scientist, I will guide you through identifying and mitigating common side products, ensuring the integrity and success of your experimental outcomes.
Troubleshooting Guide: Isolating the Target Compound
This section addresses specific experimental challenges in a direct question-and-answer format, providing both causative explanations and actionable protocols.
Q1: My final product yield is significantly lower than expected, and the melting point is broad. What are the likely causes?
A low and impure yield is a classic symptom of competing side reactions. In the nitration of 1,5-dimethylpyrazole, several factors can divert the reaction from the desired pathway.
Primary Causes:
-
Isomeric Contamination in Starting Material: The synthesis of the 1,5-dimethylpyrazole precursor, often from the alkylation of 5-methylpyrazole, can also produce the 1,3-dimethylpyrazole isomer.[1] If this isomeric mixture is used for nitration, you will inevitably produce a mixture of this compound and 1,3-dimethyl-4-nitro-1H-pyrazole. These isomers can be challenging to separate, leading to a lower yield of the desired pure compound.
-
Over-Nitration (Dinitration): While the first nitro group is deactivating, aggressive reaction conditions (e.g., high temperature, excess nitrating agent) can lead to the formation of dinitro-pyrazole species.[2][3] This consumes your starting material and complicates purification.
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low can result in a significant amount of unreacted 1,5-dimethylpyrazole remaining in the crude product.
Troubleshooting Workflow:
Q2: I see multiple spots on my TLC plate and unexpected peaks in my NMR spectrum. How can I identify these impurities?
Identifying unknown signals is crucial for optimizing your synthesis. The most probable impurities are the isomeric 1,3-dimethyl-4-nitro-1H-pyrazole and potentially dinitrated species.
Identification Protocol:
-
LC-MS Analysis: This is the most direct method. The desired product and its isomer will have the same mass-to-charge ratio (m/z), but they will likely have different retention times. Dinitrated products will have a higher m/z.
-
¹H and ¹³C NMR Spectroscopy: While the ¹H NMR of the 1,3- and 1,5-isomers may be very similar, subtle differences in the chemical shifts of the methyl groups and the pyrazole ring proton can be diagnostic.[4] Comparing your spectrum to literature values is essential. 2D NMR techniques like NOESY can help confirm the spatial relationship between the N-methyl group and the C5-methyl group in your target compound.
Data Summary for Key Compounds:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Analytical Features |
| This compound (Target) | C₅H₇N₃O₂ | 141.13 | 111-113[5] | Two distinct methyl signals in ¹H and ¹³C NMR. |
| 1,3-Dimethyl-4-nitro-1H-pyrazole (Isomer) | C₅H₇N₃O₂ | 141.13 | 72[6] | Very similar NMR to the 1,5-isomer; separation is key. May co-elute in standard chromatography.[7] |
| 1,5-Dimethyl-3,4-dinitro-1H-pyrazole (Dinitro) | C₅H₆N₄O₄ | 186.13 | Higher than target | No proton signal on the pyrazole ring in ¹H NMR. Higher mass in MS. |
Q3: My crude product is an oily solid that is difficult to purify by recrystallization. What's the best approach?
This often occurs when isomeric impurities are present, as they can depress the melting point of the mixture and inhibit crystallization.
Recommended Purification Strategy:
-
Initial Assessment: First, confirm the presence of isomers using the analytical methods described above.
-
Flash Column Chromatography: This is the most effective method for separating isomers that are difficult to crystallize.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate is a good starting point. A shallow gradient (e.g., starting from 5% Ethyl Acetate in Hexane and slowly increasing to 20%) is often required to achieve separation between the 1,3- and 1,5-isomers.
-
-
Recrystallization of Purified Fractions: Once the fractions containing the pure this compound are isolated (as confirmed by TLC or LC-MS), they can be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent (e.g., ethanol/water or hexane/benzene mixture) to obtain sharp-melting, crystalline material.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The primary side products are regioisomers, specifically 1,3-dimethyl-4-nitro-1H-pyrazole , and products of over-nitration, such as 1,5-dimethyl-3,4-dinitro-1H-pyrazole . The formation of the regioisomer is highly dependent on the purity of the 1,5-dimethylpyrazole starting material.[1]
Q2: What is the mechanism of side product formation?
Understanding the reaction pathways is key to minimizing unwanted products.
-
Isomer Formation: This is typically not a result of the nitration reaction itself, but rather stems from an impure starting material. The alkylation step to create 1,5-dimethylpyrazole can yield a mixture of 1,3- and 1,5-isomers.[1] When this mixture is nitrated, both isomers react to form their respective 4-nitro derivatives.
-
Dinitration: The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution.[8] After the first nitro group is added at the C4 position, the ring becomes significantly deactivated. However, under forcing conditions (excess nitrating agent, elevated temperatures), a second nitration can occur, typically at the C3 position, to yield a dinitro product.[3]
Q3: How can I proactively minimize the formation of these side products?
A robust experimental design is the best defense against side product formation.
Preventative Measures:
-
Ensure Starting Material Purity: Before beginning the nitration, verify the purity of your 1,5-dimethylpyrazole using GC-MS or ¹H NMR. If significant amounts of the 1,3-isomer are present, purify the starting material by fractional distillation or chromatography.
-
Control Reaction Temperature: Perform the nitration at a low temperature, typically between 0 °C and 5 °C, using an ice bath. This reduces the energy of the system and disfavors the higher activation energy pathway required for dinitration.
-
Stoichiometric Control: Use a carefully measured amount of the nitrating agent (e.g., nitric acid). A slight excess may be needed to drive the reaction to completion, but a large excess will significantly increase the risk of dinitration.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Once the starting material is consumed, quench the reaction promptly to prevent over-nitration.
By implementing these troubleshooting and preventative strategies, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. biosynce.com [biosynce.com]
- 6. chembk.com [chembk.com]
- 7. Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Dimethylpyrazole
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in optimizing the nitration of dimethylpyrazole.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the chemistry of pyrazole nitration.
Q1: What is the primary product when nitrating 3,5-dimethylpyrazole, and what is the chemical rationale?
A1: The nitration of 3,5-dimethylpyrazole overwhelmingly yields 3,5-dimethyl-4-nitropyrazole . This high regioselectivity is a direct consequence of the electronic properties of the pyrazole ring and the mechanism of electrophilic aromatic substitution (EAS).
The Causality Behind the Selectivity: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[1] One nitrogen atom is a "pyrrole-like" NH group that contributes two electrons to the aromatic system, while the other is a "pyridine-like" sp2-hybridized nitrogen whose lone pair is in the plane of the ring.[1] This electronic arrangement enriches the carbon atoms with electron density, making the ring susceptible to electrophilic attack.
However, the electron density is not distributed evenly. The combined electron-donating and withdrawing effects of the two nitrogen atoms result in the C4 position having the highest electron density.[2][3] Consequently, it is the most nucleophilic and reactive site for an incoming electrophile, such as the nitronium ion (NO₂⁺).[3][4][5] Attack at C3 or C5 is electronically disfavored as it would lead to a highly unstable intermediate with a positive charge on an sp2 nitrogen atom.[4]
Mechanism: Electrophilic Nitration at the C4 Position
Caption: Electrophilic attack by the nitronium ion at the electron-rich C4 position.
Q2: What are the most common nitrating agents for this reaction, and how do they compare?
A2: The choice of nitrating agent is critical and depends on the desired reactivity, safety considerations, and available resources. Traditional methods are effective but often harsh, while modern alternatives offer milder conditions.[6][7]
Data Presentation: Comparison of Common Nitrating Systems
| Nitrating System | Composition | Typical Conditions | Advantages | Disadvantages |
| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | 0-10 °C | Inexpensive, powerful, high-yielding for many substrates.[5] | Highly corrosive and exothermic, can lead to degradation, poor for sensitive substrates.[6] |
| Nitric Acid / Acetic Anhydride | Conc. HNO₃ + (CH₃CO)₂O | 0-25 °C | Milder than mixed acid, forms acetyl nitrate in situ.[8] | Can be less effective for deactivated rings, potential for side reactions. |
| Nitric Acid / Trifluoroacetic Anhydride | Conc. HNO₃ + (CF₃CO)₂O | 0-5 °C | Highly effective and often gives clean reactions with high yields (e.g., 76% for 3,5-dimethylpyrazole).[9][10] | Reagent is more expensive and corrosive. |
| N-Nitropyrazoles | e.g., 5-methyl-1,3-dinitro-1H-pyrazole | 80 °C, with catalyst | Excellent source of NO₂⁺, allows for controlled mono- or dinitration, mild conditions.[11] | Reagent must be synthesized, higher cost. |
Section 2: Experimental Protocols
These protocols are designed to be self-validating systems. Adherence to these steps, especially regarding temperature control and addition rates, is crucial for safety and reproducibility.
Q3: Can you provide a standard, field-proven protocol for nitrating 3,5-dimethylpyrazole using mixed acid?
A3: Absolutely. The following is a robust protocol for the synthesis of 3,5-dimethyl-4-nitropyrazole.
Experimental Protocol: Mixed Acid Nitration
Safety First: This procedure involves highly corrosive and reactive acids. The reaction is exothermic. ALWAYS perform this experiment in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Materials:
-
3,5-Dimethylpyrazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Place a round-bottom flask equipped with a magnetic stir bar in a large ice-water bath. Ensure the setup is secure.
-
Substrate Dissolution: To the flask, add 3,5-dimethylpyrazole (1.0 eq). Slowly and carefully, add concentrated H₂SO₄ (approx. 3-4 mL per gram of pyrazole) while stirring. The dissolution may be slightly exothermic. Allow the solution to cool to 0-5 °C.
-
Preparation of Nitrating Mixture (optional but recommended): In a separate flask, cool concentrated H₂SO₄ and add an equimolar amount (1.0 eq) of concentrated HNO₃. This pre-mixed acid should be kept cold.
-
Nitration: Add the concentrated HNO₃ (or the pre-made nitrating mixture) to the dissolved pyrazole solution dropwise via an addition funnel. CRITICAL: Monitor the internal temperature closely with a thermometer and maintain it below 10 °C. Rapid addition will cause a dangerous exotherm and lead to byproduct formation.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a beaker. This step is highly exothermic.
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious of vigorous gas (CO₂) evolution. Adjust the pH until it is approximately 7-8. A precipitate of the product should form.
-
Extraction: Extract the product from the aqueous mixture three times with a suitable organic solvent like DCM or EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude 3,5-dimethyl-4-nitropyrazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Section 3: Troubleshooting & Optimization
Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.
Q4: My reaction yield is disappointingly low. What are the most probable causes and how can I improve it?
A4: Low yield is a frequent issue that can almost always be traced back to reaction control, workup efficiency, or reagent quality. The following troubleshooting guide will help you diagnose the problem.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. quora.com [quora.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. scribd.com [scribd.com]
- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 7. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Regioselective Pyrazole Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in pyrazole synthesis. The formation of regioisomers is a common hurdle, particularly in classic methodologies like the Knorr pyrazole synthesis when employing unsymmetrical 1,3-dicarbonyl compounds. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you gain precise control over your reaction outcomes and selectively synthesize the desired pyrazole isomer.
Troubleshooting Guide: Controlling Regioisomer Formation
This section addresses common issues encountered during pyrazole synthesis and provides actionable solutions based on established chemical principles.
Issue 1: My reaction yields a mixture of regioisomers. How can I favor the formation of a single isomer?
The formation of a regioisomeric mixture is the most frequent challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions. Here’s how to troubleshoot this issue:
Underlying Cause & Explanation:
The reaction proceeds via the initial formation of a hydrazone intermediate. With an unsymmetrical dicarbonyl, the substituted hydrazine can attack either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and, consequently, two regioisomeric pyrazoles. The preferred pathway is dictated by the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.
Solutions:
-
Solvent Optimization: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[1] These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding properties.
-
pH Control: The acidity or basicity of the reaction medium is a critical parameter.
-
Acidic Conditions: In an acidic medium, the more basic nitrogen of the substituted hydrazine (typically the N-substituted nitrogen) can be protonated, reducing its nucleophilicity. This favors the attack of the terminal, more nucleophilic -NH2 group on the more electrophilic carbonyl carbon.
-
Neutral/Basic Conditions: Under neutral or basic conditions, the intrinsic nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons will dominate.
-
-
Temperature Adjustment (Kinetic vs. Thermodynamic Control): The reaction temperature can influence whether the product distribution is under kinetic or thermodynamic control.
-
Kinetic Control (Lower Temperatures): Favors the faster-forming product, which often results from the attack on the less sterically hindered or more electronically activated carbonyl group.
-
Thermodynamic Control (Higher Temperatures): Allows for the equilibration of intermediates, leading to the formation of the more stable pyrazole isomer.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the "wrong" isomer under standard conditions.
Solutions:
-
Strategic Use of pH: As mentioned above, switching from acidic to basic conditions (or vice versa) can sometimes reverse the regioselectivity by altering which nitrogen atom of the hydrazine initiates the attack.
-
Protecting/Directing Groups: While more synthetically involved, the use of protecting or directing groups can offer precise control. A bulky protecting group on one of the hydrazine's nitrogen atoms can be used to direct the initial condensation, and then subsequently removed.
-
Alternative Synthetic Routes: If controlling the regioselectivity of the Knorr synthesis proves too challenging for a particular substrate, consider alternative methods known for their high regioselectivity, such as reactions involving tosylhydrazones or multicomponent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine regioselectivity in the reaction of unsymmetrical 1,3-dicarbonyls with hydrazines?
A1: The regiochemical outcome is governed by a combination of:
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF3) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will hinder the approach to the nearby carbonyl group, favoring attack at the less sterically crowded position.
-
Reaction Conditions: As detailed in the troubleshooting section, solvent, pH, and temperature play a crucial role in directing the reaction towards a specific regioisomer.[2]
Q2: How can I reliably characterize and differentiate between the two regioisomers?
A2: Unambiguous characterization is essential. While techniques like melting point and TLC can indicate the presence of multiple products, spectroscopic methods are required for definitive structural assignment. 2D NMR spectroscopy is particularly powerful:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify protons that are close in space. For example, a cross-peak between the protons of the N-substituent and the protons of the substituent at the C5 position of the pyrazole ring would confirm that these groups are adjacent, thus identifying the regioisomer.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to definitively establish the connectivity of the pyrazole core and its substituents.[3][5]
Data Summary Table
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyls and substituted hydrazines. Isomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group, while Isomer B has the N-substituted nitrogen adjacent to the R² group.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| R¹ = 2-Furyl, R² = CF₃ | Methylhydrazine | Ethanol | 85:15 | [1] |
| R¹ = 2-Furyl, R² = CF₃ | Methylhydrazine | TFE | 97:3 | [1] |
| R¹ = 2-Furyl, R² = CF₃ | Methylhydrazine | HFIP | >99:1 | [1] |
| R¹ = Phenyl, R² = CF₃ | Phenylhydrazine | Ethanol | 24:76 | [1] |
| R¹ = Phenyl, R² = CF₃ | Phenylhydrazine | TFE | 81:19 | [1] |
| R¹ = Phenyl, R² = CF₃ | Phenylhydrazine | HFIP | 99:1 | [1] |
| R¹ = 4-Methoxyphenyl, R² = CF₃ | Phenylhydrazine | Ethanol | 55:45 | [1] |
| R¹ = 4-Methoxyphenyl, R² = CF₃ | Phenylhydrazine | HFIP | >99:1 | [1] |
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis Using a Fluorinated Alcohol
This protocol describes a general method for achieving high regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in TFE or HFIP (approximately 0.2-0.5 M concentration).
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired regioisomer.
Protocol 2: Acid-Catalyzed Regioselective Pyrazole Synthesis
This protocol is designed to favor the reaction pathway initiated by the unsubstituted nitrogen of a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (or free base with 1.1 eq of a strong acid like HCl) (1.1 eq)
-
Ethanol or acetic acid
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a solution of the unsymmetrical 1,3-diketone (1.0 eq) in ethanol or acetic acid, add the substituted hydrazine hydrochloride (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent in vacuo.
-
If necessary, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Advanced Strategies for Regiocontrol
For particularly challenging substrates or when absolute regioselectivity is required, the following advanced methods can be employed.
Multicomponent Reactions (MCRs)
Several one-pot, multicomponent reactions have been developed for the regioselective synthesis of highly substituted pyrazoles. These often proceed through different mechanisms than the classical Knorr synthesis and can offer excellent control over the final substitution pattern.[6][7][8][9]
Synthesis from Tosylhydrazones
The reaction of N-alkylated tosylhydrazones with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity, offering a powerful alternative to the Knorr synthesis.[10]
Visual Diagrams
Knorr Pyrazole Synthesis: Competing Reaction Pathways
Caption: Competing pathways in Knorr synthesis leading to two regioisomers.
Workflow for Optimizing Regioselectivity
Caption: Decision-making workflow for optimizing pyrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Stability of 1,5-Dimethyl-4-nitro-1H-pyrazole in Solution
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 1,5-Dimethyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
The pyrazole ring itself is an aromatic system, which imparts considerable stability[1]. However, the presence of a strongly electron-withdrawing nitro group significantly influences the compound's reactivity and stability profile[2][3]. Understanding this electronic interplay is key to mitigating degradation. This guide offers a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?
A1: Causality & Mechanism
Discoloration is a common visual indicator of chemical degradation. For nitroaromatic compounds, this often suggests the formation of complex reaction products or nitrophenolic impurities, which can arise from several pathways:
-
Photodecomposition: Nitroaromatic compounds can be susceptible to photolysis, especially when exposed to UV or even ambient laboratory light. This process can initiate radical reactions or structural rearrangements, leading to colored byproducts[4].
-
Reaction with Solvent or Impurities: Trace impurities in the solvent (e.g., peroxides in aged ethers, or acidic/basic contaminants) can initiate decomposition. The electron-deficient nature of the pyrazole ring, enhanced by the nitro group, makes it susceptible to certain nucleophilic attacks, although electrophilic substitution is more common for the pyrazole core itself[5].
-
Thermal Degradation: While this compound is a solid with a defined melting point, solutions may degrade at elevated temperatures (e.g., during heated experimental procedures or improper storage)[6]. Thermal decomposition of nitropyrazoles is a known phenomenon, often starting with the loss or rearrangement of the nitro group[7][8].
Troubleshooting & Mitigation:
-
Protect from Light: Immediately prepare fresh solutions and store them in amber vials or wrap containers in aluminum foil to exclude light.
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or anhydrous solvents to minimize reactive impurities. If using ethers like THF, ensure they are peroxide-free.
-
Control Temperature: Store stock solutions at recommended temperatures (e.g., 2-8°C) and minimize their time at room temperature or elevated experimental temperatures[9].
Q2: What is the optimal solvent for dissolving this compound, and which solvents should I avoid?
A2: Solvent Selection Principles
The choice of solvent is critical and should be based on both solubility and chemical compatibility.
-
Recommended Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are generally good choices for initial stock solutions due to their high solvating power for polar, non-ionic compounds. For subsequent experimental dilutions, less reactive solvents like ethyl acetate, dichloromethane, or specific buffer systems may be used, but stability in these systems must be verified.
-
Solvents to Use with Caution:
-
Protic Solvents (e.g., Methanol, Ethanol): While the compound may be soluble, protic solvents can participate in hydrogen bonding and potentially facilitate degradation pathways, especially under non-neutral pH or in the presence of light.
-
Strongly Basic or Acidic Media: The stability of the pyrazole ring and the nitro group can be compromised at pH extremes. Strong bases can lead to the formation of colored complexes or promote decomposition pathways[10]. Strong acids, while used in nitration synthesis, can catalyze hydrolysis or other reactions if contaminants (like water) are present[1][11].
-
Reducing Environments: Avoid solvents or reagents that have reducing properties. The nitro group is readily reduced to nitroso, hydroxylamino, or amino groups, which would fundamentally change the molecule's identity and properties[1][10].
-
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability and shelf-life?
A3: Best Practices for Solution Handling
Improper storage is a leading cause of experimental irreproducibility. The following protocol is a self-validating system for maintaining the integrity of your compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[9] | Slows down the rate of potential degradation reactions. |
| Light Exposure | Store in amber glass vials or wrapped in foil. | Prevents photodecomposition, a known risk for nitroaromatics[4]. |
| Atmosphere | Purge headspace with an inert gas (Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, which can participate in oxidative or hydrolytic degradation. |
| Container | Tightly sealed glass vials with PTFE-lined caps. | Prevents solvent evaporation and contamination. Glass is preferred over plastic, which may leach impurities.[12][13] |
| Solvent | High-purity, anhydrous DMSO or DMF. | These solvents offer good solubility and are relatively inert if pure. |
Troubleshooting Guides & Experimental Protocols
Guide 1: General Workflow for Investigating Solution Instability
If you suspect degradation, a systematic approach is necessary. The following workflow guides you from initial observation to conclusive analysis.
Caption: Troubleshooting workflow for stability issues.
Guide 2: Protocol for a Basic Stability-Indicating HPLC Analysis
A stability-indicating method is one that can separate the active compound from its degradation products[14]. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose[15].
Objective: To determine if this compound has degraded in solution by comparing it to a freshly prepared standard.
Materials:
-
Suspect solution of this compound.
-
Solid, high-purity this compound.
-
HPLC-grade Acetonitrile (ACN) and water.
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
Step-by-Step Protocol:
-
Prepare the Mobile Phase: A common starting point for pyrazole derivatives is a gradient of water and acetonitrile[16]. A typical mobile phase could be:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Nitroaromatic compounds absorb UV light; start with a wavelength around 254 nm or perform a PDA scan to find the absorbance maximum.
-
-
Prepare the Control Standard: Accurately weigh ~1 mg of solid this compound and dissolve it in a known volume (e.g., 1 mL) of the analysis solvent (e.g., 50:50 ACN:Water) to make a fresh 1 mg/mL stock. This is your T=0 reference.
-
Prepare the Test Sample: Dilute your suspect solution to the same approximate concentration as the control standard using the same solvent.
-
Set Up the HPLC Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (solvent only) to ensure the system is clean.
-
Inject the Control Standard. Note the retention time and peak area of the main peak.
-
Inject the Test Sample.
-
-
Analyze the Data:
-
Compare Retention Times: The main peak in your test sample should have the same retention time as the control standard.
-
Look for Degradation Products: Examine the chromatogram of the test sample for any new peaks that are not present in the control. These represent potential degradation products.
-
Quantify Degradation: Compare the peak area of the parent compound in the test sample to that of the control. A significantly lower area in the test sample suggests that the compound has degraded. The percentage of degradation can be estimated by: (1 - (Area_Test / Area_Control)) * 100%.
-
Guide 3: Potential Degradation Pathways
Understanding potential chemical transformations is crucial for interpreting analytical data. For a nitroaromatic compound, a primary pathway to consider is the reduction of the nitro group.
Caption: A common reductive degradation pathway for nitroaromatic compounds.
This reduction can be initiated by certain metals, reducing agents, or even some biological systems[1]. The resulting amino-pyrazole is a fundamentally different molecule with distinct chemical and physical properties[1]. If you suspect this pathway, LC-MS analysis would be highly effective in identifying the mass of the resulting amine (M-NO₂ + NH₂).
By employing these troubleshooting guides, analytical protocols, and foundational knowledge, you can effectively manage the stability of this compound in your research, ensuring the integrity and reproducibility of your experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ACP - The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China [acp.copernicus.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. ijcpa.in [ijcpa.in]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Nitration
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for safely and effectively managing the highly exothermic process of pyrazole nitration.
Fundamental Principles: Why is Pyrazole Nitration Exothermic?
Nitration reactions, particularly of aromatic systems like pyrazoles, are classic examples of electrophilic aromatic substitution. These reactions are almost always highly exothermic.[1][2][3] The significant heat release stems from two main factors:
-
Formation of the Nitronium Ion: The reaction between concentrated nitric acid and sulfuric acid to generate the active electrophile, the nitronium ion (NO₂⁺), is itself a strongly exothermic acid-base reaction.
-
Aromatic Substitution: The subsequent attack of the nitronium ion on the electron-rich pyrazole ring and the restoration of aromaticity is a thermodynamically favorable process, releasing substantial energy as heat.[1]
The heat of reaction for typical nitrations is in the range of -145 ± 70 kJ/mol, classifying them as strong exothermic reactions.[3] Failure to manage this heat can lead to a rapid increase in reaction rate, creating a dangerous positive feedback loop known as a thermal runaway, which may result in equipment failure, fire, or explosion.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of before starting a pyrazole nitration? A1: The primary hazards are chemical corrosivity, thermal runaway, and toxicity.[5]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[5][6]
-
Thermal Runaway: The reaction is highly exothermic.[2] Inadequate cooling, poor agitation, or adding the nitrating agent too quickly can lead to an uncontrollable, self-accelerating reaction.[4]
-
Toxicity: Nitric acid fumes and nitrogen dioxide (brown-yellow gas) evolved during the reaction are highly toxic and can cause severe respiratory damage.[5]
Q2: Which nitrating agent is best for my pyrazole derivative? A2: The choice depends on the reactivity of your pyrazole substrate.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent, suitable for most pyrazoles. The sulfuric acid protonates nitric acid to facilitate the formation of the highly reactive nitronium ion.[7]
-
Nitric Acid in Acetic Anhydride ("Acetyl Nitrate"): This can be a milder alternative, sometimes offering different regioselectivity. It is believed to involve the protonated acetyl nitrate species as the electrophile.[8]
-
N-Nitropyrazoles: Certain N-nitropyrazoles, like 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as powerful, yet more controllable, sources of the nitronium ion, enabling milder reaction conditions.[9][10]
Q3: What is the difference between batch and continuous flow nitration? A3: The main difference is in how the reagents are mixed and how heat is managed.
-
Batch Nitration: This is the traditional method where all reagents are added to a single stirred vessel. While versatile for small scales, heat management becomes difficult upon scale-up, increasing the risk of thermal runaway.[11]
-
Continuous Flow Nitration: Reactants are pumped through a microreactor or tube where they mix and react in a small, well-controlled volume. This method offers vastly superior heat transfer due to a high surface-area-to-volume ratio, making it inherently safer for highly exothermic reactions and easier to scale.[11][12][13]
Q4: How do I properly quench a nitration reaction? A4: The standard and most reliable method is to pour the reaction mixture slowly and carefully onto a large excess of crushed ice or an ice-water slurry with vigorous stirring.[11] This serves two purposes: it rapidly cools the mixture and dilutes the concentrated acids, dissipating the significant heat of dilution.[11] Caution: Never add water or ice directly to the concentrated acid mixture, as this can cause a violent exothermic reaction and dangerous splashing.[11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiment.
Issue 1: The reaction temperature is rising uncontrollably (Thermal Runaway).
-
Question: My reaction temperature is spiking and not responding to my cooling bath. What should I do?
-
Answer: This is a critical safety situation. Immediate Actions:
-
Stop Reagent Addition: Immediately cease adding the nitrating agent.[4]
-
Maximize Cooling: Ensure your cooling bath is at maximum capacity.
-
Alert Personnel: Inform your supervisor and any nearby colleagues immediately.
-
Prepare for Emergency Quench: As a last resort, if the temperature continues to rise dramatically, prepare to quench the reaction by pouring the mixture into a large, prepared vessel of crushed ice.[11] This must be done with extreme caution in a fume hood with the sash down.
Potential Causes & Preventative Measures:
-
Inadequate Cooling: The cooling bath lacks the capacity to remove the generated heat. Use a larger bath or a colder medium (e.g., ice-salt).
-
Rapid Reagent Addition: The nitrating agent was added too quickly, generating heat faster than it could be dissipated.[11] A controlled, dropwise addition via an addition funnel or syringe pump is crucial.
-
Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, which can initiate a runaway.[11] Ensure vigorous, overhead stirring.
-
Reactant Accumulation: If the reaction is run at too low a temperature, the nitrating agent can accumulate without reacting. A subsequent, small temperature increase can then trigger a very rapid, delayed exotherm.[11]
-
Issue 2: Low or No Yield of the Desired Nitropyrazole.
-
Question: After workup, I have a very low yield of my product. What went wrong?
-
Answer: Low yields can result from several factors.
-
Incorrect Reacting Species: In highly acidic media (e.g., >90% H₂SO₄), the pyrazole exists as its protonated conjugate acid (the pyrazolium ion).[14] This species is significantly deactivated towards electrophilic attack. The reaction may require specific acid concentrations to proceed on the free base or the conjugate acid.[14][15][16]
-
Insufficiently Activating Conditions: Your nitrating agent may not be strong enough for a deactivated pyrazole substrate (e.g., one with electron-withdrawing groups). Consider using stronger conditions, such as oleum, or a more reactive nitrating agent.
-
Side Reactions: Over-nitration (dinitration) or oxidation of the substrate can consume your starting material.[17] Monitor the reaction by TLC or LCMS to check for the formation of byproducts.
-
Product Solubility: The product may not precipitate out during the quench. If your nitropyrazole is soluble in the acidic aqueous layer or has some solubility in water, you will need to perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after neutralizing the quench solution.[17]
-
Issue 3: Formation of the Wrong Regioisomer.
-
Question: I am getting the wrong isomer (e.g., 5-nitro instead of 4-nitro). How can I control the regioselectivity?
-
Answer: Regioselectivity in pyrazole nitration is complex and depends on the substrate, substituents, and reaction conditions.
-
Mechanism Dictates Position: Nitration of unsubstituted pyrazole in strong acid occurs at the 4-position via attack on the pyrazolium ion.[14] However, nitration of 1-phenylpyrazole with mixed acids attacks the phenyl ring, whereas using "acetyl nitrate" attacks the pyrazole 4-position.[8][18] This is because in strong acid, the pyrazole ring is protonated and deactivated, making the phenyl ring the more favorable site for attack.[8][16][18]
-
Steric and Electronic Effects: The substituents on your pyrazole ring will direct the position of nitration. Bulky groups can sterically hinder adjacent positions, while electron-donating groups will activate specific positions for electrophilic attack.
-
Solvent Effects: The choice of solvent can influence regioselectivity. For some heterocyclic syntheses, fluorinated alcohols have been shown to dramatically improve regioselectivity.[19] While not specific to nitration, this principle of solvent influence is worth considering.
-
Summary of Troubleshooting Points
| Issue | Potential Cause | Recommended Action |
| Thermal Runaway | Rapid reagent addition, poor cooling/agitation | Stop addition, maximize cooling, add reagent slowly, ensure vigorous stirring. |
| Low Yield | Incorrect acid concentration, poor product precipitation | Optimize H₂SO₄ concentration, monitor reaction, extract product after quench. |
| Wrong Isomer | Reaction conditions favor alternate pathway | Modify nitrating agent (e.g., mixed acid vs. acetyl nitrate), check literature for your specific pyrazole system. |
Protocols and Methodologies
Protocol 1: General Batch Nitration of a Substituted Pyrazole
Disclaimer: This is a generalized procedure. Concentrations, temperatures, and times must be optimized for your specific substrate. A thorough risk assessment must be performed before starting.[5]
-
Preparation: In a round-bottom flask equipped with an overhead stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve the pyrazole substrate in concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly and cautiously adding concentrated nitric acid to concentrated sulfuric acid (typically a 1:1 to 1:2 v/v ratio) while cooling in an ice bath.[11]
-
Controlled Addition: Add the cold nitrating mixture dropwise to the stirred pyrazole solution.[11] CRITICAL: Monitor the internal temperature closely and maintain it at the target (e.g., 0-5 °C). The addition rate should be controlled to prevent any significant temperature rise.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction's progress by periodically taking small aliquots, quenching them in ice, neutralizing, extracting, and analyzing by TLC or LCMS.
-
Work-up (Quench): Once the reaction is complete, pour the reaction mixture slowly and with vigorous stirring into a large beaker containing a substantial amount of crushed ice.[11]
-
Isolation: If the product precipitates, it can be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. If it does not precipitate, neutralize the cold aqueous solution (e.g., with NaHCO₃ or NaOH solution, keeping it cold) and extract the product with an appropriate organic solvent.
Visualization of Safety and Decision Workflow
A critical aspect of managing exothermic reactions is having a clear decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. icheme.org [icheme.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vapourtec.com [vapourtec.com]
- 14. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRA...: Ingenta Connect [ingentaconnect.com]
- 17. reddit.com [reddit.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization Methods for Purifying Nitropyrazoles
Welcome to the Technical Support Center for the purification of nitropyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important class of compounds. Given their energetic nature and specific chemical properties, purifying nitropyrazoles requires a nuanced approach. This center offers practical, field-proven insights to help you navigate the challenges of obtaining high-purity nitropyrazoles.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of nitropyrazoles in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My nitropyrazole is "oiling out" during cooling instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[1][2] This is a common issue with organic compounds, including nitropyrazoles, and can be addressed through several strategies:
-
Causality: The solubility of your nitropyrazole at a given temperature is too low, causing it to come out of solution while the solution is still too hot. The presence of impurities can also depress the melting point of your compound, making it more prone to oiling out.[3]
-
Solutions:
-
Increase the Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation point. This will allow the solution to cool to a lower temperature before precipitation begins.[1][2]
-
Slow Down the Cooling Rate: Rapid cooling encourages precipitation over crystallization.[3] Allow the flask to cool to room temperature on the benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath.[3] Using an insulated container can also promote gradual cooling.[2]
-
Agitate the Solution: Gentle stirring or swirling as the solution cools can sometimes promote nucleation and prevent oiling.
-
Re-evaluate Your Solvent System: The chosen solvent or solvent pair may not be ideal. Experiment with a different solvent in which the nitropyrazole has a slightly higher solubility at elevated temperatures or a lower solubility at room temperature.
-
Use a Seed Crystal: If you have a small amount of pure, solid nitropyrazole, adding a "seed crystal" to the supersaturated solution just below the saturation temperature can induce crystallization.[1][2]
-
Q2: The yield of my recrystallized nitropyrazole is very low. What are the likely causes and how can I improve recovery?
A2: A low yield is a frequent problem in recrystallization and can stem from several factors.[4] Here’s how to troubleshoot and improve your recovery of nitropyrazole crystals:
-
Causality: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.[2][4] Other causes include premature crystallization during hot filtration or washing the crystals with a solvent that is too warm.
-
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the minimum volume of boiling solvent required to completely dissolve the crude nitropyrazole.[1][2] Add the solvent in small portions to the heated mixture.[5]
-
Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[1]
-
Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, pre-warm the funnel and the receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.[1]
-
Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[4][5]
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to recover a second crop of crystals by boiling off some of the solvent to re-saturate the solution and then cooling it again. Be aware that this second crop may be less pure than the first.[3]
-
Q3: My nitropyrazole crystals are forming too quickly and appear as a fine powder. How can I obtain larger, purer crystals?
A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[3] The goal is to encourage slow and deliberate crystal growth.
-
Causality: The solution is likely too supersaturated when it begins to cool. This can be due to using the absolute minimum amount of a highly effective solvent or cooling the solution too quickly.[3]
-
Solutions:
-
Add a Slight Excess of Solvent: After dissolving the solid in the minimum amount of boiling solvent, add a small additional volume (e.g., 5-10%) of the hot solvent. This will slightly lower the saturation temperature and slow down the initial crystallization process.[3]
-
Insulate the Cooling Flask: As mentioned for preventing oiling out, slowing the cooling process is key. An insulated flask will lose heat more gradually, allowing for the formation of larger, more well-defined crystals.[3]
-
Consider a Different Solvent System: A solvent in which the nitropyrazole is slightly less soluble at high temperatures might provide a more controlled crystallization upon cooling.
-
Q4: There are colored impurities in my nitropyrazole sample. Will recrystallization remove them?
A4: Recrystallization can sometimes remove colored impurities if they have different solubility profiles from your target compound. However, for persistent colored impurities, an additional step is often necessary.
-
Solution:
-
Use Activated Charcoal: Activated charcoal can be very effective at adsorbing colored impurities.[1][6] After dissolving your crude nitropyrazole in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (a spatula tip is usually sufficient). Bring the solution back to a boil for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[6][7]
-
Caution: Be aware that activated charcoal can also adsorb some of your desired product, which may lead to a slight reduction in yield.[1] Use it sparingly.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of nitropyrazole recrystallization.
Q1: What are the best solvents for recrystallizing nitropyrazoles?
A1: The choice of solvent is critical and depends on the specific polarity of the nitropyrazole derivative. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
-
Single Solvents: Alcohols such as ethanol and methanol are often good starting points for polar nitropyrazoles.[9] For some dinitropyrazoles, solvents like acetonitrile, acetone, and dichloromethane have shown good solubility at room temperature, suggesting they might be suitable for recrystallization with appropriate cooling.[10]
-
Mixed Solvent Systems: A powerful and common technique is to use a solvent pair.[5] This involves dissolving the nitropyrazole in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (an anti-solvent in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[1][5] The solution is then allowed to cool slowly. Common solvent pairs include ethanol/water, methanol/water, and hexane/ethyl acetate.[1][8]
Q2: How do I select an appropriate solvent system for a novel nitropyrazole?
A2: A systematic approach is best.
-
Literature Search: Check databases like SciFinder or Reaxys for the recrystallization of structurally similar compounds.[8]
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude nitropyrazole (e.g., 10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.[8] An ideal single solvent will show poor solubility at room temperature and high solubility when hot.[5]
-
Testing Solvent Pairs: If a suitable single solvent isn't found, try dissolving the compound in a small amount of a "good" solvent and then adding a miscible "poor" solvent to induce precipitation.
Q3: What are the critical safety precautions when recrystallizing nitropyrazoles?
A3: Nitropyrazoles are energetic materials and must be handled with appropriate care.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[13][14]
-
Avoid Ignition Sources: Keep away from open flames, sparks, and static discharge. Use non-sparking tools.[13][14]
-
Handling: Avoid creating dust.[13] Minimize mechanical shock and friction.
-
Disposal: Dispose of nitropyrazole waste according to your institution's hazardous waste protocols.[13]
-
Thermal Hazards: Be aware that some nitropyrazoles can decompose exothermically at elevated temperatures.[16][17] Avoid overheating solutions.
Q4: How can I assess the purity of my recrystallized nitropyrazole?
A4: Several methods can be used to determine the purity of your final product.
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden.[5] Compare the experimental melting point to the literature value.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is a highly accurate method.
Section 3: Data and Protocols
Recommended Solvent Systems for Nitropyrazoles
The following table summarizes solubility data for selected nitropyrazoles, which can guide solvent selection for recrystallization. A good solvent for recrystallization will typically have a large difference in solubility between hot and cold conditions.
| Nitropyrazole Derivative | Solvent | Solubility (mol fraction x 10²) at 298.15 K (25 °C) | Comments |
| 1,3-Dinitropyrazole | Acetonitrile | 48.20 | High solubility suggests it may be a good "good" solvent in a mixed-solvent system.[10] |
| Acetone | 45.01 | Similar to acetonitrile, high solubility.[10] | |
| Dichloromethane | 37.02 | High solubility.[10] | |
| Methanol | 5.53 | Moderate solubility.[10] | |
| Ethanol | 3.08 | Moderate solubility, could be a good single solvent.[10] | |
| Water | 0.05 | Very low solubility, potential anti-solvent.[10] | |
| 3(5)-Nitropyrazole | N,N-Dimethylformamide (DMF) | 37.71 | Very high solubility.[18][19] |
| Cyclohexanone | 13.47 | High solubility.[18][19] | |
| Benzyl alcohol | 3.91 | Moderate solubility.[18][19] | |
| 1-Octanol | 1.92 | Lower solubility, may be a suitable single solvent.[18][19] | |
| Ethyl Acetate | ~3.86 (at 313.15K) | Good solubility at slightly elevated temperatures.[20] |
Note: The solubility data indicates the compound's solubility at a specific temperature. For recrystallization, the key is the difference in solubility between the solvent's boiling point and a cold temperature (e.g., 0-5 °C).
General Experimental Protocol for Recrystallization
This protocol provides a step-by-step methodology for a standard recrystallization.
-
Dissolution: Place the crude nitropyrazole in an appropriately sized Erlenmeyer flask. Add a boiling chip or a magnetic stir bar. Add a minimal amount of the chosen solvent.[5]
-
Heating: Gently heat the mixture on a hotplate with stirring. Gradually add more solvent in small portions until the solid just completely dissolves.[1]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][6]
-
(Optional) Hot Gravity Filtration: If there are insoluble impurities or charcoal present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][7]
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[7] Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[4][7]
-
Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely. The drying method (air drying, oven drying at low temperature, or in a desiccator) will depend on the thermal stability of the nitropyrazole.
-
Analysis: Weigh the dried, pure product and calculate the percent recovery. Determine the melting point to assess purity.[7]
Recrystallization Workflow Diagram
This diagram illustrates the logical steps and decision points in a typical recrystallization procedure.
Caption: Workflow for the recrystallization of nitropyrazoles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. afgsci.com [afgsci.com]
- 15. aksci.com [aksci.com]
- 16. Elucidating the Mechanisms of Reactions in Energetic Materials: A Critical Methodology Review [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents | CoLab [colab.ws]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,5- vs. 3,5-Dimethyl-4-nitropyrazole for the Research Scientist
An In-Depth Guide to Isomeric Scaffolds in Drug Discovery and Materials Science
For researchers, scientists, and professionals in drug development, the nuanced differences between isomeric compounds can be pivotal. The substitution pattern on a heterocyclic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 1,5-dimethyl-4-nitropyrazole and 3,5-dimethyl-4-nitropyrazole. By examining their synthesis, structural characteristics, and spectroscopic data, we aim to equip the scientific community with the critical information needed for informed decision-making in experimental design and molecular modeling.
Synthesis: A Tale of Two Pathways
The synthetic routes to 1,5-dimethyl-4-nitropyrazole and 3,5-dimethyl-4-nitropyrazole highlight fundamental principles of regioselectivity in heterocyclic chemistry.
Synthesis of 3,5-Dimethyl-4-nitropyrazole: Direct Nitration
The synthesis of 3,5-dimethyl-4-nitropyrazole is a relatively straightforward electrophilic aromatic substitution. The starting material, 3,5-dimethylpyrazole, possesses a C4 position that is activated towards nitration due to the electron-donating nature of the two methyl groups and the pyrazole ring itself.
A common and efficient method involves the direct nitration of 3,5-dimethylpyrazole using a mixture of concentrated nitric and sulfuric acids. The strong acidic environment generates the highly electrophilic nitronium ion (NO₂⁺), which readily attacks the electron-rich C4 position of the pyrazole ring.
Expert Insight: The choice of a mixed acid system is crucial for generating a sufficient concentration of the nitronium ion to drive the reaction to completion. The reaction is typically performed at controlled temperatures to minimize side reactions.
An alternative route involves the nitration of 3,5-dimethyl-4-iodopyrazole using concentrated nitric acid in the presence of a Faujasite catalyst in tetrahydrofuran (THF)[1]. This method offers a high yield of 73%[1].
Experimental Protocol: Nitration of 3,5-Dimethylpyrazole [2]
-
Precursor Synthesis: 3,5-Dimethylpyrazole is first synthesized via the condensation of acetylacetone with hydrazine[2].
-
Nitration: The synthesized 3,5-dimethylpyrazole is then subjected to nitration using a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid[2].
-
Reaction Conditions: The reaction can be carried out at room temperature[2].
-
Work-up and Purification: Following the reaction, the mixture is carefully neutralized, and the product is extracted. Purification is typically achieved through recrystallization.
Caption: Synthetic pathway to 3,5-dimethyl-4-nitropyrazole.
Synthesis of 1,5-Dimethyl-4-nitropyrazole: A Regioselective Challenge
The synthesis of 1,5-dimethyl-4-nitropyrazole is more complex due to the need for regioselective N-alkylation. Direct methylation of a pre-existing 4-nitropyrazole with a methyl group at either the C3 or C5 position would likely result in a mixture of N1 and N2 alkylated products, which can be challenging to separate.
A more controlled approach involves the methylation of a suitable precursor, such as 3-methyl-4-nitropyrazole or 5-methyl-4-nitropyrazole. The regioselectivity of this N-methylation step is influenced by both steric and electronic factors. Generally, methylation at the less sterically hindered nitrogen is favored. In the case of 3-methyl-4-nitropyrazole, the N1 position is adjacent to a hydrogen atom, while the N2 position is adjacent to a methyl group. Consequently, methylation is expected to preferentially occur at the N1 position to yield 1,3-dimethyl-4-nitropyrazole. Conversely, for 5-methyl-4-nitropyrazole, methylation at the N1 position would lead to the desired 1,5-dimethyl-4-nitropyrazole.
Expert Insight: The choice of methylating agent and reaction conditions can significantly influence the N1/N2 ratio. Sterically bulky methylating agents may enhance selectivity for the less hindered nitrogen.
Proposed Experimental Protocol: N-Methylation of 5-Methyl-4-nitropyrazole
-
Precursor Synthesis: 5-Methyl-4-nitropyrazole would first need to be synthesized. This could potentially be achieved through the nitration of 3(5)-methylpyrazole and subsequent separation of the isomers.
-
N-Methylation: 5-Methyl-4-nitropyrazole is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile). A base (e.g., K₂CO₃ or NaH) is added to deprotonate the pyrazole nitrogen. A methylating agent (e.g., methyl iodide or dimethyl sulfate) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. Purification via column chromatography is often necessary to isolate the desired N1-methylated isomer from any N2-methylated byproduct.
Caption: Proposed synthetic pathway to 1,5-dimethyl-4-nitropyrazole.
Spectroscopic and Physicochemical Properties: A Comparative Overview
The difference in the substitution pattern between the two isomers leads to distinct spectroscopic signatures and physical properties.
| Property | 1,5-Dimethyl-4-nitropyrazole | 3,5-Dimethyl-4-nitropyrazole |
| Molecular Formula | C₅H₇N₃O₂ | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol | 141.13 g/mol [3] |
| Melting Point | 111-113 °C | 125 - 129 °C[4] |
| Boiling Point | 243.0 ± 20.0 °C at 760 mmHg | 325 °C[4] |
| Density | 1.4 ± 0.1 g/cm³ | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the two isomers.
-
¹H NMR:
-
1,5-Dimethyl-4-nitropyrazole: Due to its asymmetry, two distinct singlets are expected for the two methyl groups (N-CH₃ and C-CH₃).
-
3,5-Dimethyl-4-nitropyrazole: The two methyl groups at the C3 and C5 positions are chemically equivalent, resulting in a single singlet in the ¹H NMR spectrum. A broad signal for the N-H proton is also expected, with its chemical shift being solvent and concentration-dependent[2].
-
-
¹³C NMR:
-
1,5-Dimethyl-4-nitropyrazole: Three distinct signals for the pyrazole ring carbons and two distinct signals for the methyl carbons are anticipated.
-
3,5-Dimethyl-4-nitropyrazole: Due to the molecule's symmetry, only two signals are expected for the pyrazole ring carbons (C3/C5 and C4) and one signal for the two equivalent methyl carbons.
-
| ¹³C NMR Chemical Shifts (ppm) - Predicted/Experimental | |
| Carbon | 1,5-Dimethyl-4-nitropyrazole (Predicted) |
| C3 | ~140 |
| C4 | ~120 |
| C5 | ~148 |
| N-CH₃ | ~35 |
| C-CH₃ | ~12 (at C5) |
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in each isomer.
-
Shared Features: Both isomers will exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H and C-N stretching vibrations will also be present.
-
Distinguishing Feature: The most significant difference will be the presence of an N-H stretching band in the spectrum of 3,5-dimethyl-4-nitropyrazole, usually appearing as a broad band in the region of 3100-3500 cm⁻¹. This band will be absent in the spectrum of 1,5-dimethyl-4-nitropyrazole.
Structural Analysis: The Impact of N-Methylation
The N-H proton in 3,5-dimethyl-4-nitropyrazole allows it to act as a hydrogen bond donor, leading to the formation of intermolecular hydrogen-bonded networks in the solid state. This can influence crystal packing and, consequently, physical properties such as melting point and solubility. The higher melting point of the 3,5-isomer may be attributed to these stronger intermolecular interactions.
In contrast, 1,5-dimethyl-4-nitropyrazole lacks an N-H proton and therefore cannot act as a hydrogen bond donor. Its intermolecular interactions will be primarily dominated by weaker van der Waals forces and dipole-dipole interactions.
Caption: Comparison of intermolecular forces.
Potential Applications and Reactivity
The structural and electronic differences between these two isomers suggest distinct potential applications and reactivity profiles.
-
3,5-Dimethyl-4-nitropyrazole: The presence of the N-H proton makes it a valuable ligand in coordination chemistry, capable of forming stable complexes with various metal ions[5]. Its derivatives are also explored as energetic materials, where the high nitrogen content and oxygen balance from the nitro group are advantageous.
-
1,5-Dimethyl-4-nitropyrazole: Lacking the acidic N-H proton, this isomer is less likely to be used as a ligand in the same manner. However, its greater stability towards deprotonation could be advantageous in certain reaction conditions where a non-coordinating, electron-deficient heterocyclic scaffold is required. It can serve as a useful intermediate in organic synthesis and for probing biological activity[1].
Conclusion
The seemingly minor difference in the placement of a methyl group between 1,5-dimethyl-4-nitropyrazole and 3,5-dimethyl-4-nitropyrazole results in significant divergence in their synthesis, physicochemical properties, and potential applications. The direct synthetic route to the 3,5-isomer and its ability to form hydrogen bonds make it a readily accessible and versatile building block in coordination and materials chemistry. The synthesis of the 1,5-isomer presents a greater regioselective challenge, but its distinct electronic and structural properties offer a complementary tool for researchers in medicinal chemistry and organic synthesis. A thorough understanding of these isomeric differences is paramount for the rational design of novel molecules with tailored functions.
References
A Comparative Guide to the Structural Validation of Substituted Nitropyrazoles: A Case Study Approach for 1,5-Dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out for their wide-ranging biological activities and versatile applications. The precise three-dimensional arrangement of atoms within these molecules is fundamental to their function, dictating their interactions with biological targets and their physicochemical properties. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of reliable and reproducible research.
This guide delves into the methodologies for validating the structure of nitropyrazole derivatives, with a specific focus on 1,5-Dimethyl-4-nitro-1H-pyrazole. It is important to note that, to date, a single-crystal X-ray structure for this specific compound has not been deposited in publicly accessible crystallographic databases. This absence of definitive structural proof underscores the importance of a multi-faceted validation approach and highlights the necessity of the "gold standard" technique: X-ray crystallography.
To illustrate the power and process of X-ray crystallography, this guide will leverage the publicly available crystallographic data of a closely related analogue, 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole . We will compare the insights gained from this definitive method with other widely used analytical techniques, providing a holistic view of structural validation.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful technique for determining the absolute structure of a crystalline solid. It provides a precise three-dimensional map of the atomic positions within a molecule and the arrangement of molecules in the crystal lattice. This technique is considered the gold standard because it directly visualizes the molecular structure, leaving no ambiguity, unlike spectroscopic methods which provide indirect structural information.
The fundamental principle involves irradiating a single crystal with X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Experimental Protocol: A Roadmap to Definitive Structure
The following is a generalized, step-by-step protocol for single-crystal X-ray diffraction, based on established methodologies for small molecule crystallography.[1][2]
-
Crystal Growth and Selection:
-
High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a polarizing microscope.
-
-
Crystal Mounting and Data Collection:
-
The selected crystal is mounted on a goniometer head, often in a cryo-stream of cold nitrogen gas (e.g., 100-120 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations. Modern diffractometers use sensitive detectors like CCD or CMOS detectors to capture the diffraction images.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined by least-squares methods, which adjust the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data.
-
Diagram of the X-ray Crystallography Workflow
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Case Study: Crystallographic Data for 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole
The crystal structure of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole provides invaluable insights into the geometry of the dimethyl-nitro-pyrazole core.[3] The key crystallographic parameters are summarized below.
| Parameter | Value |
| Chemical Formula | C5H9N5O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.3300(2) |
| b (Å) | 15.720(3) |
| c (Å) | 14.480(3) |
| β (°) | 90.08(3) |
| Volume (ų) | 1896.1(7) |
| Z | 2 |
| Temperature (K) | 298 |
| R-factor | 0.041 |
Data sourced from Acta Crystallographica Section E, 2007, 63, o3814-o3815.[3]
The analysis of this structure reveals a planar pyrazole ring, with the nitro group also being coplanar with the ring. The molecules are linked in the crystal by a network of hydrogen bonds involving the hydrazino group and the nitro group, forming a stable three-dimensional supramolecular architecture. This detailed structural information, including precise bond lengths and angles, would be impossible to obtain with such certainty using other methods.
Part 2: Complementary and Corroborative Techniques
While X-ray crystallography is the gold standard, other techniques provide valuable and complementary information for structural validation, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, one can deduce the number of different types of protons and carbons, their neighboring atoms, and their spatial proximity.
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Predicted NMR Data for 3,5-Dimethyl-4-nitro-1H-pyrazole:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.5 | Singlet | C3-CH₃ and C5-CH₃ |
| ¹H | ~13.0 | Broad Singlet | N-H |
| ¹³C | ~14 | Singlet | C3-CH₃ and C5-CH₃ |
| ¹³C | ~145 | Singlet | C3 and C5 |
| ¹³C | ~125 | Singlet | C4-NO₂ |
Note: These are approximate predicted values. Actual values may vary.
The presence of two equivalent methyl groups would result in a single proton signal and a single carbon signal. The carbon atom attached to the electron-withdrawing nitro group (C4) is expected to be significantly deshielded and appear downfield in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol:
-
Prepare the sample, typically as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Place the sample in the IR spectrometer.
-
Record the spectrum, which is a plot of transmittance versus wavenumber.
Characteristic IR Absorptions for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-O Asymmetric Stretch | ~1550-1500 |
| N-O Symmetric Stretch | ~1380-1340 |
| C-H Stretch (Methyl) | ~2950-2850 |
| C=N Stretch (Pyrazole Ring) | ~1600-1550 |
| C-N Stretch (Pyrazole Ring) | ~1450-1400 |
The most characteristic peaks would be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
Computational Modeling
Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into molecular structure and properties. By solving the Schrödinger equation for a given molecule, one can predict its lowest energy conformation, bond lengths, bond angles, and vibrational frequencies.
Workflow for Computational Analysis:
-
Build the molecular structure of this compound using molecular modeling software.
-
Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum and to predict the IR spectrum.
-
Calculate NMR chemical shifts using a method like GIAO.
Diagram of the Interplay between Methods
Caption: The relationship between different analytical techniques for structural validation.
Part 3: Synthesizing the Evidence - A Comparative Analysis
Each of the discussed techniques provides a unique piece of the structural puzzle. The table below summarizes the type of information obtained from each method.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous, definitive structural proof. | Requires high-quality single crystals; provides solid-state structure which may differ from solution. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, number of unique atoms, stereochemical relationships in solution. | Provides data on the molecule in solution; non-destructive. | Provides indirect structural information; complex spectra can be difficult to interpret. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and requires small sample amount. | Provides limited information on the overall molecular skeleton; not definitive for isomers. |
| Computational Modeling | Predicted geometry, bond parameters, spectroscopic properties. | Provides insights where experimental data is lacking; can aid in spectral assignment. | The accuracy is dependent on the level of theory and basis set used; it is a theoretical model, not experimental proof. |
While NMR and IR spectroscopy can provide strong evidence to support the proposed structure of this compound, and computational modeling can offer a theoretical representation, only single-crystal X-ray diffraction can provide irrefutable proof of its three-dimensional structure. The subtle details of planarity, bond angles, and intermolecular packing, which can be crucial for understanding the material's properties and biological activity, are only accessible through crystallography.
Conclusion
The comprehensive structural validation of novel chemical entities is paramount for the advancement of chemical and pharmaceutical sciences. This guide has outlined a comparative framework for the structural elucidation of this compound, highlighting the synergistic interplay between spectroscopic, computational, and crystallographic techniques.
While NMR and IR provide essential information about the molecular framework and functional groups, they remain corroborative methods. The definitive and unambiguous determination of the three-dimensional atomic arrangement is the exclusive domain of single-crystal X-ray crystallography. The absence of a published crystal structure for this compound represents a gap in the scientific record and presents an opportunity for the crystallographic community to provide this crucial piece of data, thereby solidifying our understanding of this and related nitropyrazole systems.
References
A Senior Application Scientist's Guide to the Biological Activity of Nitropyrazole Isomers
Introduction: The Significance of Isomerism in Pyrazole Bioactivity
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are foundational to numerous clinically significant drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the pyrazole ring. The precise positioning of this group—the isomerism—is not a trivial structural nuance; it is a critical determinant of the molecule's interaction with biological targets, profoundly influencing its efficacy, selectivity, and mechanism of action.[4]
This guide provides a comparative analysis of the biological activities of key nitropyrazole isomers. We will move beyond a simple cataloging of effects to explore the causal relationships between isomeric structure and biological function, supported by experimental data and detailed protocols. Our objective is to equip researchers and drug development professionals with a clear, evidence-based understanding to guide their own investigations into this versatile class of compounds.
Comparative Synthesis Routes: A Foundational Overview
The accessibility of specific isomers is a crucial first step in their biological evaluation. The primary route to mononitropyrazoles involves a two-step process: an initial N-nitration of the pyrazole ring, followed by a thermal or acid-catalyzed rearrangement to yield C-nitro-isomers.[5] The conditions of this rearrangement are critical for controlling the isomeric outcome.
For instance, the thermal rearrangement of N-nitropyrazole can yield 3(5)-nitropyrazole, while direct nitration of pyrazole using a mixture of nitric and sulfuric acids can produce 4-nitropyrazole, albeit with varying yields.[5][6] Further nitration of these mononitro-isomers can then lead to various dinitro- and trinitropyrazole products.[7] Understanding these synthetic pathways is essential for any research program aiming to perform structure-activity relationship (SAR) studies.
Caption: General synthesis workflow for key nitropyrazole isomers.[5][6][7]
Anticancer and Cytotoxic Activity: A Game of Position and Oxidation
The anticancer potential of pyrazole derivatives is well-documented, with many compounds targeting key cellular machinery like cyclin-dependent kinases (CDKs) to induce apoptosis.[8][9] For nitropyrazoles, the number and position of nitro groups appear to directly correlate with cytotoxic potency, likely through the induction of oxidative stress.
A comparative study on the cytotoxicity of nitropyrazole-derived materials revealed a clear structure-activity relationship. Specifically, 1,3-dinitropyrazole (1,3-DNP) and 3,4,5-trinitropyrazole (3,4,5-TNP) demonstrated significantly stronger cytotoxic effects across multiple cell lines compared to mononitrated isomers. Mechanistic investigations linked this heightened toxicity to the increased production of Reactive Oxygen/Nitrogen Species (ROS/RNS), which in turn leads to DNA damage and triggers cellular repair mechanisms or apoptosis.[10]
Caption: Postulated anticancer mechanisms for potent nitropyrazoles.[8][10]
Comparative Cytotoxicity Data
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 33 (Indole-Pyrazole) | HCT116 (Colon) | < 23.7 | [8] |
| Derivative 34 (Indole-Pyrazole) | MCF7 (Breast) | < 23.7 | [8] |
| Derivative 43 (Pyrazole Carbaldehyde) | MCF7 (Breast) | 0.25 | [8] |
| 1,3-Dinitropyrazole | HepaRG, A549, HCT116 | Strong Cytotoxicity | |
| 3,4,5-Trinitropyrazole | HepaRG, A549, HCT116 | Strong Cytotoxicity |
Note: Specific IC₅₀ values for DNP and TNP were not provided in the cited abstract, but their high cytotoxicity was established.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and thus viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyrazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Incubate for 24-72 hours.
-
MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity: Targeting the COX Pathway
Studies have shown that specific substitutions on the pyrazole ring are key to potent anti-inflammatory effects. For example, a carboxyphenylhydrazone derivative of a pyrazole compound (N9) was found to be more potent than its chlorophenyl counterpart in a carrageenan-induced rat paw edema model.[12] Another study identified a pyrazole derivative, FR140423, as a highly selective COX-2 inhibitor (150 times more selective for COX-2 than COX-1), which translated to potent anti-inflammatory effects in vivo without the gastric side effects common to non-selective NSAIDs.[13] While data specifically on simple nitropyrazole isomers is sparse in this context, derivatives incorporating a nitro group have shown promise. A study on novel pyrazole analogues found that a compound containing a 4-nitrophenyl group (Compound 4) exhibited better anti-inflammatory activity than the standard drug, diclofenac sodium.[14]
Comparative Anti-inflammatory Data
| Compound | Assay | Result | Selectivity | Reference |
| FR140423 | Carrageenan-induced edema | 2-3x more potent than indomethacin | 150x for COX-2 | [13] |
| Compound N5 (Acetylated Pyrazole) | Granuloma test | Relative activity of 1.17 vs Celecoxib | 47.9 (COX-2/COX-1) | [12] |
| Compound N7 (Carboxyphenylhydrazone) | Granuloma test | Relative activity of 1.13 vs Celecoxib | Not specified | [12] |
| Compound 4 (4-nitrophenyl pyrazole) | Carrageenan-induced edema | Better than Diclofenac sodium | Not specified | [14] |
Antimicrobial Activity: Leveraging the Nitro Group
The nitro group is a well-established pharmacophore in antimicrobial agents. Its mechanism often involves reductive activation within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other critical biomolecules.[15] This principle applies to nitropyrazole derivatives, which have been evaluated for both antibacterial and antifungal properties.
The position and substitution pattern of the nitro group influence the spectrum and potency of activity. In one study, a series of novel pyrazoles were synthesized and tested, with several compounds showing moderate activity.[16] Another, more comprehensive study, demonstrated that specific hydrazone derivatives of pyrazole displayed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than standard drugs like chloramphenicol and clotrimazole.[17] For instance, compound 21a (4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide) showed MICs as low as 2.9 µg/mL against fungal strains.[17] While not a simple nitropyrazole, these complex derivatives highlight the potential of the pyrazole scaffold in antimicrobial design. The general observation is that the presence of the nitro group can confer significant antimicrobial properties, although often in concert with other functional groups.[15][18]
Comparative Antimicrobial Data (MIC in µg/mL)
| Compound | S. aureus (G+) | E. coli (G-) | A. niger (Fungus) | Reference |
| Compound 3 (pyrazole derivative) | - | 0.25 | - | [14] |
| Compound 4 (4-nitrophenyl pyrazole) | 0.25 | - | - | [14] |
| Compound 21a (hydrazone derivative) | 62.5 | 125 | 2.9 | [17] |
| Compound 21c (hydrazone derivative) | 125 | 250 | 7.8 (C. albicans) | [17] |
| Chloramphenicol (Standard) | 125 | 250 | - | [17] |
| Clotrimazole (Standard) | - | - | 15.6 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of a compound's antimicrobial activity.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
-
Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test nitropyrazole compound in the broth. Concentrations should span a clinically relevant range.
-
Controls: Include a positive control well (broth + inoculum, no compound) which should show turbidity, and a negative control well (broth only) which should remain clear.
-
Inoculation: Add the prepared microbial inoculum to each well containing the test compound.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Outlook
The isomeric form of nitropyrazoles is a pivotal factor governing their biological activity. The evidence suggests that higher orders of nitration, such as in dinitro- and trinitropyrazoles, significantly enhance cytotoxicity, making them interesting, if potentially toxic, candidates for anticancer research. In contrast, specific mononitrated derivatives, particularly when incorporated into larger molecular structures, show promise in the development of targeted anti-inflammatory and antimicrobial agents.
The structure-activity relationships highlighted in this guide underscore the importance of precise chemical synthesis and regiochemical control. Future research should focus on systematically synthesizing and screening a wider array of nitropyrazole isomers against diverse biological targets. Elucidating their specific mechanisms of action, for example, by identifying the precise kinases they inhibit or profiling their effects on cellular redox states, will be crucial for translating the potential of this chemical class into next-generation therapeutics.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Comparison: From Starting Material to Final Product
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecular transformation is the cornerstone of progress. Verifying that a starting material has successfully converted into the desired final product is not merely a procedural checkpoint; it is a fundamental requirement for ensuring purity, efficacy, and safety. Spectroscopic techniques provide a powerful and non-destructive lens to peer into the molecular world, offering a detailed narrative of the chemical changes that have transpired.
This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of techniques. It delves into the causality behind experimental choices, provides robust, self-validating protocols, and grounds its claims in authoritative references. As your partner in the lab, my goal is to equip you with the strategic thinking necessary to select the right tool, execute a flawless analysis, and interpret the resulting data with confidence.
The Strategic Selection of Spectroscopic Tools
The first and most critical step is choosing the appropriate analytical method. Each spectroscopic technique interrogates a different aspect of a molecule's structure. The choice depends on the specific question you are trying to answer. Is it a change in the carbon-hydrogen framework? The introduction or removal of a specific functional group? Or simply a confirmation of the new molecular weight? Often, a combination of techniques provides the most comprehensive and irrefutable evidence of a successful reaction.[1]
Caption: Decision-making workflow for selecting the appropriate spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).
The Causality of NMR Analysis
When a starting material is converted to a product, the electronic environment around its atomic nuclei changes. This change in the local magnetic field causes a shift in the resonance frequency, known as the chemical shift (δ), measured in parts per million (ppm).[4][5] By comparing the ¹H NMR spectra of the starting material and the final product, we can pinpoint these changes with high precision.
Key Indicators of Transformation in ¹H NMR:
-
Disappearance of Signals: Resonances corresponding to the protons of the starting material should vanish.
-
Appearance of New Signals: New peaks will emerge at chemical shifts characteristic of the protons in the product's new structural environment.
-
Changes in Integration: The area under each peak is proportional to the number of protons it represents.[4] Changes in integration values can confirm the new proton count.
-
Changes in Multiplicity (Splitting Patterns): The splitting of a signal (e.g., singlet, doublet, triplet) is dictated by the number of neighboring protons (the N+1 rule).[3] A change in the adjacent chemical structure will alter these splitting patterns, providing direct evidence of a new bonding arrangement.[3]
Experimental Protocol: ¹H NMR Analysis
This protocol ensures the acquisition of high-quality, comparable data.
-
Sample Preparation: a. Accurately weigh ~5-10 mg of the dry starting material and, separately, the purified final product. b. Dissolve each sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample peaks. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm and serves as a universal reference point.[2]
-
Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[6] c. Shimming: The magnetic field is homogenized across the sample to ensure sharp, well-resolved peaks. d. Acquisition: Acquire the spectrum. For reaction monitoring, a minimal number of scans (e.g., ns=1) is often sufficient to get a reasonable signal-to-noise ratio for key peaks, allowing for rapid data collection over time.[7]
-
Data Processing: a. Apply a Fourier transform to the raw data (Free Induction Decay). b. Phase the spectrum to ensure all peaks are upright. c. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative ratios of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule.[8][9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[10][11] Each type of bond (e.g., C=O, O-H, N-H) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint".[10][12]
The Causality of FTIR Analysis
A chemical reaction is, at its core, the breaking and forming of chemical bonds. FTIR is perfectly suited to observe this directly. The disappearance of an absorption band associated with a reactant's functional group and the appearance of a new band for the product's functional group is compelling evidence of a successful transformation.[13]
Key Indicators of Transformation in FTIR:
-
Disappearance of a Key Stretch: For example, in the oxidation of an alcohol to a carboxylic acid, the broad O-H stretch of the alcohol (~3300 cm⁻¹) will be replaced.
-
Appearance of a New Key Stretch: In the same example, a very broad O-H stretch (~3000 cm⁻¹) and a strong, sharp C=O stretch (~1710 cm⁻¹) for the carboxylic acid will appear.[14]
-
Shift in Frequency: The electronic environment can slightly alter the absorption frequency. For instance, the C=O stretch of a ketone (~1715 cm⁻¹) is different from that of an ester (~1740 cm⁻¹).[14][15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique that requires minimal sample preparation.[8]
-
Sample Preparation: a. Ensure the sample (starting material or product) is solid or a viscous liquid. b. Place a small amount of the sample directly onto the ATR crystal.
-
Instrument Setup & Data Acquisition: a. Background Scan: First, run a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor. b. Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: a. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).[12] b. Identify the major absorption bands and compare them to correlation tables to assign them to specific functional groups.[10][14] c. Critically compare the spectra of the starting material and product, noting the disappearance and appearance of key bands.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It provides the exact molecular weight of a compound, making it an indispensable tool for confirming the identity of a final product.[17][18] High-resolution mass spectrometry (HRMS) can even determine the elemental composition of a molecule.[19]
The Causality of MS Analysis
The molecular weight of a compound is a fundamental physical property. By adding or removing atoms during a reaction, the molecular weight changes predictably. MS directly measures this change.
Key Indicators of Transformation in MS:
-
Molecular Ion Peak (M+): The primary evidence is the presence of a molecular ion peak in the product's spectrum that corresponds to the calculated molecular weight of the desired compound.
-
Disappearance of Starting Material Peak: The signal corresponding to the molecular weight of the starting material should be absent in the spectrum of the purified product.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide structural clues. While "hard" ionization techniques like Electron Impact (EI) produce many fragments, "soft" techniques like Electrospray Ionization (ESI) often leave the molecular ion intact, simplifying interpretation.[20]
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: a. Prepare a dilute solution (~1-10 µg/mL) of the starting material and, separately, the final product in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be volatile and compatible with the ESI source.
-
Instrument Setup & Data Acquisition: a. Infuse the sample solution directly into the ESI source at a low flow rate using a syringe pump. b. The ESI source generates gas-phase ions which are then directed into the mass analyzer.[16] c. The mass analyzer separates the ions based on their m/z ratio. d. Acquire the mass spectrum over a range that includes the expected molecular weights of the starting material and product.
-
Data Analysis: a. Identify the peak corresponding to the molecular ion. For ESI, this is often observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. b. Compare the observed m/z value to the calculated molecular weight of the expected product.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.[21][22] It is particularly useful for analyzing compounds containing conjugated π-systems (alternating double and single bonds).[22]
The Causality of UV-Vis Analysis
The extent of conjugation in a molecule directly affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As conjugation increases, this energy gap decreases, meaning the molecule absorbs light at a longer wavelength (a bathochromic or red shift).[23][24]
Key Indicators of Transformation in UV-Vis:
-
Shift in λmax: A change in the conjugated system during a reaction will result in a shift in the wavelength of maximum absorbance (λmax).[25] For example, forming a more extended conjugated system will shift λmax to a longer wavelength.
-
Change in Molar Absorptivity (ε): The intensity of the absorption can also change, providing further evidence of a structural modification.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: a. Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane). According to the Beer-Lambert Law, absorbance is linearly proportional to concentration, so precise concentration is key for quantitative work.[21] b. Prepare a "blank" cuvette containing only the solvent.
-
Instrument Setup & Data Acquisition: a. Place the blank cuvette in the spectrophotometer and record a baseline spectrum. b. Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: a. Identify the λmax from the spectrum. b. Compare the λmax of the product to that of the starting material to confirm the expected electronic changes.
Case Study: Fischer Esterification
To illustrate these principles, let's consider the acid-catalyzed Fischer esterification of acetic acid with ethanol to form ethyl acetate.[15]
Reaction: CH₃COOH + CH₃CH₂OH ⇌ CH₃COOCH₂CH₃ + H₂O
| Spectroscopic Technique | Starting Material: Acetic Acid (CH₃COOH) | Starting Material: Ethanol (CH₃CH₂OH) | Product: Ethyl Acetate (CH₃COOCH₂CH₃) | Interpretation of Change |
| FTIR (cm⁻¹) | ~3000 (very broad, O-H), ~1710 (strong, C=O)[14][15] | ~3300 (broad, O-H)[15] | ~1740 (strong, C=O of ester), ~1240 (C-O stretch)[15] | Disappearance of the broad O-H stretches and appearance of the characteristic ester C=O and C-O stretches confirm ester formation.[11] |
| ¹H NMR (ppm, CDCl₃) | ~11.5 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)[15] | ~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) | ~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₂CH₃ ) | Disappearance of the acidic proton at ~11.5 ppm is a key indicator. The methylene protons of ethanol shift downfield (from ~3.7 to ~4.1 ppm) due to the deshielding effect of the adjacent ester oxygen, confirming the new linkage. |
| MS (m/z) | 60.05 | 46.07 | 88.11 | The molecular ion peak for the product appears at m/z = 88, confirming the successful addition of the ethyl group and loss of water. |
Ensuring Data Integrity: A Note on Validation
In a regulated environment, such as drug development, these analytical methods must be validated to ensure they are fit for their intended purpose.[26] Guidelines from the International Council for Harmonisation (ICH), such as Q2(R1) and the recently revised Q2(R2), provide a framework for validating analytical procedures, covering parameters like specificity, accuracy, precision, and robustness.[27][28][29][30][31] The FDA adopts these guidelines, making them critical for regulatory submissions.[29][32][33][34] The use of multiple, orthogonal spectroscopic techniques as described here provides a high degree of specificity and is a cornerstone of a robust validation package.[34]
Caption: The integrated workflow from synthesis to spectroscopic confirmation.
Conclusion
The comparison of spectroscopic data between a starting material and a final product is a multi-faceted, evidence-based process. It is the definitive method for confirming chemical identity and purity. By understanding the strengths of each technique, adhering to rigorous experimental protocols, and interpreting the resulting data within the context of the chemical transformation, researchers can build a compelling and scientifically sound case for the success of their synthesis. This analytical rigor is not just good science—it is the essential foundation upon which safe and effective medicines are built.
References
- 1. Compare The Provided Ir Spectrum Of The Starting Material To The Ir Spectrum Of The Product. Compare [carder2.carder.gov.co]
- 2. azooptics.com [azooptics.com]
- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. pharmtech.com [pharmtech.com]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. homework.study.com [homework.study.com]
- 12. azooptics.com [azooptics.com]
- 13. brainly.com [brainly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 17. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 19. scribd.com [scribd.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 22. Structure Determination in Conjugated Systems UV | MCC Organic Chemistry [courses.lumenlearning.com]
- 23. utsc.utoronto.ca [utsc.utoronto.ca]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 28. ICH Official web site : ICH [ich.org]
- 29. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 30. starodub.nl [starodub.nl]
- 31. database.ich.org [database.ich.org]
- 32. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 33. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 34. propharmagroup.com [propharmagroup.com]
The Enduring Legacy and Modern Challengers: A Comparative Guide to Pyrazole Synthesis
For over a century, the Knorr pyrazole synthesis has been a cornerstone in heterocyclic chemistry, providing a straightforward and reliable route to a class of compounds that are pivotal in pharmaceuticals, agrochemicals, and materials science. However, the relentless pursuit of efficiency, sustainability, and molecular diversity has spurred the development of novel synthetic strategies. This guide offers an in-depth comparison of the classical Knorr synthesis with its modern counterparts, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to select the optimal method for their specific applications.
The Knorr Synthesis: A Time-Honored Benchmark
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions with heating. The elegance of the Knorr synthesis lies in its simplicity and the use of readily available starting materials. The formation of the stable, aromatic pyrazole ring provides a strong thermodynamic driving force, often leading to high yields.
A significant drawback, however, emerges when employing unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
The Mechanism of Knorr Pyrazole Synthesis
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring.
Caption: The reaction pathway of the Knorr pyrazole synthesis.
Modern Alternatives: Addressing the Limitations of the Classic
Contemporary research has focused on overcoming the shortcomings of the Knorr synthesis, primarily the lack of regioselectivity and the often harsh reaction conditions. Several innovative methods have emerged as powerful alternatives.
Regioselective Synthesis via 1,3-Dipolar Cycloaddition
A highly effective and regioselective approach to pyrazole synthesis is the [3+2] cycloaddition reaction between a nitrile imine and an alkyne or an alkyne equivalent.[1] Nitrile imines, typically generated in situ from hydrazonoyl halides in the presence of a base, react with high regioselectivity, governed by the electronic properties of the dipolarophile.[1] This method offers mild reaction conditions and excellent functional group tolerance.
Experimental Protocol: 1,3-Dipolar Cycloaddition
-
A solution of an α-bromocinnamaldehyde (1 mmol) and the corresponding hydrazonoyl chloride (1 mmol) is prepared in 10 mL of dry chloroform or dichloromethane.[1]
-
Triethylamine (1.1 mmol) is added to the solution.[1]
-
The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.[1]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 1,3,4,5-tetrasubstituted pyrazole.[1]
Caption: The general workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.
Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have gained significant traction for their high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity.[2][3] In the context of pyrazole synthesis, one-pot, three-component reactions involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative are particularly noteworthy.[2] These reactions can be catalyzed by various agents, including Lewis acids and ionic liquids, and often proceed with high regioselectivity and yield.[4]
Experimental Protocol: One-Pot Three-Component Synthesis
-
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and a hydrazine hydrochloride (1 mmol) is prepared.
-
The reactants are refluxed in ethanol for a specified time.
-
The initially formed dihydropyrazole (pyrazoline) is not isolated.
-
An oxidizing agent, such as an aqueous solution of potassium bromate and potassium bromide, is added to the reaction mixture to facilitate the aromatization to the pyrazole.
-
The product is then isolated and purified, typically by crystallization.
Caption: A simplified workflow for a one-pot, three-component pyrazole synthesis.
Microwave-Assisted Synthesis: Accelerating the Path to Pyrazoles
The application of microwave irradiation has revolutionized many areas of organic synthesis by dramatically reducing reaction times, often from hours to minutes, and frequently improving yields.[5] Microwave-assisted Knorr synthesis and other pyrazole-forming reactions benefit from efficient and uniform heating, leading to faster reaction rates and cleaner product profiles.[6] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery.
Experimental Protocol: Microwave-Assisted Synthesis from Chalcones
-
A mixture of a chalcone (an α,β-unsaturated ketone) (1 mmol) and hydrazine hydrate (1.5 mmol) is prepared in ethanol containing a catalytic amount of acetic acid.[7]
-
The reaction mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 5-10 minutes).[7]
-
After cooling, the product precipitates and is collected by filtration, washed, and recrystallized to afford the pure pyrazole.[7]
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the Knorr synthesis against its modern challengers. The data is compiled from various literature sources and represents typical outcomes.
| Method | Key Reactants | General Reaction Conditions | Typical Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often requires heating. | 70-95%[8] | Readily available starting materials, straightforward procedure. | Lack of regioselectivity with unsymmetrical dicarbonyls.[8] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne Surrogate | Base-mediated, typically at room temperature. | 70-86%[8] | High regioselectivity, mild reaction conditions. | Requires in-situ generation of the nitrile imine.[8] |
| Multicomponent Synthesis | Aldehyde, Enaminone, Hydrazine | Often catalyzed, can be performed in green solvents. | Good to excellent yields[8] | High atom economy, operational simplicity, access to complex molecules in one pot.[8] | Optimization of reaction conditions for multiple components can be challenging. |
| From α,β-Unsaturated Carbonyls | Chalcone, Hydrazine | Two-step process: pyrazoline formation followed by oxidation. | 66-88%[8] | Wide availability of α,β-unsaturated carbonyls. | Requires an additional oxidation step, adding complexity.[8] |
| Microwave-Assisted Synthesis | Various (e.g., Chalcone, Hydrazine) | Microwave irradiation, significantly reduced reaction times. | Often improved yields compared to conventional heating. | Rapid synthesis, potential for higher yields and cleaner reactions. | Requires specialized microwave equipment. |
Conclusion: Selecting the Right Tool for the Job
The Knorr pyrazole synthesis remains a valuable and widely used method due to its simplicity and the accessibility of its starting materials. However, for applications demanding high regioselectivity, milder reaction conditions, and rapid synthesis of diverse libraries, modern alternatives offer significant advantages.
-
For absolute regiocontrol , 1,3-dipolar cycloaddition is often the method of choice.
-
For combinatorial and diversity-oriented synthesis , multicomponent reactions provide an efficient and atom-economical route to complex pyrazoles.
-
For accelerating reaction times and improving yields , microwave-assisted synthesis presents a powerful tool.
Ultimately, the choice of synthetic method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to optimize their synthetic strategies for the efficient and successful production of these vital heterocyclic compounds.
References
- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
In-Vitro Activity of Pyrazole-Based Compounds: A Comparative Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its capacity to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive comparison of the in-vitro activity of recently developed pyrazole-based compounds, focusing on two critical therapeutic areas: oncology and microbiology. We will dissect the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed, validated protocols for core in-vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of pyrazole derivatives.
The Pyrazole Scaffold: A Versatile Tool in Medicinal Chemistry
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structure confers unique physicochemical properties that make it an ideal pharmacophore for designing potent and selective therapeutic agents.[3] Pyrazole-containing drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Sulfaphenazole (antibiotic) underscore the scaffold's clinical significance.[1][4][5] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of a compound's pharmacological profile to enhance efficacy and selectivity for specific biological targets.[6]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Numerous pyrazole derivatives have been synthesized and evaluated for their potential to combat cancer, demonstrating a variety of mechanisms that interfere with tumor growth and proliferation.[3][6] These mechanisms often involve the inhibition of key enzymes and proteins essential for cancer cell survival, such as protein kinases and tubulin.[3][7][8]
Mechanism of Action: Kinase and Tubulin Inhibition
A primary strategy in modern oncology is the targeted inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[6] Pyrazole derivatives have been designed to act as potent inhibitors of these enzymes. For example, some fused pyrazole derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2, crucial mediators of tumor angiogenesis and growth.[6]
Another successful approach involves disrupting the cell's microtubule dynamics, which are critical for mitosis.[9] Certain pyrazole compounds function as tubulin polymerization inhibitors, arresting the cell cycle and inducing programmed cell death (apoptosis).[8][10]
Caption: Mechanisms of anticancer action for pyrazole compounds.
Comparative In-Vitro Anticancer Activity
The efficacy of novel anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates greater potency.
| Compound Class/Derivative | Target Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Indole-Pyrazole Hybrid (33) | CDK2 (enzyme) | 0.074 | Doxorubicin | - | [6] |
| Indole-Pyrazole Hybrid (34) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [6] |
| Fused Pyrazole (50) | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [6] |
| Pyrazolo[3,4-b]pyridine (57) | HepG2 (Liver) | 3.11 - 4.91 | Doxorubicin | 4.30 - 5.17 | [6] |
| Pyrazole Chalcone (111c) | MCF-7 (Breast) | Potent | - | - | [9] |
| Pyrazole-Thiazolidinone (4a) | NCI-H23 (Lung) | Potent | Doxorubicin | - | [11] |
| Pyrazole (5b) | K562 (Leukemia) | 0.021 | ABT-751 | - | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13] It is a foundational in-vitro screening test in cancer drug discovery.[14] The causality behind this choice rests on its principle: metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549) in a suitable medium like DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, within a humidified incubator at 37°C and 5% CO2.[13]
-
Cell Seeding: Plate the cells in 96-well microplates at a density of 5,000–10,000 cells/well. Allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this period, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[15] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[4][16][17]
Mechanism of Action: Disruption of Essential Bacterial Processes
The antibacterial action of pyrazoles can be attributed to several mechanisms. A key target in bacteria is DNA gyrase, a type II topoisomerase that is essential for DNA replication and repair.[1][18] Inhibition of this enzyme leads to bacterial cell death. Other pyrazole derivatives have been shown to disrupt the bacterial cell wall, leading to a loss of structural integrity.[19]
Comparative In-Vitro Antimicrobial Activity
The antimicrobial potency of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[20]
| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 4-acyl-pyrazole-3-carboxylic acid (24, 25) | S. aureus | 16 | - | - | [16] |
| Pyrazole Carbothiohydrazide (21a) | S. aureus | 62.5 - 125 | Chloramphenicol | >125 (example) | [4] |
| Pyrazole Carbothiohydrazide (21a) | Fungal Strains | 2.9 - 7.8 | Clotrimazole | >7.8 (example) | [4] |
| Naphthyl-substituted pyrazole (6) | S. aureus | 0.78 - 1.56 | - | - | [19] |
| Pyrazole-pyrimidine hybrid (5c) | MRSA | 521 (µM) | Levofloxacin | 346 (µM) | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[15][22] Its selection is justified by its high throughput, reproducibility, and quantitative results, which are essential for comparing the potency of new compounds.[20] This method is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[22]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be wide enough to encompass the expected MIC.
-
Inoculate Wells: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible bacterial growth.[20]
Caption: Workflow for the Broth Microdilution MIC test.
Conclusion and Future Outlook
The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The in-vitro data for recently developed derivatives demonstrate potent anticancer and antimicrobial activities, often superior to or comparable with existing drugs. The key to future success lies in rational drug design, focusing on structure-activity relationships to enhance potency against specific targets while minimizing off-target effects and toxicity. The standardized in-vitro protocols outlined in this guide provide a robust framework for the initial screening and comparative evaluation of these promising compounds, serving as a critical first step on the path from laboratory discovery to clinical application.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. ijnrd.org [ijnrd.org]
- 12. ijpbs.com [ijpbs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. meddocsonline.org [meddocsonline.org]
- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apec.org [apec.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Pyrazole Syntheses for Researchers and Drug Development Professionals
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficiency of synthesizing these vital scaffolds is critically dependent on the chosen synthetic route. Understanding the underlying reaction kinetics of different pyrazole syntheses is paramount for process optimization, scalability, and achieving desired regioselectivity. This guide provides an in-depth comparative analysis of the reaction kinetics of several key pyrazole synthesis methodologies, supported by experimental data and field-proven insights.
Introduction: The Significance of Kinetic Control in Pyrazole Synthesis
The pyrazole ring system is a privileged scaffold in drug discovery due to its diverse biological activities. The ability to fine-tune the substitution pattern on the pyrazole ring is crucial for modulating pharmacological properties. Different synthetic methods not only offer varied pathways to these heterocycles but also exhibit distinct kinetic profiles. A thorough understanding of these kinetics allows for the rational selection of a synthetic strategy to maximize yield, minimize reaction times, and control isomer formation—a critical aspect when dealing with unsymmetrical precursors. This guide will dissect the kinetics of three prominent methods: the Knorr pyrazole synthesis, the synthesis from α,β-unsaturated ketones and hydrazines, and the Pechmann pyrazole synthesis, with a notable inclusion of the impact of microwave assistance on reaction rates.
The Knorr Pyrazole Synthesis: A Classic Revisited with Modern Kinetic Analysis
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is one of the most traditional and widely used methods for preparing pyrazoles.[1] While historically a mainstay in heterocyclic chemistry, recent investigations using modern analytical techniques have shed new light on its complex kinetic behavior.
Mechanistic and Kinetic Insights
The generally accepted mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[1] However, recent studies employing transient flow methods have revealed that the kinetics are more intricate than previously assumed, with evidence of autocatalytic pathways and the formation of unexpected intermediates.[2]
It has been observed that under neutral pH conditions, the dehydration of the hydroxylpyrazolidine intermediate is often the rate-determining step.[2] However, the reaction order can be complex and not strictly first-order with respect to the reactants.[2] Kinetic models have been developed to describe the influence of key parameters such as reactant feed ratios and pH on the reaction rate and regioselectivity.[3]
Acid catalysis has a significant effect on the rate of pyrazole formation, accelerating both the initial imine formation and the subsequent cyclization step by protonating the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack.[3]
Experimental Protocol: Kinetic Analysis of the Knorr Pyrazole Synthesis via In-Situ NMR Spectroscopy
This protocol outlines a method for monitoring the kinetics of the Knorr pyrazole synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the real-time measurement of reactant consumption and product formation.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the 1,3-dicarbonyl compound of known concentration in the deuterated solvent.
-
Prepare a separate stock solution of the hydrazine derivative of known concentration in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
In a pre-thermostatted NMR tube, rapidly mix known volumes of the two stock solutions to initiate the reaction.
-
Immediately place the NMR tube in the pre-heated NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra should be chosen based on the expected reaction rate to capture a sufficient number of data points throughout the reaction progress.
-
Integrate the signals corresponding to specific protons of the reactants and the pyrazole product in each spectrum.
-
Plot the concentration of reactants and product as a function of time.
-
From these concentration-time profiles, the initial rates can be determined, and the data can be fitted to various rate laws to determine the reaction order and rate constants.
Data Analysis:
By monitoring the decrease in the integral of a characteristic reactant peak and the increase in the integral of a characteristic product peak over time, the reaction kinetics can be elucidated. For example, a plot of ln([reactant]) versus time will yield a straight line for a first-order reaction, with the slope being the negative of the rate constant (-k).
Synthesis from α,β-Unsaturated Ketones (Chalcones) and Hydrazines: A Versatile Pathway
The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazines is a widely employed method for the synthesis of pyrazolines, which can subsequently be oxidized to pyrazoles.[4] This method offers great versatility in accessing a wide range of substituted pyrazoles.
Kinetic Profile and Mechanistic Considerations
The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and dehydration. Studies have shown that the reaction often follows first-order kinetics.[5] The rate-determining step can vary depending on the specific reactants and reaction conditions, but it is often the initial Michael addition or the subsequent cyclization.
The proposed mechanism for the formation of pyrazolines from chalcones involves the initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, which then undergoes an intramolecular Michael addition.[4] The reaction is typically carried out in the presence of an acid or base catalyst. For instance, glacial acetic acid can be used to protonate the carbonyl group, enhancing its electrophilicity.[6]
Quantitative Kinetic Data
While the reaction is generally understood to be first-order, comprehensive quantitative kinetic data such as rate constants and activation energies for a wide variety of substituted chalcones are not extensively documented in a single comparative study. However, individual studies provide valuable insights. For example, one study on the synthesis of a new series of pyrazoline compounds from 2,6-dibenzylidenecyclohexanone (a chalcone analogue) and thiosemicarbazide found the reaction to be first-order and determined the thermodynamic activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡).[5]
Table 1: Comparison of Kinetic Parameters for Pyrazoline Synthesis from a Chalcone Analogue [5]
| Temperature (K) | Rate Constant (k) x 10⁻³ (min⁻¹) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
| 293 | 1.15 | 45.2 | 42.7 | -158.4 | 90.1 |
| 303 | 2.30 | ||||
| 313 | 4.60 |
Note: The data presented is for a specific reaction and serves as an example of the type of kinetic information that can be obtained.
The Pechmann Pyrazole Synthesis: A 1,3-Dipolar Cycloaddition Approach
First described by Hans von Pechmann in 1898, this synthesis involves the 1,3-dipolar cycloaddition of diazomethane to an acetylene.[7] This method provides direct access to the pyrazole ring without the need for subsequent oxidation.
Kinetics of 1,3-Dipolar Cycloadditions
The Pechmann synthesis is a classic example of a Huisgen 1,3-dipolar cycloaddition. These reactions are typically concerted, pericyclic reactions involving a 4π electron component (the 1,3-dipole, diazomethane) and a 2π electron component (the dipolarophile, alkyne).[8] The kinetics of these reactions are highly dependent on the electronic nature of both the dipole and the dipolarophile.[9][10]
Detailed quantitative kinetic studies specifically for the Pechmann pyrazole synthesis are scarce in readily available literature. However, extensive research on 1,3-dipolar cycloadditions in general provides a strong theoretical framework for understanding its kinetics. The reaction rates are influenced by the frontier molecular orbital (FMO) energies of the reactants. Generally, electron-withdrawing groups on the alkyne accelerate the reaction by lowering the energy of the LUMO, leading to a smaller HOMO-LUMO gap with the HOMO of diazomethane.[9][10]
Computational studies, such as those using Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms and predicting the activation barriers of 1,3-dipolar cycloadditions. These studies can provide quantitative estimates of activation energies and help rationalize the observed regioselectivity.
The Impact of Microwave Irradiation on Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including pyrazole synthesis. The primary effect of microwave irradiation is rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times and often improved yields compared to conventional heating methods.
Comparative Kinetic Data: Microwave vs. Conventional Heating
Numerous studies have demonstrated the significant rate enhancements achieved with microwave heating for various pyrazole syntheses. For instance, in the synthesis of certain pyrazole derivatives, reaction times have been reduced from hours under conventional reflux conditions to mere minutes using microwave irradiation.
Table 2: Comparison of Reaction Times and Yields for a Pyrazole Synthesis
| Method | Reaction Time | Yield (%) | Reference |
| Conventional | 8 hours | 75 | [6] |
| Microwave | 5 minutes | 92 | [6] |
This acceleration is attributed to the efficient energy transfer of microwaves directly to the polar molecules in the reaction mixture, leading to a rapid increase in temperature and, consequently, a higher rate constant as described by the Arrhenius equation.
Conclusion and Future Outlook
The choice of a synthetic route for pyrazole derivatives is a critical decision in drug development and chemical research. This guide has provided a comparative analysis of the reaction kinetics of key pyrazole syntheses, highlighting the complexities of the Knorr synthesis, the first-order nature of the reaction from chalcones, and the concerted mechanism of the Pechmann synthesis.
Modern techniques such as transient flow experimentation and computational chemistry are providing unprecedented insights into these classical reactions, allowing for more precise control over reaction outcomes. The application of microwave irradiation offers a practical and efficient method for accelerating these syntheses, contributing to greener and more sustainable chemical processes.
For the practicing scientist, a deep understanding of the kinetic principles governing these transformations is not merely academic; it is a powerful tool for rational reaction design, optimization, and the efficient production of novel pyrazole-based compounds with therapeutic potential. Future research will likely focus on developing more detailed kinetic models for a wider range of substrates and reaction conditions, further enabling the predictive synthesis of these important heterocyclic compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. iscre28.org [iscre28.org]
- 4. researchgate.net [researchgate.net]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. scispace.com [scispace.com]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating 1,3- and 1,5-Dimethylpyrazole Isomers
For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2] The specific substitution pattern on the pyrazole ring is critical, as even a minor positional change between isomers can drastically alter a compound's physicochemical properties, biological activity, and pharmacokinetic profile. The differentiation of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole, two common regioisomers encountered during synthesis, presents a frequent analytical challenge due to their identical molecular weight and similar physical properties.
This guide provides an in-depth comparison of robust analytical methodologies for unambiguously distinguishing these two isomers, grounded in experimental data and the fundamental principles behind each technique. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just protocols, but the scientific rationale to empower researchers to select the optimal strategy for their needs.
The Challenge: Similar Properties, Distinct Identities
The primary difficulty in separating and identifying 1,3- and 1,5-dimethylpyrazole arises from their closely related structures. The only difference is the position of one methyl group on the pyrazole ring, leading to subtle but measurable differences in their properties.

A comparison of their fundamental physicochemical properties highlights this similarity.
| Property | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole | Rationale for Difference |
| CAS Number | 694-48-4[2] | 694-31-5[3] | Unique identifiers for distinct chemical substances. |
| Molecular Formula | C₅H₈N₂ | C₅H₈N₂ | Isomers have the same atomic composition. |
| Molecular Weight | 96.13 g/mol [2] | 96.13 g/mol [3] | Isomers have the same mass. |
| Boiling Point | ~138 °C[3] | ~153 °C[3] | The 1,5-isomer has a slightly higher boiling point, potentially due to differences in dipole moment and intermolecular packing, which can be exploited in chromatographic separations. |
| Density | ~0.96 g/cm³[3] | ~0.98 g/cm³[3] | Minor differences in molecular packing in the liquid state. |
Given these similarities, definitive identification requires techniques that can probe the unique electronic and spatial environments within each molecule.
Definitive Structural Elucidation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing these isomers. It directly probes the chemical environment of each atom (specifically ¹H and ¹³C), which is uniquely altered by the placement of the methyl groups.
¹H NMR: A Tale of Two Spectra
The proton NMR spectra of the two isomers are distinctly different due to the varying electronic effects on the ring protons.
Causality Behind the Spectra: In 1,3-dimethylpyrazole, the C3-methyl group is adjacent to the N2 nitrogen, while the N1-methyl is adjacent to the C5-proton. In the 1,5-isomer, both methyl groups are adjacent to the N-N bond, creating a different pattern of electron density and magnetic anisotropy across the ring. This results in unique chemical shifts for the methyl and ring protons.
Expected ¹H NMR Data (in CDCl₃)
| Signal | 1,3-Dimethylpyrazole (δ, ppm) | 1,5-Dimethylpyrazole (δ, ppm) | Key Differentiator |
| N1-CH₃ | ~3.53 (s, 3H)[4] | ~3.57 (s, 3H)[4] | The N1-CH₃ signal is slightly downfield in the 1,5-isomer. |
| C-CH₃ | ~2.02 (s, 3H at C3)[4] | ~2.08 (s, 3H at C5)[4] | The C-CH₃ signal is also slightly downfield in the 1,5-isomer. |
| H4 | ~5.74 (d, 1H)[4] | ~5.82 (d, 1H)[4] | The H4 proton is the most upfield ring proton in both isomers. |
| Ring Proton | ~6.95 (d, 1H at H5)[4] | ~7.15 (d, 1H at H3) | The most downfield ring proton. In the 1,3-isomer, H5 is significantly more upfield (~6.95 ppm) than H3 in the 1,5-isomer (~7.15 ppm). This is a primary diagnostic peak. |
Nuclear Overhauser Effect (NOE): The Unambiguous Proof
While ¹H NMR provides strong evidence, Nuclear Overhauser Effect (NOE) spectroscopy offers conclusive proof by identifying protons that are close in space (< 5 Å), regardless of their bonded connectivity. This experiment is the gold standard for differentiating these regioisomers.
Principle of the Experiment: By irradiating a specific proton signal (e.g., the N1-methyl group), we can detect a transfer of magnetization to other nearby protons. The presence or absence of this NOE signal provides a direct map of spatial relationships.
-
For 1,5-Dimethylpyrazole: The N1-methyl group is spatially close to the C5-methyl group. Irradiating the N1-CH₃ signal will cause a signal enhancement for the C5-CH₃ protons.
-
For 1,3-Dimethylpyrazole: The N1-methyl group is distant from the C3-methyl group. Irradiating the N1-CH₃ signal will show an enhancement for the adjacent H5 proton, but no enhancement for the C3-CH₃ protons. This lack of correlation is the definitive identifier.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.
-
Optimize shim values to ensure good line shape and resolution.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments (5 for each isomer).
-
NOE Experiment (1D or 2D NOESY):
-
For a 1D experiment, set up a selective irradiation of the N1-CH₃ singlet. Acquire a difference spectrum to clearly visualize the enhanced peaks.
-
For a 2D NOESY experiment, use a mixing time appropriate for small molecules (e.g., 500-800 ms). This will provide a comprehensive map of all through-space correlations.
-
-
Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts and, most importantly, the NOE correlations to the expected patterns described above to assign the correct isomeric structure.
Separation and Identification by GC-MS
When dealing with a mixture of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for both separating the components and confirming their identity.
Principle of the Method: The separation is achieved in the gas chromatograph, which exploits the small difference in boiling points and polarity between the isomers.[3][4] The mass spectrometer serves as the detector, confirming that the separated components have the expected molecular weight (96 g/mol ) and providing a fragmentation pattern for further confirmation.[6][7]
Trustworthiness of the Protocol: This method is self-validating. The retention time provides the primary means of identification, which is then confirmed by the mass spectrum of the eluting peak. For robust analysis, it is essential to run authentic standards of each isomer to confirm their respective retention times under the specific experimental conditions.
Experimental Protocol: GC-MS Analysis
This protocol is a robust starting point for separating 1,3- and 1,5-dimethylpyrazole.[6]
-
Sample Preparation:
-
Prepare a stock solution of the sample mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL.
-
Prepare individual standard solutions of authentic 1,3- and 1,5-dimethylpyrazole for retention time confirmation.
-
-
Instrumentation and Conditions:
-
GC Column: A standard non-polar or mid-polar column is effective. A DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.[6]
-
Injector: 250 °C, Split mode (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Mode: Full Scan (e.g., m/z 40-200) for identification.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the two isomers by comparing their retention times to the standards. The 1,3-isomer is expected to elute first due to its lower boiling point.
-
Confirm the identity of each peak by examining its mass spectrum. Both isomers will show a strong molecular ion peak at m/z 96.
-
The ratio of the isomers in the mixture can be determined by comparing the integrated peak areas.
-
Expected GC-MS Data
| Isomer | Expected Elution Order | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| 1,3-Dimethylpyrazole | First | 96 | 95, 68, 54 |
| 1,5-Dimethylpyrazole | Second | 96 | 95, 68, 54[7] |
Note: The fragmentation patterns are expected to be very similar. Therefore, chromatographic separation is the key to differentiation with this method.
Conclusion
The unambiguous differentiation of 1,3- and 1,5-dimethylpyrazole is essential for advancing research and ensuring the quality and consistency of chemical entities in drug development. While their similar properties pose a challenge, a systematic analytical approach provides clear and reliable identification.
-
For definitive, absolute structural confirmation of an isolated compound, 2D NMR spectroscopy (specifically a NOESY experiment) is the most authoritative method. The presence or absence of a through-space correlation between the N1-methyl and the adjacent C-methyl group is an irrefutable identifier.
-
For analyzing and quantifying mixtures, GC-MS is the method of choice. It provides excellent separation of the two isomers, allowing for accurate determination of isomeric ratios, which is critical for reaction monitoring, process optimization, and quality control.
By understanding the principles behind these techniques and employing the detailed protocols within this guide, researchers can confidently and accurately characterize these important pyrazole isomers.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1,5-Dimethyl-4-nitro-1H-pyrazole
This document provides essential procedural guidance for the safe and compliant disposal of 1,5-Dimethyl-4-nitro-1H-pyrazole (CAS No. 3920-42-1). As a nitro-containing heterocyclic compound utilized in research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) policies and local regulatory requirements.
Core Principle: Hazard-Informed Disposal
The foundation of a safe disposal plan is a thorough understanding of the compound's inherent risks. This compound is not merely benign surplus material; it is a hazardous chemical that requires management as such through its entire lifecycle, culminating in its final disposition.
1.1. Toxicological and Physicochemical Profile
The primary hazards associated with this compound, as identified in safety data sheets, are significant and dictate the necessary precautions.[3]
-
Irritant Properties: It is known to cause serious skin and eye irritation (H315, H319) and may cause respiratory irritation (H335).[3] Direct contact must be meticulously avoided.
-
Flammability: The compound is flammable and must be stored away from open flames, sparks, and other sources of ignition.[4]
-
Incompatibilities: It should be kept separate from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[5][6]
-
Environmental Hazard: While specific ecotoxicity data is limited, related compounds are noted as harmful to aquatic life.[7] Therefore, it is imperative that this chemical is prevented from entering drains, soil, or waterways.[3][7]
1.2. The Rationale for Professional Incineration
For nitro-containing organic compounds, the recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This approach is scientifically sound for several reasons:
-
Complete Destruction: Incineration ensures the complete thermal decomposition of the molecule into less harmful gaseous products, such as carbon dioxide (CO₂) and nitrogen oxides (NOx).
-
Environmental Protection: The afterburners and scrubbers in a licensed waste disposal facility are designed to treat these gaseous byproducts, preventing the release of harmful pollutants into the atmosphere.
-
Regulatory Compliance: This method aligns with the disposal requirements for many organic chemical wastes under federal and local regulations.[3][8][9]
Attempting to neutralize nitro compounds in the lab via chemical methods is strongly discouraged without a validated protocol from your EHS department. Such attempts can be unpredictable and potentially lead to uncontrolled exothermic reactions.
Pre-Disposal Operations: Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during waste accumulation. All operations involving this compound, including the preparation of waste containers, must be performed within a certified chemical fume hood to mitigate inhalation risks.[3][10]
Table 1: Personal Protective Equipment (PPE) Mandate
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation, as per H315 hazard statement.[3][7] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield | To protect against splashes and dust, preventing serious eye irritation (H319).[3][6][11] |
| Body Protection | Flame-resistant lab coat | To protect skin and personal clothing from contamination and potential ignition.[11] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required if there is a risk of aerosol or dust generation outside of a fume hood.[6][7] |
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for the collection and temporary storage of this compound waste pending pickup by a licensed disposal service.
3.1. Waste Characterization and Segregation
-
Classify: Designate all solid this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) as "Hazardous Chemical Waste."[10]
-
Segregate: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials, particularly strong acids, bases, and oxidizing agents.[5][6]
3.2. Step-by-Step Waste Collection and Containerization Protocol
-
Select Container: Obtain a designated hazardous waste container from your EHS department. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene), be in good condition with a secure, sealable lid.
-
Transfer Waste: Carefully transfer the solid waste into the container using appropriate tools (e.g., spatula, funnel) to minimize dust generation. Perform this task inside a chemical fume hood.
-
Seal Container: Securely fasten the lid on the container to prevent any leakage or release of vapors.[3]
-
Label Accurately: Affix a completed hazardous waste label to the container. The label must include:
-
Store Appropriately: Place the sealed and labeled container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from sources of ignition.[3][8]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. Provide them with the full chemical name and any other required information for final disposal at an approved waste plant.[3][9]
3.3. Spill Management Protocol In the event of a spill, immediate and correct action is critical.
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as outlined in Table 1.
-
Contain & Absorb: Prevent further spread of the spill. Cover the spilled material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent (as recommended by your EHS office), and place all cleaning materials into the same hazardous waste container.
-
Dispose: Seal, label, and store the container as described in section 3.2.
Workflow Visualization: Disposal Pathway
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. biosynce.com [biosynce.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,5-Dimethyl-4-nitro-1H-pyrazole
This guide provides essential safety protocols and logistical plans for the handling and disposal of 1,5-Dimethyl-4-nitro-1H-pyrazole (CAS No: 3920-42-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care and expertise.
Core Hazard Assessment: Understanding the Risks
This compound is a chemical compound used in research and development.[1] A thorough understanding of its hazard profile is the foundation of a robust safety plan. The primary risks associated with this compound are well-documented and demand stringent control measures.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Direct contact can cause inflammation, itching, scaling, or redness.[1]
-
Serious Eye Irritation (Category 2A): Contact with the eyes can result in significant damage and pain.[1]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust or fumes may irritate the lungs and respiratory system.[1]
The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Given its nature as a solid powder, minimizing dust generation is a critical control point in all handling procedures.[1]
Multi-Layered Defense: Core PPE Requirements
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The following recommendations are based on established safety principles for handling hazardous organic compounds and should be considered the minimum standard.
Foundational Laboratory Attire
This is the baseline for any work in the laboratory and is non-negotiable.
-
Full-Length Laboratory Coat: A clean, buttoned lab coat must be worn at all times.
-
Long Pants and Full Coverage Clothing: Legs must be fully covered.
-
Closed-Toe Shoes: Footwear must completely cover the feet.
Hand Protection: Selecting the Right Barrier
Choosing the correct chemical-resistant gloves is critical, as skin contact is a primary exposure route.[1] Not all glove materials offer the same level of protection against nitro compounds.[2][3]
The selection of a glove should be based on the task's potential for exposure. For nitro compounds specifically, certain materials are highly recommended.[2]
| Glove Material | Recommended Use Case | Key Considerations |
| Butyl Rubber | Prolonged Contact / Immersion: Handling large quantities, preparing solutions, or during extensive purification steps. | Provides excellent resistance against a wide variety of chemicals, including ketones, esters, and nitro compounds.[2] Offers lower dexterity than thinner gloves. |
| Nitrile (Heavy-Duty) | Incidental Contact / Splash Protection: Weighing small amounts, transfers within a fume hood, and general handling. | Must be a minimum of 5-mil thickness.[4] Nitrile gloves should be removed and replaced immediately if splash contact occurs.[4][5] They are not intended for prolonged chemical exposure.[5] |
Crucial Glove Protocol: Always inspect gloves for tears or punctures before use.[6] Use proper removal techniques to avoid contaminating your skin. After removal, wash hands thoroughly with soap and water.[1][6]
Eye and Face Protection: Shielding from Splashes and Dust
Given the classification of this compound as a serious eye irritant, robust eye protection is mandatory.[1]
-
Chemical Safety Goggles: At a minimum, wear tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7][8] Standard safety glasses with side shields are insufficient.
-
Face Shield: When handling larger quantities (>25g) or when there is a heightened risk of splashing or dust generation, a full-face shield must be worn in addition to chemical safety goggles.
Respiratory Protection: Preventing Inhalation Exposure
The potential for respiratory irritation from airborne particulates necessitates a clear, risk-based approach to respiratory protection.[1] The appropriate level of protection depends directly on the work environment and the scale of the operation.
| Protection Level | Scenario | Required Respiratory Protection |
| Level 1: Engineering Controls | All handling of small quantities (<1g) is performed exclusively within a certified chemical fume hood. | No respirator is typically required if the fume hood is functioning correctly and safe work practices are followed. |
| Level 2: Moderate Dust Potential | Weighing or transferring powder outside of a fume hood; cleaning small spills. | A NIOSH-approved N95 filtering facepiece (dust mask) is the minimum requirement to protect against airborne particulates.[9] The mask must be properly fit-tested. |
| Level 3: High Dust/Spill Scenario | Handling large quantities outside of a fume hood; responding to a significant spill. | A half-mask or full-facepiece air-purifying respirator with P100 (HEPA) particulate filters is required.[10][11] If organic vapors are also present, combination organic vapor/P100 cartridges should be used.[12] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, procedural workflow is paramount for minimizing risk. This protocol outlines the essential steps from preparation to the completion of work.
Pre-Operational Safety Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning properly.
-
Assemble PPE: Gather all necessary PPE as outlined in Section 2. Inspect each item for damage.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and spill kit.[1][8]
-
Review Procedures: Read through the entire experimental protocol and the SDS for this compound before beginning.[1]
Step-by-Step PPE Sequence
Donning (Putting On) PPE:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles / Face Shield: Position securely.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing (Taking Off) PPE:
-
Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid contact with the outer surface. Dispose of immediately.
-
Lab Coat: Remove by rolling it inside-out, without touching the exterior.
-
Goggles / Face Shield: Remove by handling the strap.
-
Respirator (if used): Remove by handling the straps.
-
Hand Washing: Wash hands thoroughly with soap and water.
Standard Operating Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling process. All waste generated from handling this compound must be treated as hazardous.
-
Chemical Waste:
-
All excess solid material and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, masks), contaminated weigh paper, and cleaning materials (e.g., absorbent pads) must be placed in a separate, sealed hazardous waste bag or container.
-
-
Disposal Pathway:
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove any contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes.[14] Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water and seek immediate medical attention.[13][16]
Always have the Safety Data Sheet (SDS) available for emergency responders.[1]
References
- 1. aksci.com [aksci.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemquest.com [chemquest.com]
- 10. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. bestsafetyequipments.com [bestsafetyequipments.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
